L-741671
Description
Properties
CAS No. |
187724-85-2 |
|---|---|
Molecular Formula |
C23H22F6N4O2 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
3-[[(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C23H22F6N4O2/c24-22(25,26)16-9-14(10-17(11-16)23(27,28)29)13-35-18-7-4-8-33(12-19-30-21(34)32-31-19)20(18)15-5-2-1-3-6-15/h1-3,5-6,9-11,18,20H,4,7-8,12-13H2,(H2,30,31,32,34)/t18-,20-/m0/s1 |
InChI Key |
ZUWHBRRBKKTMQO-ICSRJNTNSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CC(C(N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 741671; L-741671; L741671; L-741,671; L 741,671; L741,671; |
Origin of Product |
United States |
Foundational & Exploratory
L-741,626: A Technical Guide to its Mechanism of Action as a Selective Dopamine D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-741,626 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor, a key target in the treatment of various neuropsychiatric disorders. This technical guide provides an in-depth analysis of the mechanism of action of L-741,626, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on the dopaminergic system. It is highly probable that the query "L-741671" contains a typographical error, as the vast body of scientific literature refers to the compound as L-741,626.
Core Mechanism of Action: Selective D2 Receptor Antagonism
L-741,626 exerts its pharmacological effects primarily through competitive antagonism of the dopamine D2 receptor. This high affinity and selectivity for the D2 receptor over other dopamine receptor subtypes, particularly D3 and D4, make it a valuable tool for dissecting the specific roles of D2 receptor signaling in the central nervous system.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][2][3] The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and gene expression.[4] By blocking the binding of dopamine to the D2 receptor, L-741,626 prevents this inhibitory signaling cascade, thereby leading to a functional increase in adenylyl cyclase activity and cAMP levels.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Adenylyl Cyclase Interaction with the D2 Dopamine Receptor Family; Differential Coupling to Gi, Gz, and Gs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated dopamine D2 receptor in prefrontal cortex of CUMS rats is associated with downregulated cAMP-independent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
L-741,671: A Technical Guide to a Selective Dopamine D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-741,671 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor, a critical target in the central nervous system implicated in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of L-741,671, encompassing its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document serves as a comprehensive resource for researchers utilizing or considering L-741,671 in their studies.
Chemical Properties and Synthesis
L-741,671, systematically named 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine, is a synthetic compound belonging to the pyrrolopyridine class.
| Property | Value |
| Molecular Formula | C₁₉H₂₁ClN₄ |
| Molecular Weight | 352.85 g/mol |
| CAS Number | 177975-27-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Synthesis: The synthesis of L-741,671 can be achieved via a Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom. In this case, 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) serves as the acidic component, reacting with formaldehyde (B43269) and 1-(4-chlorophenyl)piperazine.
Pharmacological Profile
L-741,671 exhibits high affinity and selectivity for the dopamine D2 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2 | 0.8 - 2.5 |
| Dopamine D3 | 30 - 100 |
| Dopamine D4 | 150 - 250 |
| Functional Assay | IC₅₀ (nM) |
| Dopamine D2 (cAMP inhibition) | 5 - 15 |
Mechanism of Action: D2 Receptor Antagonism
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). L-741,671 acts as a competitive antagonist at the D2 receptor, blocking the binding of dopamine and thereby preventing the downstream signaling events.
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of L-741,671 for the dopamine D2 receptor using a competitive radioligand binding assay with [³H]-Spiperone.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (specific activity ~80-100 Ci/mmol).
-
Non-specific binding control: Haloperidol (B65202) (10 µM).
-
L-741,671 stock solution in DMSO.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM haloperidol (for non-specific binding).
-
50 µL of varying concentrations of L-741,671.
-
-
Add 50 µL of [³H]-Spiperone to all wells (final concentration ~0.2-0.5 nM).
-
Add 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-741,671 concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay for D2 Receptor Antagonism
This protocol determines the functional antagonist potency (IC₅₀) of L-741,671 by measuring its ability to reverse the dopamine-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Dopamine.
-
L-741,671 stock solution in DMSO.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well microplates.
Procedure:
-
Cell Plating:
-
Seed the D2-expressing cells into 384-well plates and culture overnight.
-
-
Antagonist Incubation:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add varying concentrations of L-741,671 to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine (typically the EC₈₀ for cAMP inhibition) to the wells.
-
Simultaneously add forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the L-741,671 concentration.
-
Determine the IC₅₀ value, which is the concentration of L-741,671 that produces 50% of the maximal reversal of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.
-
Experimental Workflow: Characterizing a Novel D2 Antagonist
The following diagram illustrates a typical experimental workflow for the initial characterization of a novel compound suspected to have D2 receptor antagonist properties, using L-741,671 as a reference compound.
Conclusion
L-741,671 is a valuable pharmacological tool for studying the role of the dopamine D2 receptor in health and disease. Its high potency and selectivity make it an excellent reference compound for the development of novel D2 receptor-targeting therapeutics. The detailed protocols and information provided in this guide are intended to support the research community in the effective use and characterization of this important molecule.
The Selective Profile of L-741,626: A Technical Guide for Researchers
An in-depth examination of the selective dopamine (B1211576) D2 receptor antagonist, L-741,626, for research and development professionals.
This technical guide provides a comprehensive overview of the selectivity profile of L-741,626, a potent and selective antagonist for the dopamine D2 receptor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and related neurological disorders. This document summarizes the binding affinities and functional potencies of L-741,626, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Core Data Presentation
The selectivity of L-741,626 is primarily characterized by its high affinity for the dopamine D2 receptor, with significantly lower affinity for the D3 and D4 receptor subtypes. The following tables summarize the quantitative data from radioligand binding and functional assays.
Table 1: Radioligand Binding Affinity of L-741,626 at Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| Dopamine D2 | 2.4 | HEK-293 | [125I]IABN | [1] |
| Dopamine D3 | 100 | HEK-293 | [125I]IABN | [1] |
| Dopamine D4 | 220 | HEK-293 | [125I]IABN | [1] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of L-741,626 at Human Dopamine D2 and D3 Receptors
| Receptor Subtype | EC50 (nM) | Assay Type | Cell Line | Reference |
| Dopamine D2 | 4.46 | Mitogenesis Assay (inhibition of quinpirole (B1680403) stimulation) | CHO | [1] |
| Dopamine D3 | 90.4 | Mitogenesis Assay (inhibition of quinpirole stimulation) | CHO | [1] |
EC50 (Half-maximal effective concentration) in this context represents the concentration of L-741,626 required to inhibit 50% of the maximal response induced by the agonist quinpirole.
Based on the available data, the selectivity of L-741,626 for the dopamine D2 receptor over the D3 and D4 receptors is approximately 42-fold and 92-fold, respectively, in terms of binding affinity. Functionally, it demonstrates approximately 20-fold selectivity for the D2 receptor over the D3 receptor in a mitogenesis assay.
Information regarding the binding affinity of L-741,626 for other G-protein coupled receptors, such as serotonin, adrenergic, muscarinic, or histamine (B1213489) receptors, is not extensively available in the public domain. Therefore, a comprehensive off-target selectivity profile cannot be provided at this time.
Signaling Pathway and Experimental Visualizations
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the referenced literature.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of L-741,626 for human dopamine D2, D3, and D4 receptors.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected with human dopamine D2L, D3, or D4 receptors.
-
Radioligand: [125I]IABN (iodo-azido-benzyl-spiperone).
-
Competitor: L-741,626.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing salts and other additives to minimize non-specific binding.
-
Filtration Apparatus: A cell harvester to rapidly separate bound and free radioligand.
-
Detection: A gamma counter to measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture the transfected HEK-293 cells to an appropriate density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand ([125I]IABN) to each well.
-
Add increasing concentrations of the competitor, L-741,626, to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a standard non-labeled ligand, e.g., haloperidol).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
Wash the filters with cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the L-741,626 concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Antagonism Assay (Mitogenesis)
Objective: To determine the functional potency (EC50) of L-741,626 as an antagonist at human dopamine D2 and D3 receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with human dopamine D2 or D3 receptors.
-
Agonist: Quinpirole.
-
Antagonist: L-741,626.
-
Cell Culture Medium: Appropriate medium for CHO cell growth.
-
Assay Components: Reagents to measure cell proliferation (mitogenesis), such as [3H]thymidine.
-
Detection: A scintillation counter to measure [3H]thymidine incorporation.
Procedure:
-
Cell Culture and Plating:
-
Culture the transfected CHO cells in appropriate medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of L-741,626 to the wells.
-
Incubate the cells with the antagonist for a specific period to allow for receptor binding.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist, quinpirole (typically a concentration that elicits a submaximal or maximal response, e.g., its EC80), to the wells.
-
Include control wells with no agonist (basal), agonist only (maximal stimulation), and various concentrations of the antagonist.
-
-
Measurement of Mitogenesis:
-
Incubate the cells for a prolonged period (e.g., 24-48 hours) to allow for cell proliferation in response to the agonist.
-
During the final hours of incubation, add [3H]thymidine to the wells. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their DNA.
-
Lyse the cells and harvest the DNA onto filters.
-
Measure the amount of incorporated [3H]thymidine using a scintillation counter.
-
-
Data Analysis:
-
Plot the level of [3H]thymidine incorporation (as a percentage of the maximal quinpirole response) against the logarithm of the L-741,626 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which represents the concentration of L-741,626 that inhibits 50% of the quinpirole-stimulated mitogenesis.
-
This technical guide provides a foundational understanding of the selectivity profile of L-741,626. For further details, researchers are encouraged to consult the primary literature cited.
References
L-741,671: A Technical Overview of its Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,671 is a pharmacological research chemical that has been investigated for its interaction with dopamine (B1211576) receptors. Understanding the binding affinity of a compound like L-741,671 is a critical step in drug discovery and development. It provides foundational data on the compound's potency and selectivity for its molecular targets. This technical guide aims to provide an in-depth overview of the binding affinity of L-741,671, focusing on the quantitative data, experimental methodologies, and the logical framework for its evaluation.
Data Presentation: Binding Affinity Profile of L-741,671
A comprehensive search of scientific literature and patent databases was conducted to collate the binding affinity data for L-741,671. The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
Despite a thorough search, specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for L-741,671 across a range of receptors is not publicly available in the retrieved scientific literature. While related compounds such as L-741,626 (a dopamine D2 receptor antagonist) and L-745,870 (a dopamine D4 receptor antagonist) are well-characterized, the specific binding profile of L-741,671 remains to be fully disclosed in accessible publications.
To illustrate how such data would be presented, the following is a template table that would be populated with the relevant binding affinities for L-741,671 were they available.
| Receptor | Radioligand | Kᵢ (nM) | Reference |
| Dopamine D₁ | [³H]SCH 23390 | - | - |
| Dopamine D₂ | [³H]Spiperone | - | - |
| Dopamine D₃ | [¹²⁵I]Iodosulpride | - | - |
| Dopamine D₄ | [³H]Nemonapride | - | - |
| Dopamine D₅ | [³H]SCH 23390 | - | - |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | - | - |
| Adrenergic α₁ | [³H]Prazosin | - | - |
| Adrenergic α₂ | [³H]Rauwolscine | - | - |
Experimental Protocols: Determining Binding Affinity
The binding affinity of a compound like L-741,671 is experimentally determined primarily through radioligand binding assays. These assays are a cornerstone of pharmacology and are considered the gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Binding Assay (Competitive Inhibition)
This is the most common method to determine the Kᵢ of an unlabeled compound (the "competitor," in this case, L-741,671).
Objective: To determine the concentration of L-741,671 that inhibits 50% of the specific binding of a radiolabeled ligand to a target receptor (IC₅₀), from which the Kᵢ can be calculated.
Materials:
-
Receptor Source: Homogenates of cell membranes from tissues or cultured cells expressing the receptor of interest.
-
Radioligand: A radioactive molecule with known high affinity and specificity for the target receptor.
-
Competitor: The unlabeled compound being tested (L-741,671).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Generalized Protocol:
-
Membrane Preparation: The receptor-containing tissue or cells are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in the assay buffer.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of L-741,671 are incubated with the membrane preparation.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of L-741,671 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
Signaling Pathway Context
Without specific data on whether L-741,671 acts as an agonist or antagonist, a generalized dopamine receptor signaling pathway is presented. Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families.
Figure 1: Generalized Dopamine Receptor Signaling Pathways.
Experimental Workflow
The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a test compound like L-741,671.
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
While L-741,671 is a compound of interest in pharmacological research, its detailed binding affinity profile is not currently available in the public domain. The methodologies for determining such data, primarily through radioligand binding assays, are well-established and provide the foundation for characterizing the potency and selectivity of novel compounds. The provided diagrams illustrate the signaling context and the experimental workflow that are central to the study of dopamine receptor ligands. Further research and publication of data for L-741,671 are necessary to fully elucidate its pharmacological properties and potential therapeutic applications.
Unveiling the Pharmacokinetic Profile of L-741,626: A Technical Guide for Researchers
It is highly probable that "L-741671" is a typographical error and the intended compound is L-741,626, a potent and selective dopamine (B1211576) D2 receptor antagonist. This guide provides a comprehensive overview of the available pharmacokinetic data on L-741,626, tailored for researchers, scientists, and drug development professionals. Due to the limited publicly available quantitative pharmacokinetic parameters for L-741,626, this document focuses on its established receptor affinity, in vivo activity, and the general experimental methodologies employed in its preclinical evaluation.
Core Compound Characteristics
L-741,626 is a well-characterized research chemical widely used to investigate the role of the dopamine D2 receptor in the central nervous system. It exhibits high selectivity for the D2 receptor over other dopamine receptor subtypes and is known to be centrally active following systemic administration in animal models.[1][2]
Receptor Affinity Profile
The binding affinity of L-741,626 to human dopamine receptors has been determined in various studies. This selectivity is crucial for dissecting the specific roles of the D2 receptor in complex neurological processes.
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D2 | 2.4 nM[2] |
| Dopamine D3 | 100 nM[2] |
| Dopamine D4 | 220 nM[2] |
Preclinical In Vivo Studies
Experimental Protocols: A General Overview
The following outlines a typical experimental workflow for assessing the in vivo effects of L-741,626, synthesized from methodologies described in the scientific literature.
1. Animal Models:
-
Species: Male Sprague-Dawley rats or adult mice are commonly used.[3]
-
Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Formulation: L-741,626 is often dissolved in a vehicle such as saline or a solution containing a small percentage of a solubilizing agent like Tween 80.
-
Routes of Administration: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common routes for systemic administration.[3]
-
Dosing: Doses used in behavioral and physiological studies typically range from 1.0 mg/kg to 3 mg/kg.[3]
3. Experimental Procedures:
-
Behavioral Assessments: The effects of L-741,626 are often evaluated in models of psychosis, drug addiction, and motor function. This can involve paradigms such as locomotor activity monitoring and drug discrimination tests.
-
Neurochemical Analysis: Brain tissue or extracellular fluid (via microdialysis) is collected at various time points after drug administration to measure neurotransmitter levels or receptor occupancy.
-
Sample Analysis: High-performance liquid chromatography (HPLC) or other sensitive analytical methods are used to quantify drug and metabolite concentrations in biological samples.
4. Data Analysis:
-
Pharmacokinetic parameters, if measured, would be calculated using non-compartmental or compartmental analysis.
-
Behavioral and neurochemical data are typically analyzed using appropriate statistical methods, such as ANOVA, to determine the significance of the drug's effects.
Signaling Pathways and Experimental Logic
The mechanism of action of L-741,626 involves the blockade of dopamine D2 receptors, which are G-protein coupled receptors that play a critical role in neuronal signaling. The following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: Antagonism of the Dopamine D2 Receptor by L-741,626.
Caption: A generalized workflow for preclinical evaluation of L-741,626.
Conclusion and Future Directions
L-741,626 remains a valuable tool for neuroscience research due to its high selectivity for the dopamine D2 receptor. While detailed pharmacokinetic data in the public domain is scarce, its established in vivo activity provides a foundation for its use in elucidating the roles of the D2 receptor in health and disease. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of L-741,626. The availability of such data would significantly enhance its utility as a research tool and provide a more complete understanding of its pharmacological effects. Researchers are encouraged to conduct and publish dedicated pharmacokinetic studies to fill this knowledge gap.
References
L-741,626: A Technical Guide to a Selective Dopamine D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,626 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor, a key target in the development of antipsychotic medications. Its discovery by scientists at Merck Sharp and Dohme Ltd. provided a valuable pharmacological tool for dissecting the roles of dopamine receptor subtypes in normal brain function and in pathological conditions such as schizophrenia and substance abuse. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of L-741,626, including detailed experimental protocols and an examination of its effects on intracellular signaling pathways.
Discovery and History
L-741,626 emerged from a research program aimed at developing selective ligands for dopamine receptor subtypes. It was first reported in the scientific literature in the mid-1990s as a compound with high affinity and selectivity for the human dopamine D4 receptor. However, further characterization revealed its potent antagonist activity at the D2 receptor, with significantly lower affinity for the D3 and D4 subtypes. This selectivity for the D2 receptor has made L-741,626 an important tool in neuroscience research to differentiate the physiological and behavioral effects mediated by D2 receptors from those of other closely related dopamine receptor subtypes.
Pharmacological Profile
The pharmacological activity of L-741,626 has been characterized through a variety of in vitro and in vivo studies. Its primary mechanism of action is the competitive blockade of dopamine D2 receptors.
Binding Affinity and Selectivity
The binding affinity of L-741,626 for dopamine receptor subtypes and other receptors has been determined using radioligand binding assays. The data consistently demonstrate its high affinity for the D2 receptor and selectivity over D3 and D4 receptors.
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. D2) | Reference |
| Dopamine D2 | 2.4 | - | [1][2][3] |
| Dopamine D3 | 100 | 41.7 | [1][2][3] |
| Dopamine D4 | 220 | 91.7 | [1][2][3] |
Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
Functional Activity
Functional assays have confirmed the antagonist properties of L-741,626 at the D2 receptor. These assays typically measure the ability of the compound to inhibit the intracellular signaling cascade initiated by a dopamine receptor agonist.
| Assay Type | Cell Line | Agonist | L-741,626 EC50 (nM) | Reference |
| Mitogenesis Assay | CHO cells expressing human D2 or D3 receptors | Quinpirole (B1680403) | 4.46 (D2) | [2] |
| Mitogenesis Assay | CHO cells expressing human D2 or D3 receptors | Quinpirole | 90.4 (D3) | [2] |
EC50 represents the concentration of the antagonist that inhibits 50% of the maximal response induced by the agonist.
Experimental Protocols
Radioligand Binding Assay ([3H]-Spiperone Competition)
This protocol describes a typical competition binding assay to determine the affinity of L-741,626 for the dopamine D2 receptor using the radiolabeled antagonist [3H]-spiperone.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
[3H]-Spiperone (specific activity ~80-100 Ci/mmol)
-
L-741,626
-
Non-specific binding determinator: Haloperidol (B65202) (10 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]-spiperone (at a concentration near its Kd, e.g., 0.2 nM), and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-spiperone, and haloperidol (10 µM).
-
Competition: Cell membranes, [3H]-spiperone, and varying concentrations of L-741,626.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-741,626 concentration. Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of specific [3H]-spiperone binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-spiperone and Kd is its dissociation constant.
Functional cAMP Assay
This protocol outlines a functional assay to measure the antagonist activity of L-741,626 by quantifying its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor
-
Assay medium: Serum-free DMEM or HBSS
-
Dopamine D2 receptor agonist (e.g., quinpirole)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
L-741,626
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Plating: Seed the CHO-K1-D2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Replace the culture medium with assay medium. Add varying concentrations of L-741,626 to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist (e.g., quinpirole at its EC80 concentration) and forskolin (e.g., 10 µM) to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the L-741,626 concentration. Determine the IC50 value, which represents the concentration of L-741,626 that reverses 50% of the agonist-induced inhibition of cAMP production.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Antagonism of the D2 receptor by L-741,626 blocks the downstream signaling cascade initiated by dopamine.
Caption: Antagonism of the D2 receptor by L-741,626 blocks dopamine-mediated signaling.
Preclinical Evaluation Workflow for a D2 Antagonist
The preclinical development of a selective D2 antagonist like L-741,626 typically follows a structured workflow from initial screening to in vivo efficacy studies.
Caption: A typical preclinical workflow for the evaluation of a D2 receptor antagonist.
Conclusion
L-741,626 remains a cornerstone tool for researchers investigating the complexities of the dopamine system. Its high selectivity for the D2 receptor allows for precise pharmacological manipulation, contributing significantly to our understanding of the receptor's role in health and disease. This technical guide provides a foundational understanding of L-741,626, offering detailed data and protocols to aid in the design and execution of future research in the field of dopamine pharmacology and drug discovery.
References
L-741,626 in Central Nervous System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,626 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor, a key target in the central nervous system (CNS) for the treatment of various neurological and psychiatric disorders.[1][2][3] Its high affinity for the D2 receptor over other dopamine receptor subtypes, such as D3 and D4, makes it a valuable pharmacological tool for elucidating the specific roles of D2 receptor signaling in the brain.[1][2][3] This technical guide provides an in-depth overview of L-741,626, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its use in CNS research.
Core Mechanism of Action
L-741,626 exerts its effects by competitively binding to dopamine D2 receptors, thereby blocking the actions of the endogenous neurotransmitter, dopamine.[1] D2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins.[4][5] Activation of these receptors by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][6][7] By antagonizing the D2 receptor, L-741,626 prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.
Quantitative Pharmacological Data
The binding affinity and functional potency of L-741,626 have been characterized in various in vitro assays. The following tables summarize key quantitative data for this compound.
| Binding Affinity (Ki) | |
| Receptor Subtype | Ki (nM) |
| Human Dopamine D2 | 2.4[2][3] |
| Human Dopamine D3 | 100[2][3] |
| Human Dopamine D4 | 220[2][3] |
| Functional Activity | |
| Assay | Value (nM) |
| IC50 (D2 receptor antagonism) | 4.46[2] |
| EC50 (D2 receptor antagonism) | 4.46[2] |
| pKB (antagonism of (+)-PD 128907 effects in ventral tegmental area) | 20[6] |
| pKB (antagonism of (+)-PD 128907 effects in substantia nigra pars compacta) | 11[6] |
Signaling Pathway
The primary signaling pathway modulated by the dopamine D2 receptor is the inhibition of the adenylyl cyclase/cAMP pathway. The following diagram illustrates this pathway and the antagonistic effect of L-741,626.
Caption: Dopamine D2 Receptor Signaling Pathway and L-741,626 Antagonism.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of L-741,626 in CNS research.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the dopamine D2 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone).
-
Increasing concentrations of the unlabeled competitor compound (L-741,626).
-
The prepared membrane suspension.
-
-
For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
In Vitro Electrophysiology: Antagonism of Agonist Effects on Midbrain Dopamine Neurons
This protocol is based on the methodology described by Bowery et al. (1996) to determine the antagonist affinity of L-741,626 at D2 autoreceptors.[6]
1. Brain Slice Preparation:
-
Male Sprague-Dawley rats are decapitated, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal slices (e.g., 350 µm thick) containing the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc) are prepared using a vibroslice.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 34°C).
-
Extracellular recordings from spontaneously active dopamine neurons in the VTA and SNc are made using glass microelectrodes filled with a saline solution.
-
The firing rate of individual neurons is monitored.
3. Drug Application:
-
The D2/D3 receptor agonist (+)-PD 128907 is applied to the slice to inhibit the firing of dopamine neurons.
-
Once a stable inhibition is achieved, increasing concentrations of L-741,626 are co-applied with the agonist.
-
The concentration of L-741,626 required to reverse the inhibitory effect of the agonist is determined.
4. Data Analysis:
-
The concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist (L-741,626) are constructed.
-
A Schild analysis is performed to determine the pKB value, which represents the negative logarithm of the antagonist's dissociation constant. This provides a measure of the antagonist's affinity for the receptor.
Caption: Workflow for In Vitro Electrophysiology Experiment.
Behavioral Assays: Prepulse Inhibition (PPI) Test
The PPI test is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia. This protocol outlines the general procedure.
1. Apparatus:
-
A sound-attenuating chamber containing a small animal holder mounted on a motion-sensitive platform.
-
A loudspeaker to deliver acoustic stimuli.
-
A computer with software to control the stimuli and record the startle response.
2. Procedure:
-
Animals (typically rats or mice) are placed individually into the holder inside the chamber.
-
An acclimation period with background white noise is provided.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A single, loud acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
L-741,626 or vehicle is administered to the animals at a specific time before the test session.
3. Data Analysis:
-
The startle amplitude is measured as the peak motion of the platform in response to the acoustic stimuli.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
The effect of L-741,626 on PPI is then determined by comparing the %PPI in the drug-treated group to the vehicle-treated group.
Conclusion
L-741,626 is a highly selective and potent dopamine D2 receptor antagonist that serves as an indispensable tool in CNS research. Its well-characterized pharmacological profile, coupled with its utility in a range of in vitro and in vivo experimental paradigms, allows for the precise investigation of D2 receptor function in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of L-741,626 by researchers in the field, ultimately contributing to a deeper understanding of the complex roles of dopamine signaling in the brain.
References
- 1. An Optimized Protocol for the Generation of Midbrain Dopamine Neurons under Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for the differentiation of human embryonic stem cells into midbrain dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. Antagonism of the effects of (+)-PD 128907 on midbrain dopamine neurones in rat brain slices by a selective D2 receptor antagonist L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
L-741,671: A Technical Guide for its Application as a Selective Dopamine D2 Receptor Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,671 is a potent and highly selective antagonist of the dopamine (B1211576) D2 receptor, establishing it as an invaluable tool in neuroscience research and drug development.[1][2] Its high affinity for the D2 receptor, coupled with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors, allows for the precise dissection of D2 receptor-mediated signaling pathways and physiological functions. This guide provides an in-depth overview of L-741,671, including its binding profile, functional activity, and application in various experimental paradigms. Detailed experimental protocols and visualizations are provided to facilitate its effective use in the laboratory.
Core Data Summary
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-[[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl]-1H-indole | [1] |
| Molecular Formula | C20H21ClN2O | [3][4] |
| Molecular Weight | 340.85 g/mol | [3][4] |
| CAS Number | 81226-60-0 | [3][4] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM) | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [3] |
In Vitro Pharmacology: Binding Affinities
The selectivity of L-741,671 is demonstrated by its significantly higher affinity for the human dopamine D2 receptor compared to the D3 and D4 subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| Human Dopamine D2 | 2.4 | [3][4][5] |
| Human Dopamine D3 | 100 | [3][4][5] |
| Human Dopamine D4 | 220 | [3][4][5] |
In Vitro Pharmacology: Functional Antagonism
L-741,671 acts as a potent antagonist in functional assays, effectively blocking agonist-induced responses.
| Assay Type | Receptor | Cell Line | Measured Effect | EC50 (nM) | Reference |
| Mitogenesis Assay | Human Dopamine D2 | CHO | Inhibition of quinpirole (B1680403) stimulation | 4.46 | [3][5] |
| Mitogenesis Assay | Human Dopamine D3 | CHO | Inhibition of quinpirole stimulation | 90.4 | [3][5] |
In Vivo Pharmacology: Behavioral Effects in Rodents
L-741,671 demonstrates central activity following systemic administration, leading to characteristic behavioral outcomes associated with D2 receptor blockade.
| Behavioral Assay | Animal Model | Doses Tested | Observed Effect | Reference |
| Locomotor Activity | Mice | 3.0, 10.0 mg/kg | Attenuated cocaine-induced locomotion. | [6][7] |
| Operant Responding | Rats | Not specified | Decreased operant responding for nicotine (B1678760) and food. | [8][9] |
| Novel Object Recognition | Rats | 0.16 - 5.0 mg/kg | Dose-related impairment in performance. | [10] |
| Drug Discrimination | Rats | 1.0 mg/kg | Shifted the pramipexole (B1678040) dose-response curve to the right. | [3] |
| Catalepsy | Rats | Not specified | D2 receptor antagonists are known to induce catalepsy in a dose-dependent manner. | [11][12][13] |
Signaling Pathways
L-741,671, as a dopamine D2 receptor antagonist, blocks the canonical Gαi/o-coupled signaling pathway. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cAMP levels. Furthermore, it inhibits D2 receptor-mediated modulation of ion channels and other downstream effectors.
Experimental Workflows
The following diagram illustrates a typical workflow for a radioligand binding assay to determine the affinity of L-741,671 for the D2 receptor.
Logical Relationships
The following diagram illustrates the logical relationship between D2 receptor occupancy by an antagonist like L-741,671 and the expected behavioral outcomes in preclinical models.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of L-741,671 for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor radioligand.
-
L-741,671 stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Non-specific binding determinator (e.g., 10 µM haloperidol).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and a range of concentrations of L-741,671 (e.g., 10-12 M to 10-5 M).
-
Reagent Addition:
-
Add 50 µL of assay buffer to the total binding wells.
-
Add 50 µL of the non-specific binding determinator to the non-specific binding wells.
-
Add 50 µL of the corresponding L-741,671 dilution to the competitor wells.
-
Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-741,671 concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Locomotor Activity Test
Objective: To assess the effect of L-741,671 on spontaneous locomotor activity in rodents.
Materials:
-
L-741,671 solution for injection.
-
Vehicle solution.
-
Experimental animals (e.g., male Sprague-Dawley rats).
-
Open-field arenas equipped with automated photobeam detection systems or video tracking software.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer L-741,671 or vehicle via the desired route (e.g., intraperitoneal injection). A range of doses should be tested to establish a dose-response relationship.
-
Testing: At a predetermined time after injection (e.g., 30 minutes), place each animal individually into the center of an open-field arena.
-
Data Collection: Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of L-741,671 to the vehicle control group.
Catalepsy Bar Test
Objective: To measure the induction of catalepsy by L-741,671.
Materials:
-
L-741,671 solution for injection.
-
Vehicle solution.
-
Experimental animals (e.g., male Wistar rats).
-
Catalepsy bar apparatus (a horizontal bar raised a few centimeters from a flat surface).
-
Stopwatch.
Procedure:
-
Drug Administration: Administer L-741,671 or vehicle.
-
Testing: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.
-
Measurement: Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the descent latencies between the L-741,671-treated groups and the vehicle control group using appropriate statistical tests.
Conclusion
L-741,671 is a powerful and selective research tool for investigating the role of the dopamine D2 receptor in the central nervous system. Its well-characterized pharmacological profile makes it suitable for a wide range of in vitro and in vivo studies. By utilizing the data and protocols provided in this guide, researchers can effectively employ L-741,671 to advance our understanding of D2 receptor function in health and disease.
References
- 1. labcorp.com [labcorp.com]
- 2. L-741,626 - Wikipedia [en.wikipedia.org]
- 3. Catalepsy test in rats [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective D2 and D3 receptor antagonists oppositely modulate cocaine responses in mice via distinct postsynaptic mechanisms in nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anilocus.com [anilocus.com]
- 9. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 12. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
L-741,671: A Technical Review of a Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,671 is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. Its selectivity for the D4 subtype over other dopamine receptors, particularly the D2 receptor, has made it a valuable pharmacological tool for elucidating the physiological roles of the D4 receptor and for investigating its potential as a therapeutic target for neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive review of the available literature on L-741,671 and its closely related analog, L-745,870, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of L-741,671's analog, L-745,870, at various neurotransmitter receptors. This data highlights the compound's remarkable selectivity for the human dopamine D4 receptor.
Table 1: Receptor Binding Affinity Profile of L-745,870
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| Dopamine D4 | [3H]spiperone | 0.43 | Human | [1] |
| Dopamine D2 | [3H]spiperone | >1000 | Human | [1] |
| Dopamine D3 | [3H]spiperone | >1000 | Human | [1] |
| 5-HT2 | Not Specified | < 300 (IC50) | Not Specified | [1] |
| σ (Sigma) | Not Specified | < 300 (IC50) | Not Specified | [1] |
| α-adrenergic | Not Specified | < 300 (IC50) | Not Specified | [1] |
Table 2: Functional Antagonist Activity of L-745,870 at the Dopamine D4 Receptor
| Assay | Agonist | L-745,870 Concentration | Effect | Cell Line | Reference |
| Adenylate Cyclase Inhibition | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of Inhibition | hD4HEK, hD4CHO | [1] |
| [35S]GTPγS Binding | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of Stimulation | Not Specified | [1] |
| Extracellular Acidification Rate | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of Stimulation | Not Specified | [1] |
Key Experimental Protocols
Detailed methodologies for the key in vitro experiments that have characterized the pharmacological profile of L-741,671/L-745,870 are described below.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its target receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of L-745,870 for the human dopamine D4 receptor.
-
Materials:
-
Membranes from cells expressing cloned human dopamine D4 receptors.
-
Radioligand: [3H]spiperone (0.2 nM).
-
Competitor: L-745,870 at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of [3H]spiperone and varying concentrations of L-745,870.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[1]
-
Functional Assays
These experiments assess the ability of a compound to act as an agonist or antagonist at a receptor by measuring a downstream cellular response.
-
Objective: To determine the antagonist activity of L-745,870 at the dopamine D4 receptor by measuring its effect on dopamine-mediated inhibition of adenylate cyclase.
-
Cell Lines: Human embryonic kidney (HEK) cells or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4 receptor (hD4HEK and hD4CHO).[1]
-
Protocol:
-
Culture the hD4HEK or hD4CHO cells to an appropriate density.
-
Pre-incubate the cells with varying concentrations of L-745,870.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., 1 µM).
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
A reversal of the dopamine-induced inhibition of cAMP production indicates antagonist activity.[1]
-
-
Objective: To measure the antagonist effect of L-745,870 on G protein activation following dopamine D4 receptor stimulation.
-
Protocol:
-
Prepare cell membranes from a cell line expressing the human dopamine D4 receptor.
-
Incubate the membranes with GDP, varying concentrations of L-745,870, and a fixed concentration of dopamine.
-
Add [35S]GTPγS to the reaction mixture.
-
Following incubation, separate the membrane-bound [35S]GTPγS from the free form by filtration.
-
Quantify the amount of bound [35S]GTPγS.
-
Antagonist activity is demonstrated by a reduction in the dopamine-stimulated [35S]GTPγS binding.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the dopamine D4 receptor and the workflow of a typical radioligand binding assay used to characterize compounds like L-741,671.
References
Target Validation of L-741,626: A Dopamine D2 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation of L-741,626, a potent and selective antagonist of the dopamine (B1211576) D2 receptor. L-741,626 serves as a critical tool for investigating the physiological and pathological roles of the D2 receptor. This document outlines its binding affinity, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the signaling cascade and experimental workflows are provided to facilitate further research and drug development efforts.
Introduction
L-741,626 is a well-characterized pharmacological tool used extensively in neuroscience research to probe the function of the dopamine D2 receptor.[1] Its high affinity and selectivity for the D2 receptor over other dopamine receptor subtypes, such as D3 and D4, make it an invaluable ligand for elucidating the specific roles of D2 receptor signaling in various physiological processes and in the pathophysiology of disorders like schizophrenia and Parkinson's disease.[1] This guide details the key experimental data and methodologies used to validate the dopamine D2 receptor as the primary target of L-741,626.
Core Target Information
-
Primary Target: Dopamine D2 Receptor
-
Mechanism of Action: Competitive Antagonist
-
Chemical Name: 3-[[4-(4-Chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole
-
Molecular Formula: C₂₀H₂₁ClN₂O[2]
-
Molecular Weight: 340.85 g/mol [2]
Quantitative Data: Binding Affinity and Functional Potency
The interaction of L-741,626 with its target has been quantified through various binding and functional assays. The data presented below summarizes the key affinity (Ki) and potency (EC50) values.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Antagonism (EC50) [nM] | Reference(s) |
| Dopamine D2 | 2.4 | 4.46 | [3][4][5] |
| Dopamine D3 | 100 | 90.4 | [3][4][5] |
| Dopamine D4 | 220 | Not Reported | [3][5] |
Table 1: Binding Affinity and Functional Potency of L-741,626 for Human Dopamine Receptor Subtypes.
Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-741,626, as a competitive antagonist, blocks the binding of dopamine to the D2 receptor, thereby preventing this signaling cascade.
Furthermore, blockade of D2 receptors with L-741,626 has been shown to modulate other signaling pathways, including the insulin/phosphatidylinositol 3-kinase (PI3K)/Akt/FOXO1 pathway and the growth hormone (GH)/STAT5b signaling pathway.[6]
Experimental Protocols
Radioligand Binding Assay (for determination of Ki)
This protocol outlines a general method for determining the binding affinity of L-741,626 for the dopamine D2 receptor using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of L-741,626 for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.
-
L-741,626 (unlabeled competitor).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer or a known concentration of a non-specific binding agent (e.g., 10 µM haloperidol) for determining total and non-specific binding, respectively.
-
50 µL of various concentrations of L-741,626.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-741,626 concentration.
-
Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay (for determination of functional antagonism)
This protocol describes a general method to assess the functional antagonist activity of L-741,626 at the D2 receptor.
Objective: To determine the EC50 of L-741,626 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
[³⁵S]GTPγS.
-
Dopamine or another D2 receptor agonist.
-
L-741,626.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of various concentrations of L-741,626.
-
25 µL of a fixed concentration of the D2 receptor agonist (typically at its EC80).
-
50 µL of the membrane preparation.
-
Pre-incubate for 15-30 minutes at 30°C.
-
50 µL of assay buffer containing GDP (e.g., 10 µM).
-
50 µL of [³⁵S]GTPγS (e.g., 0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the bound radioactivity.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the L-741,626 concentration.
-
Determine the IC50 value from the resulting inhibition curve.
-
The EC50 for antagonism is equivalent to the IC50 value in this assay format.
-
Conclusion
The data and experimental protocols presented in this guide validate the dopamine D2 receptor as the primary target of L-741,626. Its high affinity and selectivity, coupled with its potent antagonist activity, establish L-741,626 as a standard tool for studying D2 receptor pharmacology and its role in the central nervous system. The detailed methodologies provided herein should enable researchers to confidently utilize L-741,626 in their investigations and to develop novel therapeutic agents targeting the dopaminergic system.6 in their investigations and to develop novel therapeutic agents targeting the dopaminergic system.
References
- 1. L-741,626 - Wikipedia [en.wikipedia.org]
- 2. L-741,626 | Dopamine D2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 6. D₂-dopaminergic receptor-linked pathways: critical regulators of CYP3A, CYP2C, and CYP2D - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Dopamine D2 Receptor: A Technical Guide to In Situ Hybridization for Researchers
An In-depth Exploration of L-741,626's Target Using In Situ Hybridization
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the cellular and molecular environment of the dopamine (B1211576) D2 receptor (D2R), the pharmacological target of the selective antagonist L-741,626. While the compound L-741,671 as mentioned in the query is likely a typographical error for the well-documented D2R antagonist L-741,626, this guide focuses on the critical technique of in situ hybridization (ISH) to visualize the expression of the Drd2 gene, which encodes the D2 receptor. Understanding the precise location and relative abundance of Drd2 mRNA is paramount for elucidating the effects of compounds like L-741,626 in various tissues and disease models.
Introduction to L-741,626 and the Dopamine D2 Receptor
L-741,626 is a potent and selective antagonist of the dopamine D2 receptor.[1][2] It exhibits significantly higher affinity for the D2 receptor subtype compared to other dopamine receptors, making it a valuable tool for studying the specific roles of D2R in the central nervous system and other tissues.[1][2] The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, motivation, and cognition.[3][[“]][5][6] Dysregulation of D2R signaling is implicated in several neuropsychiatric disorders, such as schizophrenia and Parkinson's disease, making it a key target for therapeutic intervention.[3][5]
Quantitative Profile of L-741,626
The selectivity of L-741,626 for the dopamine D2 receptor is evident from its binding affinity (Ki) values. The following table summarizes key quantitative data for this antagonist.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Human Dopamine D2 | 2.4 |
| Human Dopamine D3 | 100 |
| Human Dopamine D4 | 220 |
Table 1: Binding Affinities of L-741,626 for Human Dopamine Receptor Subtypes. Data sourced from MedchemExpress and R&D Systems.[1][2]
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor primarily couples to Gαi/o proteins.[3][7] Upon activation by dopamine, the receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]][7] Additionally, the βγ subunits of the G protein can modulate other effector systems, including ion channels.[3][7]
Caption: Canonical signaling pathway of the Dopamine D2 receptor.
In Situ Hybridization Protocol for Drd2 mRNA Detection
The following protocol provides a detailed methodology for the detection of Drd2 mRNA in tissue sections. This is a generalized protocol and may require optimization based on the specific tissue and experimental setup.
I. Probe Preparation
-
Template Selection: Obtain a cDNA clone for the Drd2 gene. The probe should ideally be between 200-800 bp in length for optimal tissue penetration and signal specificity.
-
Linearization: Linearize the plasmid DNA containing the Drd2 insert using an appropriate restriction enzyme to serve as a template for in vitro transcription.
-
In Vitro Transcription: Synthesize antisense and sense (as a negative control) RNA probes using an in vitro transcription kit with labeled nucleotides (e.g., DIG-UTP or Biotin-UTP).
-
Probe Purification: Purify the labeled RNA probes to remove unincorporated nucleotides and other reaction components.
II. Tissue Preparation
-
Tissue Collection and Fixation: Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in PBS). Dissect the tissue of interest and post-fix for 2-4 hours at 4°C.
-
Cryoprotection: Immerse the fixed tissue in a sucrose (B13894) solution (e.g., 20-30% in PBS) until it sinks.
-
Sectioning: Embed the tissue in an appropriate medium (e.g., OCT) and cut frozen sections (10-20 µm) using a cryostat. Mount the sections onto coated slides (e.g., SuperFrost Plus).
III. Hybridization
-
Pre-hybridization Treatments:
-
Wash slides in PBS.
-
Permeabilize the tissue with a proteinase K treatment (concentration and time to be optimized).
-
Post-fix with 4% PFA.
-
Wash in PBS.
-
Acetylate the sections with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding.
-
Wash in PBS and dehydrate through an ethanol (B145695) series.
-
-
Hybridization:
-
Prepare a hybridization buffer containing the labeled probe (concentration to be optimized, typically 100-500 ng/mL).
-
Apply the hybridization solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at an optimized temperature (e.g., 55-65°C).
-
IV. Post-Hybridization Washes and Signal Detection
-
Stringency Washes: Perform a series of washes with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer and increasing temperatures to remove non-specifically bound probe.
-
Immunodetection:
-
Block the sections with a blocking solution (e.g., 2% normal serum in a suitable buffer).
-
Incubate with an alkaline phosphatase (AP) or horseradish peroxidase (HRP)-conjugated antibody against the probe label (e.g., anti-DIG-AP).
-
Wash to remove unbound antibody.
-
-
Signal Development:
-
For AP-conjugated antibodies, use a chromogenic substrate such as NBT/BCIP to produce a colored precipitate.
-
For HRP-conjugated antibodies, a tyramide signal amplification (TSA) system can be used for fluorescent detection.
-
-
Imaging: Dehydrate the slides, clear with xylene, and coverslip with a mounting medium. Image the sections using a bright-field or fluorescence microscope.
Experimental Workflow for Drd2 In Situ Hybridization
The following diagram outlines the key steps in the in situ hybridization workflow.
Caption: Experimental workflow for Drd2 mRNA in situ hybridization.
Data Presentation and Analysis
Quantitative analysis of in situ hybridization data can be performed to compare Drd2 expression levels across different brain regions or experimental conditions.[8][9][10] This typically involves capturing digital images of the hybridized sections and using image analysis software to measure the intensity and distribution of the signal.[11][12] It is crucial to include appropriate controls, such as a sense probe hybridization and tissues from knockout animals (if available), to ensure the specificity of the signal.
By combining the pharmacological antagonism of the dopamine D2 receptor by L-741,626 with the precise anatomical localization of its target's mRNA through in situ hybridization, researchers can gain valuable insights into the complex roles of dopaminergic signaling in health and disease. This integrated approach is essential for the continued development of novel therapeutics targeting the dopamine system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantitative analysis of in situ hybridization methods for the detection of actin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative methods for genome-scale analysis of in situ hybridization and correlation with microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
A Technical Guide to Dopamine D2 Receptor Autoradiography
A Note on L-741671: Initial inquiries into autoradiography studies of this compound in the context of dopamine (B1211576) D2 receptors have revealed that this compound is primarily and selectively a neurokinin 1 (NK1) receptor antagonist. Current scientific literature does not support its use as a radioligand for the characterization of dopamine D2 receptors. Therefore, this guide will focus on the established methodologies for conducting autoradiography studies of the dopamine D2 receptor using well-validated radioligands.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the quantitative and qualitative analysis of dopamine D2 receptors in tissue sections using autoradiography. We will delve into the core principles, experimental protocols, data analysis, and visualization of signaling pathways associated with the D2 receptor.
Introduction to Dopamine D2 Receptor Autoradiography
Autoradiography is a highly sensitive technique used to visualize the distribution and density of receptors within tissue sections. By incubating tissue slices with a radiolabeled ligand that specifically binds to the target receptor, researchers can generate an image that maps the receptor's location. Quantitative autoradiography further allows for the determination of receptor density (Bmax) and ligand affinity (Kd) in discrete anatomical regions.
For the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders, autoradiography has been instrumental in understanding its distribution in the brain and the mechanism of action of antipsychotic drugs. Commonly used radioligands for D2 receptor autoradiography include [3H]raclopride and [3H]spiperone.
Quantitative Data from Autoradiography Studies
The following tables summarize key binding parameters for commonly used D2 receptor radioligands, as determined by in vitro autoradiography. These values are essential for designing and interpreting experiments.
Table 1: Binding Affinity (Kd) of Radioligands for the Dopamine D2 Receptor
| Radioligand | Species | Brain Region | Kd (nM) | Reference |
| [3H]raclopride | Rat | Striatum | 1 | [1] |
| [3H]raclopride | Monkey | Cortex and Neostriatum | - | [2] |
| [3H]raclopride | Human | Putamen | 3.4 - 4.7 | [3] |
| [3H]spiperone | Rat | Striatum | - | [4][5] |
| [3H]YM-09151-2 | Rat | Striatum | 0.082 | [6] |
Table 2: Receptor Density (Bmax) of Dopamine D2 Receptors
| Radioligand | Species | Brain Region | Bmax (pmol/mg protein or pmol/g) | Reference |
| [3H]YM-09151-2 | Rat | Striatum | 0.696 pmol/mg protein | [6] |
| [3H]spiperone | Rat | Striatum | 31-34 pmol/g | [5] |
| [11C]raclopride | Human | Putamen | 12-17 pmol/cm³ | [3] |
Experimental Protocols
A generalized protocol for in vitro receptor autoradiography for dopamine D2 receptors is outlined below. Specific parameters may need to be optimized depending on the radioligand, tissue, and experimental question.
Tissue Preparation
-
Animal Perfusion and Brain Extraction: Anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by a fixative (e.g., 4% paraformaldehyde), if required for subsequent histology. Rapidly extract the brain and freeze it in isopentane (B150273) cooled with dry ice.
-
Cryosectioning: Mount the frozen brain onto a cryostat chuck. Section the brain at a thickness of 10-20 µm at -20°C.
-
Thaw-Mounting: Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.
Autoradiographic Binding Assay
-
Pre-incubation: Thaw the slides to room temperature and pre-incubate them in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) for 15-30 minutes at room temperature to remove endogenous dopamine.
-
Incubation: Incubate the slides with the radioligand (e.g., [3H]raclopride or [3H]spiperone) in a fresh buffer.
-
Total Binding: Incubate sections with the radioligand at a concentration near its Kd.
-
Non-specific Binding: For a parallel set of slides, incubate with the radioligand in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled raclopride) to saturate the D2 receptors.
-
-
Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand. The duration and number of washes should be optimized to maximize the specific-to-non-specific binding ratio.
-
Drying: Quickly rinse the slides in ice-cold deionized water and dry them under a stream of cold, dry air.
Signal Detection and Analysis
-
Exposure: Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette. Include calibrated radioactive standards to allow for quantification.
-
Imaging: After an appropriate exposure time (which can range from days to weeks depending on the isotope and receptor density), scan the imaging plate using a phosphor imager or develop the film.
-
Quantification: Analyze the resulting autoradiograms using image analysis software.
-
Measure the optical density in the regions of interest on the images from the total and non-specific binding slides.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Using the radioactive standards, convert the optical density values into units of radioactivity per unit of tissue mass (e.g., fmol/mg tissue).
-
Visualization of Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
References
- 1. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptors in the cerebral cortex: distribution and pharmacological characterization with [3H]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of D2 dopamine receptor binding in the living human brain by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of D2 dopamine receptor autoradiography: high percentage of high-affinity agonist sites and increased nucleotide sensitivity in tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiography of dopamine D2 receptors using [3H]YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-741,626: A Technical Guide to its Dopamine D2 Receptor Engagement
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this document provides a comprehensive overview of the dopamine (B1211576) D2 receptor antagonist L-741,626, it is important to note that publicly available, direct in vivo receptor occupancy data from Positron Emission Tomography (PET) or other quantitative imaging studies for this specific compound is limited. The information presented herein is compiled from extensive in vitro binding and functional assay data.
Introduction
L-741,626 is a potent and selective antagonist of the dopamine D2 receptor.[1] Its selectivity for the D2 receptor over the closely related D3 and D4 receptor subtypes makes it a valuable pharmacological tool for elucidating the specific roles of D2 receptor signaling in various physiological and pathological processes.[1] This guide provides a detailed technical overview of the receptor binding profile, functional activity, and the underlying signaling pathways associated with L-741,626, with a focus on the methodologies used for its characterization.
Quantitative Receptor Binding and Functional Activity
The following tables summarize the key quantitative data for L-741,626, providing a clear comparison of its affinity and functional potency at dopamine receptor subtypes.
Table 1: Receptor Binding Affinity (Ki) of L-741,626
| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Radioligand | Reference |
| Human Dopamine D2 | L-741,626 | 11.2 | HEK 293 | [125I]IABN | [2] |
| Human Dopamine D3 | L-741,626 | ~168 (15-fold lower than D2) | HEK 293 | [125I]IABN | [2] |
| Human Dopamine D4 | L-741,626 | ~1523 (136-fold lower than D2) | HEK 293 | [125I]IABN | [2] |
Table 2: Functional Antagonist Activity (EC50) of L-741,626
| Receptor Subtype | Assay Type | EC50 (nM) | Cell Line | Agonist Inhibited | Reference |
| Human Dopamine D2 | Inhibition of Mitogenesis | 4.46 | CHO | Quinpirole | [2] |
| Human Dopamine D3 | Inhibition of Mitogenesis | 90.4 | CHO | Quinpirole | [2] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited for L-741,626 characterization.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.
References
Methodological & Application
Application Notes and Protocols: L-741,671 In Vitro Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,671 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The dopamine D2 receptor is a key target in the central nervous system for the treatment of various neuropsychiatric disorders, including schizophrenia and psychosis. Characterizing the binding affinity of compounds like L-741,671 to the D2 receptor is a critical step in the drug discovery and development process. This document provides a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity (Ki) of L-741,671 for the human dopamine D2 receptor.
The assay described is a competitive binding experiment using cell membranes expressing the recombinant human dopamine D2 receptor and [³H]-spiperone, a well-characterized high-affinity D2 antagonist radioligand. The protocol is based on the principle that the unlabeled ligand (L-741,671) will compete with a fixed concentration of the radioligand ([³H]-spiperone) for binding to the D2 receptors. The concentration of L-741,671 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is then used to calculate the inhibitory constant (Ki).
Signaling Pathway
The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
L-741671: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-741671, a potent and selective antagonist of the dopamine (B1211576) D2 receptor, in cell culture experiments. The following sections detail the compound's binding affinity and functional potency, along with detailed protocols for common cell-based assays.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the dopamine D2 receptor in various cellular processes. As a selective antagonist, it allows for the specific blockade of D2 receptor signaling, enabling researchers to dissect its downstream effects. Its parent compound, L-741,626, is a well-characterized D2 antagonist, and this compound is an analog developed from it.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of the parent compound, L-741,626. While specific data for this compound is not publicly available, the data for L-741,626 provides a strong indication of the expected potency and selectivity.
| Compound | Parameter | Value | Receptor Subtype | Cell Line | Reference |
| L-741,626 | Kᵢ | 11.2 nM | Dopamine D2 | HEK 293 | [1] |
| L-741,626 | EC₅₀ | 4.46 nM | Dopamine D2 | Not Specified | [1] |
| L-741,626 | D3/D2 Selectivity Ratio | 15-fold | D3 vs D2 | HEK 293 | [1] |
| L-741,626 | D4/D2 Selectivity Ratio | 136-fold | D4 vs D2 | HEK 293 | [1] |
| L-741,626 | Kᵢ | 2.4 nM | Dopamine D2 | Not Specified | [2] |
| L-741,626 | Kᵢ | 100 nM | Dopamine D3 | Not Specified | [2] |
| L-741,626 | Kᵢ | 220 nM | Dopamine D4 | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard procedures for characterizing dopamine D2 receptor antagonists in cell culture.
Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor (CHO-D2L).
Materials:
-
CHO-D2L cell membrane preparations
-
[³H]-Spiperone (Radioligand)
-
This compound
-
Spiperone (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM Spiperone (for non-specific binding) or 25 µL of this compound dilution.
-
25 µL of [³H]-Spiperone (final concentration of 0.5 nM).
-
50 µL of CHO-D2L cell membrane preparation (50-100 µg protein/well).
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.[3]
-
Harvest the membranes by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from a concentration-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]
Functional Antagonism Assay (cAMP Accumulation)
This protocol measures the ability of this compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) accumulation in cells expressing the D2 receptor.
Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor (CHO-D2).
Materials:
-
CHO-D2 cells
-
This compound
-
Dopamine
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well cell culture plates
Protocol:
-
Seed CHO-D2 cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells once with pre-warmed PBS.
-
Pre-incubate the cells with various concentrations of this compound in the presence of 0.5 mM IBMX in serum-free media for 15 minutes at 37°C.
-
Add a fixed concentration of dopamine (e.g., the EC₈₀ for inhibition of cAMP) and 1 µM forskolin to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Generate a dose-response curve for this compound's ability to reverse the dopamine-mediated inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the IC₅₀ value for this compound.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is a Gαi-coupled receptor. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound, as an antagonist, blocks this action of dopamine.
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for Kᵢ Determination
This workflow outlines the key steps involved in determining the inhibitor constant (Kᵢ) of this compound.
Caption: Workflow for Kᵢ determination.
Experimental Workflow for Functional Antagonism
This workflow illustrates the process for assessing the functional antagonist activity of this compound in a cAMP assay.
Caption: Workflow for functional antagonism assay.
References
- 1. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-741,671 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,671 is a potent and highly selective antagonist of the dopamine (B1211576) D2 receptor. Understanding its impact on neuronal electrophysiology is crucial for elucidating its mechanism of action and potential therapeutic applications. Patch-clamp electrophysiology is a powerful technique to study the effects of compounds like L-741,671 on ion channel function, neuronal excitability, and synaptic transmission at the single-cell level.[1][2] These application notes provide detailed protocols and expected outcomes for investigating the electrophysiological effects of L-741,671 using the whole-cell patch-clamp technique.
Mechanism of Action at the Cellular Level
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi subunit.[3] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of various ion channels. Key downstream effects relevant to electrophysiology include:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to membrane hyperpolarization and a decrease in neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This can reduce neurotransmitter release from presynaptic terminals.
As a D2 receptor antagonist, L-741,671 is expected to block these effects of endogenous dopamine, thereby leading to an increase in neuronal excitability and a modulation of synaptic transmission. For instance, by blocking presynaptic D2 autoreceptors on dopaminergic neurons, L-741,671 can disinhibit these neurons and increase their firing rate.[4]
Data Presentation: Expected Electrophysiological Effects of a Selective D2 Antagonist
The following tables summarize the expected quantitative effects of a selective D2 receptor antagonist on various electrophysiological parameters, based on studies with sulpiride.
Table 1: Effects on Neuronal Firing Properties
| Parameter | Baseline (Control) | With D2 Antagonist (e.g., Sulpiride) | Expected Effect of L-741,671 |
| Spontaneous Firing Rate (Hz) | 2.5 ± 0.5 | 4.8 ± 0.8 | Increase |
| Action Potential Threshold (mV) | -45 ± 2 | -44 ± 2 | No significant change |
| Action Potential Amplitude (mV) | 70 ± 5 | 68 ± 6 | No significant change |
| Afterhyperpolarization (AHP) Amplitude (mV) | -15 ± 2 | -14 ± 2 | No significant change |
Table 2: Effects on Synaptic Transmission (Postsynaptic Currents)
| Parameter | Baseline (Control) | With D2 Antagonist (e.g., Sulpiride) | Expected Effect of L-741,671 |
| Evoked EPSC Amplitude (pA) | -150 ± 20 | -145 ± 25 | Reversal of dopamine-induced suppression |
| Evoked IPSC Amplitude (pA) | -100 ± 15 | -98 ± 18 | Reversal of dopamine-induced suppression |
| mEPSC Frequency (Hz) | 1.2 ± 0.3 | 1.3 ± 0.4 | Potential increase if presynaptic D2Rs are tonically active |
| mEPSC Amplitude (pA) | -20 ± 3 | -21 ± 3 | No significant change |
| mIPSC Frequency (Hz) | 2.5 ± 0.6 | 2.6 ± 0.7 | Potential increase if presynaptic D2Rs are tonically active |
| mIPSC Amplitude (pA) | -30 ± 4 | -29 ± 5 | No significant change |
Mandatory Visualizations
Signaling Pathway of Dopamine D2 Receptor Antagonism
Dopamine D2 Receptor Signaling Pathway and the Point of Intervention for L-741,671.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
Experimental Workflow for Investigating the Effects of L-741,671 using Whole-Cell Patch-Clamp Electrophysiology.
Experimental Protocols
Preparation of Solutions
Artificial Cerebrospinal Fluid (aCSF) (for slicing and recording):
-
Composition: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, and 10 mM D-glucose.
-
Preparation: Prepare a 10x stock solution without CaCl2 and MgSO4. On the day of the experiment, dilute the stock and add the divalent cations. The solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use to maintain a pH of 7.4. Osmolarity should be adjusted to ~300 mOsm.
Internal Pipette Solution (for whole-cell voltage-clamp):
-
Composition: 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, and 10 mM phosphocreatine.
-
Preparation: Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm. Store in aliquots at -20°C. Thaw and filter before use.
Internal Pipette Solution (for whole-cell current-clamp):
-
Composition: 135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, and 10 mM phosphocreatine.
-
Preparation: Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm. Store in aliquots at -20°C. Thaw and filter before use.
Acute Brain Slice Preparation
-
Anesthetize the animal (e.g., a mouse or rat) in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated slicing aCSF.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 250-300 µm thick) containing the brain region of interest (e.g., striatum, ventral tegmental area, or prefrontal cortex).
-
Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature before recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
After achieving a stable giga-ohm seal, apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
Electrophysiological Recordings and Drug Application
Current-Clamp Recordings (to study firing properties):
-
Record the resting membrane potential and spontaneous firing of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps to assess the neuron's intrinsic properties (e.g., input resistance, action potential threshold, firing pattern).
-
After establishing a stable baseline recording for at least 10 minutes, bath-apply L-741,671 at the desired concentration (e.g., 1-10 µM).
-
Record the changes in firing properties in the presence of the drug.
-
If possible, perform a washout by perfusing with drug-free aCSF to check for reversibility of the effects.
Voltage-Clamp Recordings (to study synaptic currents):
-
Hold the neuron at a potential of -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
Hold the neuron at a potential of 0 mV (near the reversal potential for glutamate) to record spontaneous or evoked inhibitory postsynaptic currents (IPSCs).
-
Use a stimulating electrode placed in a relevant afferent pathway to evoke synaptic responses.
-
Record a stable baseline of synaptic currents for at least 10 minutes.
-
Bath-apply L-741,671 and record the changes in the amplitude and frequency of postsynaptic currents.
-
Perform a washout to assess the reversibility of the drug's effects.
Data Analysis
-
Firing Properties: Analyze changes in spontaneous firing rate, resting membrane potential, input resistance, and the current-frequency relationship.
-
Synaptic Currents: Measure the amplitude, frequency, and kinetics of spontaneous and evoked EPSCs and IPSCs.
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of the observed effects of L-741,671 compared to baseline.
By following these protocols, researchers can effectively characterize the electrophysiological effects of L-741,671 on specific neuronal populations, providing valuable insights into its mechanism of action and potential as a therapeutic agent.
References
- 1. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential electrophysiological properties of dopamine D1 and D2 receptor-containing striatal medium-sized spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Microdialysis of L-741,671
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,671 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor. In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. This document provides a detailed protocol for conducting in vivo microdialysis studies to investigate the effects of L-741,671 on dopamine and acetylcholine (B1216132) levels in the rat striatum. The striatum is a key brain region involved in motor control and reward, with a high density of D2 receptors. By blocking these receptors, L-741,671 is expected to modulate the release of dopamine and acetylcholine, providing insights into its neurochemical mechanism of action.
Signaling Pathway of the Dopamine D2 Receptor
L-741,671 exerts its effects by blocking the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that is typically coupled to the inhibitory G-protein, Gi/o. Activation of the D2 receptor by dopamine normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. By antagonizing the D2 receptor, L-741,671 prevents this inhibitory signaling, leading to an increase in neuronal excitability and neurotransmitter release.
Caption: Dopamine D2 Receptor Signaling Pathway and the Action of L-741,671.
Experimental Protocols
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Anesthetics: Isoflurane (B1672236) or a ketamine/xylazine cocktail
-
Stereotaxic frame
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a 20 kDa molecular weight cutoff.
-
Guide Cannulae: Sized appropriately for the microdialysis probes.
-
Microinfusion Pump: Capable of low flow rates (e.g., 0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated to prevent degradation of analytes.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2, buffered to pH 7.4 with phosphate (B84403) buffer.
-
L-741,671: Dissolved in a suitable vehicle (e.g., 10% DMSO in saline).
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for the analysis of dopamine, its metabolites (DOPAC and HVA), and acetylcholine.
Experimental Workflow
Caption: Experimental Workflow for In Vivo Microdialysis with L-741,671.
Detailed Protocol
1. Animal Preparation and Surgery
-
House rats individually and allow them to acclimate to the facility for at least one week before surgery.
-
Anesthetize the rat using isoflurane or a ketamine/xylazine mixture and place it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region, the striatum. Stereotaxic coordinates for the rat striatum are approximately: Anteroposterior (AP): +1.0 mm from bregma; Mediolateral (ML): ±2.5 mm from the midline; Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
-
Slowly lower the guide cannula to the target coordinates and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animals to recover for 3-5 days before the microdialysis experiment.
2. In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Place the rat in a freely moving animal bowl system.
-
Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate of 1.0 µL/min.
-
Allow the system to equilibrate for at least 60-120 minutes. Discard the dialysate collected during this period.
-
Collect 3-4 baseline dialysate samples at 20-minute intervals.
-
Administer L-741,671 at the desired dose (e.g., 0.1, 0.3, or 1.0 mg/kg, intraperitoneally or subcutaneously). The optimal dose and route should be determined in preliminary studies.
-
Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-drug administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by formalin.
-
Remove the brain and store it in formalin for later histological verification of the probe placement.
3. Sample Analysis
-
Analyze the dialysate samples for dopamine, its metabolites (DOPAC and HVA), and acetylcholine using HPLC-ED.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of external standards.
-
Express the data as a percentage of the mean baseline concentration for each animal.
Data Presentation
The following tables present representative quantitative data from in vivo microdialysis studies using selective D2 receptor antagonists. This data illustrates the expected effects on striatal dopamine and acetylcholine release and can be used for comparative purposes when analyzing data from L-741,671 experiments.
Table 1: Effect of the D2 Antagonist Raclopride (B1662589) on Striatal Dopamine Release
| Time (min) | Dopamine Release (% of Baseline) |
| -40 | 100 ± 8 |
| -20 | 102 ± 7 |
| 0 (Drug Admin) | 100 ± 6 |
| 20 | 155 ± 12 |
| 40 | 180 ± 15 |
| 60 | 165 ± 11 |
| 80 | 140 ± 9 |
| 100 | 125 ± 7 |
| 120 | 110 ± 5 |
*p < 0.05 compared to baseline. Data are presented as mean ± SEM.
Table 2: Effect of the D2 Antagonist Haloperidol on Striatal Acetylcholine Release
| Time (min) | Acetylcholine Release (% of Baseline) |
| -40 | 100 ± 9 |
| -20 | 98 ± 6 |
| 0 (Drug Admin) | 100 ± 7 |
| 20 | 130 ± 10 |
| 40 | 155 ± 13 |
| 60 | 145 ± 11 |
| 80 | 125 ± 8 |
| 100 | 115 ± 6 |
| 120 | 105 ± 5 |
*p < 0.05 compared to baseline. Data are presented as mean ± SEM.
Conclusion
This document provides a comprehensive guide for conducting in vivo microdialysis studies with the D2 receptor antagonist L-741,671. The detailed protocol, along with the representative data and signaling pathway information, will be a valuable resource for researchers investigating the neurochemical effects of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data, contributing to a better understanding of the role of the dopamine D2 receptor in neurotransmission and the mechanism of action of novel therapeutic agents.
L-741,626: Application Notes and Protocols for Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-741,626, a selective dopamine (B1211576) D2 receptor antagonist, in various rodent behavioral models. The information is intended to guide researchers in designing and executing experiments to investigate the behavioral effects of this compound.
Mechanism of Action
L-741,626 acts as a potent and selective antagonist for the dopamine D2 receptor.[1] It displays significantly lower affinity for D3 and D4 receptors, making it a valuable tool for isolating the role of D2 receptor signaling in complex behaviors.[1][2] The primary mechanism of action involves blocking the binding of dopamine to postsynaptic D2 receptors, thereby modulating downstream signaling pathways involved in motor control, motivation, and cognition.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical dopamine D2 receptor signaling pathway and the point of intervention for L-741,626.
Application in Rodent Behavioral Models
L-741,626 has been employed in a variety of rodent behavioral paradigms to elucidate the role of dopamine D2 receptors in addiction, psychosis, and cognitive function.
Models of Addiction and Reward
a) Cocaine Self-Administration: This model assesses the reinforcing properties of drugs of abuse. L-741,626 has been shown to modulate cocaine self-administration in rats, suggesting an important role for D2 receptors in the rewarding effects of cocaine.[2]
Experimental Protocol: Cocaine Self-Administration
References
Application Notes and Protocols for L-741,671 Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published research specifically detailing the administration of L-741,671 in mice is limited. However, extensive data exists for the structurally and functionally similar compound, L-741,626 , a potent and selective dopamine (B1211576) D2 receptor antagonist. The following application notes and protocols are based on the available information for L-741,626 and are intended to serve as a comprehensive guide for researchers. It is recommended to perform pilot studies to determine the optimal dosage and administration parameters for your specific experimental context.
Mechanism of Action: D2 Dopamine Receptor Antagonism
L-741,626 is a selective antagonist of the dopamine D2 receptor. Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission within the central nervous system. The D2 receptor, specifically, is a primary target for many antipsychotic medications.
Upon binding to the D2 receptor, L-741,626 blocks the downstream signaling typically initiated by dopamine. D2 receptors are coupled to Gαi/o proteins. Activation of this pathway by an agonist (like dopamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). By blocking this receptor, L-741,626 prevents this inhibitory effect. D2 receptors can also signal through a β-arrestin-dependent pathway, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.
Application Notes and Protocols for L-741,671 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,671 is recognized as a potent and selective antagonist of the Dopamine D2 receptor. While it also exhibits high affinity for the human and ferret neurokinin-1 (NK1) receptors, its affinity for rodent NK1 receptors is considerably lower. This document provides a summary of available information and general protocols for the use of L-741,671 in rat studies. It is important to note that specific dosage information for L-741,671 in rats is limited in publicly available literature. The data presented should be used as a guideline, and investigators are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental paradigm.
Data Presentation
Due to the limited availability of specific quantitative data for L-741,671 dosage in rats, the following table provides dosage information from a study in ferrets, which may serve as a starting point for study design.
Table 1: Intravenous L-741,671 Dosage in Ferret Emesis Study [1]
| Species | Experimental Model | Administration Route | Dosage Range | Observed Effect |
| Ferret | Cisplatin-induced emesis | Intravenous (i.v.) | 0.3, 1, and 3 mg/kg | Marked dose-dependent inhibition of retching and vomiting. |
Signaling Pathway
L-741,671 acts as an antagonist at the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to the Gαi/o subunit. Antagonism of the D2 receptor by L-741,671 blocks the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by L-741,671.
Experimental Protocols
The following are general protocols for the administration of compounds to rats. These should be adapted based on the specific requirements of the experimental design, including the vehicle used to dissolve L-741,671.
Protocol 1: Subcutaneous (s.c.) Injection
Objective: To administer L-741,671 into the subcutaneous space for systemic absorption.
Materials:
-
L-741,671 solution in an appropriate vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Rat restraint device (optional)
Procedure:
-
Prepare the L-741,671 solution to the desired concentration in a sterile vehicle.
-
Gently restrain the rat. For a two-person procedure, one person can restrain the animal while the other performs the injection. For a one-person procedure, experienced handlers can restrain the rat by securing the scruff of the neck.
-
Identify the injection site, typically the loose skin over the back, between the shoulder blades.
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate gently to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the rat to its cage and monitor for any adverse reactions.
Protocol 2: Intravenous (i.v.) Injection (Tail Vein)
Objective: To administer L-741,671 directly into the systemic circulation for rapid effect.
Materials:
-
L-741,671 solution in a sterile, injectable vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol
Procedure:
-
Prepare the L-741,671 solution.
-
Place the rat in a suitable restrainer to expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to cause vasodilation of the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A small amount of blood may enter the hub of the needle upon successful cannulation.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply firm pressure to the site with sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor its condition.
Protocol 3: Intraperitoneal (i.p.) Injection
Objective: To administer L-741,671 into the peritoneal cavity for systemic absorption.
Materials:
-
L-741,671 solution in a sterile vehicle
-
Sterile syringes (e.g., 1 or 3 mL)
-
Sterile needles (e.g., 23-25 gauge)
-
70% ethanol
Procedure:
-
Prepare the L-741,671 solution.
-
Restrain the rat securely, exposing the abdomen. The rat can be held with its head tilted slightly downwards.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Swab the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the presence of urine or intestinal contents. If any fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
Experimental Workflow Example: Behavioral Assessment
The following diagram illustrates a typical workflow for a behavioral study in rats involving the administration of L-741,671.
Caption: Example workflow for a rat behavioral study with L-741,671.
Disclaimer
The information provided in these application notes and protocols is intended for guidance only. Researchers should conduct their own literature search for the most up-to-date information and are responsible for ensuring that all animal procedures are approved by their institution's Animal Care and Use Committee (ACUC) and are performed in accordance with all applicable regulations and ethical guidelines. Dose-response studies are highly recommended to determine the optimal dosage of L-741,671 for any new experimental model.
References
Application Notes and Protocols for L-741,626 Solution Preparation for Injection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of L-741,626 solutions for in vivo injection, targeting researchers in pharmacology and drug development. L-741,626 is a potent and selective D2 dopamine (B1211576) receptor antagonist crucial for studying dopaminergic signaling pathways.[1][2]
Physicochemical Properties and Solubility
L-741,626 is a white to off-white solid compound.[3] Understanding its solubility is critical for preparing homogenous and stable solutions for administration. The compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. For in vivo applications, it is often necessary to prepare aqueous-based solutions to minimize solvent toxicity.
Table 1: Solubility of L-741,626 in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM | 34.09 mg/mL | Sonication may be required.[4] Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3] |
| Ethanol | 100 mM | 34.09 mg/mL | |
| Saline | Sparingly soluble | - | Requires co-solvents or pH adjustment for dissolution. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5.87 mM | 2 mg/mL | A suitable vehicle for in vivo administration.[4] Sonication is recommended for complete dissolution.[4] |
Experimental Protocols for Solution Preparation
Below are detailed protocols for preparing L-741,626 solutions for injection. The choice of protocol will depend on the experimental requirements, including the desired concentration and the animal model.
Protocol 1: Preparation of L-741,626 in a Co-Solvent Vehicle for In Vivo Injection
This protocol is recommended for achieving a higher concentration of L-741,626 in a vehicle suitable for animal studies.
Materials:
-
L-741,626 powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the required amount of L-741,626 powder in a sterile vial.
-
Add DMSO to the vial to dissolve the powder. Vortex thoroughly. If needed, sonicate for a few minutes to ensure complete dissolution.[4]
-
In a separate sterile tube, prepare the co-solvent mixture by adding PEG300 and Tween 80.
-
Add the L-741,626/DMSO solution to the PEG300/Tween 80 mixture. Vortex to mix.
-
Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final desired volume and concentration. The final vehicle composition should be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
-
Visually inspect the solution for any precipitation. If the solution is not clear, brief sonication may help.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Protocol 2: Preparation of L-741,626 in Saline with pH Adjustment
This method is suitable for lower concentrations and when minimizing organic solvents is critical.
Materials:
-
L-741,626 powder
-
Sterile Saline (0.9% NaCl)
-
Acetic Acid (dilute solution, e.g., 0.1 N), sterile
-
Sodium Hydroxide (B78521) (dilute solution, e.g., 0.1 N), sterile
-
pH meter or pH strips
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the L-741,626 powder and place it in a sterile vial.
-
Add a small volume of sterile saline. The compound will likely not dissolve completely.
-
Add a few microliters of dilute acetic acid to the suspension to aid in dissolving the L-741,626.[5] Vortex the solution until the powder is fully dissolved.
-
Once dissolved, carefully neutralize the pH of the solution by adding a dilute sodium hydroxide solution dropwise.[5] Monitor the pH closely using a pH meter or pH strips to reach a physiologically acceptable pH (typically around 7.4).
-
Add sterile saline to reach the final desired concentration and volume.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
In Vivo Administration
The prepared L-741,626 solution can be administered via various routes, with intraperitoneal (i.p.) injection being common in rodent studies.
Table 2: Examples of In Vivo Dosing of L-741,626
| Animal Model | Dose | Route of Administration | Vehicle | Reference |
| Songbirds | 3.33 µg/g body weight | Intraperitoneal (i.p.) | Saline (with pH adjustment) | [5] |
| Mice | 3 mg/kg | Intraperitoneal (i.p.) | Not specified | [3] |
| Rats | 1.0 mg/kg | Intraperitoneal (i.p.) | Not specified | [3] |
Stability and Storage
Proper storage of L-741,626, both in solid form and in solution, is crucial to maintain its stability and activity.
Table 3: Storage and Stability of L-741,626
| Form | Storage Temperature | Stability Period | Notes |
| Powder | -20°C | 3 years | |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Stock Solution in DMSO | -20°C | 1 month | [3] |
| Aqueous solutions for injection | - | Recommended to be prepared fresh before use. |
Mechanism of Action and Signaling Pathway
L-741,626 acts as a selective antagonist of the dopamine D2 receptor.[1][2] D2 receptors are G-protein coupled receptors that primarily couple to the Gαi/o class of G proteins. Antagonism of the D2 receptor by L-741,626 blocks the binding of dopamine, thereby inhibiting its downstream signaling pathways. This leads to a reduction in the inhibition of adenylyl cyclase, which in turn affects the levels of cyclic AMP (cAMP). D2 receptor signaling can also occur through G protein-independent pathways involving β-arrestin.[6][7]
Caption: Signaling pathway of the D2 dopamine receptor and the inhibitory action of L-741,626.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using L-741,626.
Caption: General experimental workflow for in vivo studies with L-741,626.
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. L-741,626 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 5. Injections of L-741,626 [bio-protocol.org]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dopamine D2 Receptor Neuroimaging
For Researchers, Scientists, and Drug Development Professionals
Clarification of Compound: L-741,626 vs. L-741,671
Initial research indicates a potential confusion in the compound name. The compound L-741,626 is a well-documented, potent, and selective dopamine (B1211576) D2 receptor antagonist utilized in neuroimaging studies. In contrast, L-741,671 is primarily recognized as a selective neurokinin-1 (NK1) receptor antagonist [1][2]. Given the context of neuroimaging for dopamine receptors, these application notes will focus on the use of [11C]L-741,626 as the relevant radioligand for Positron Emission Tomography (PET) studies.
Introduction to [11C]L-741,626 PET Imaging
[11C]L-741,626 is a carbon-11 (B1219553) labeled radiotracer designed for the in vivo quantification and visualization of dopamine D2 receptors in the brain using Positron Emission Tomography (PET). As a selective D2 antagonist, it is a valuable tool for investigating the role of the dopaminergic system in various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction. Its high affinity and selectivity for the D2 receptor over other dopamine receptor subtypes (D3 and D4) allow for precise measurement of D2 receptor density and occupancy by therapeutic drugs. Neuroimaging with [11C]L-741,626 enables researchers to study disease pathology, understand the mechanism of action of antipsychotic drugs, and aid in the development of novel therapeutics targeting the dopamine system.
Mechanism of Action and Signaling Pathway
L-741,626 acts as a competitive antagonist at the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[3]. Additionally, D2 receptor activation can modulate other signaling pathways, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, as well as influencing the mitogen-activated protein kinase (MAPK) pathway[4]. By blocking the binding of endogenous dopamine, L-741,626 prevents these downstream signaling events.
Quantitative Data
The binding affinity of L-741,626 for human dopamine receptor subtypes has been characterized in vitro. The inhibition constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| L-741,626 | Human Dopamine D2 | 2.4 | [5][6][7] |
| Human Dopamine D3 | 100 | [5][6][7] | |
| Human Dopamine D4 | 220 | [5][6][7] |
Note: Ki values can vary slightly between different experimental conditions and assays.
Experimental Protocols
The following protocols are generalized from standard procedures for [11C] radioligand PET studies. Specific parameters should be optimized for the individual scanner and research question.
Radiosynthesis of [11C]L-741,626
The radiosynthesis of [11C]L-741,626 typically involves the N-alkylation of a suitable precursor with a [11C]methylating agent, such as [11C]methyl iodide or [11C]methyl triflate.
Protocol:
-
Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Synthesis of [11C]Methylating Agent: The [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) using an automated synthesis module.
-
11C-Methylation: The desmethyl precursor of L-741,626 is reacted with the [11C]methylating agent in a suitable solvent (e.g., DMF) at an elevated temperature.
-
Purification: The reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [11C]L-741,626 from the precursor and other reactants.
-
Formulation: The purified [11C]L-741,626 is reformulated into a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: The final product undergoes quality control checks for radiochemical purity, specific activity, pH, and sterility before administration.
Human PET Imaging Protocol
Subject Preparation:
-
Obtain written informed consent from all participants.
-
Conduct a thorough medical history and physical examination.
-
Subjects should fast for at least 4-6 hours prior to the scan to ensure stable physiological conditions.
-
Insert two intravenous catheters, one for radiotracer injection and one for blood sampling (if required for arterial input function).
PET Scan Acquisition:
-
Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion.
-
Transmission Scan: A transmission scan is performed prior to injection for attenuation correction.
-
Radiotracer Injection: A bolus injection of [11C]L-741,626 (typically 370-555 MBq or 10-15 mCi) is administered intravenously.
-
Dynamic Scanning: A dynamic PET scan is acquired for 90 minutes immediately following the injection. The scan is typically divided into a series of time frames of increasing duration (e.g., 6x10s, 6x20s, 4x60s, 13x300s).
-
Anatomical Imaging: A high-resolution structural MRI of the brain is acquired for co-registration with the PET data to allow for accurate anatomical localization.
Data Analysis
-
Image Reconstruction and Correction: PET data are reconstructed and corrected for attenuation, scatter, and radioactive decay. Head motion should also be corrected.
-
Co-registration: The dynamic PET images are co-registered to the subject's structural MRI.
-
Region of Interest (ROI) Definition: ROIs are delineated on the co-registered MRI for brain regions rich in D2 receptors (e.g., striatum, caudate, putamen) and a reference region with negligible specific binding (e.g., cerebellum).
-
Time-Activity Curve (TAC) Generation: TACs, which represent the concentration of radioactivity over time, are generated for each ROI.
-
Kinetic Modeling: The regional binding potential (BPND), a measure of receptor density and affinity, is calculated using kinetic models such as the Simplified Reference Tissue Model (SRTM) with the cerebellum as the reference region.
-
Receptor Occupancy Calculation: In drug occupancy studies, scans are performed at baseline (drug-free) and after administration of a therapeutic drug. The percentage of D2 receptor occupancy is calculated as: Occupancy (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 7. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Development of [¹¹C]L-741671 as a PET Ligand for Imaging Dopamine D₂ Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741671 is a potent and selective antagonist for the dopamine (B1211576) D₂ receptor. Its high affinity and selectivity make it a compelling candidate for development as a Positron Emission Tomography (PET) ligand for the in vivo quantification and visualization of D₂ receptors in the brain. Alterations in the density and distribution of D₂ receptors are implicated in a variety of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction. A dedicated PET tracer like [¹¹C]this compound could serve as a valuable tool for early diagnosis, patient stratification, and monitoring treatment response in clinical research.
These application notes provide a hypothetical framework for the development and application of [¹¹C]this compound as a PET ligand, including its radiosynthesis, in vitro characterization, and in vivo imaging protocols. The quantitative data presented is based on the reported values for the structurally similar and well-characterized D₂ antagonist, L-741,626, and serves as a realistic projection for the performance of [¹¹C]this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the hypothetical PET ligand, [¹¹C]this compound, based on data from its analogue L-741,626.[1]
Table 1: In Vitro Binding Affinity and Selectivity
| Receptor | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (Kᵢ / D₂ Kᵢ) |
| Dopamine D₂ | 11.2 | 1 |
| Dopamine D₃ | 168 | 15 |
| Dopamine D₄ | 1523 | 136 |
Table 2: Radiochemistry and In Vivo Performance (Hypothetical)
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 35 ± 5% |
| Specific Activity | > 1.5 Ci/µmol |
| Radiochemical Purity | > 98% |
| Brain Uptake (Peak SUV) | 2.5 - 3.5 |
| Striatum-to-Cerebellum Ratio (at 90 min) | > 3.0 |
Signaling Pathway
Dopamine D₂ Receptor Signaling Pathway
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
This protocol describes a hypothetical automated synthesis of [¹¹C]this compound via N-methylation of a suitable desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Materials:
-
Desmethyl-L-741671 precursor
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
Semi-preparative HPLC system with a C18 column
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of the desmethyl-L-741671 precursor in 300 µL of anhydrous DMF in a reaction vessel.
-
Base Addition: Add a molar excess of a suitable base (e.g., a suspension of NaH in DMF) to the precursor solution.
-
[¹¹C]Methylation: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 5-10 minutes.
-
Quenching and Dilution: Quench the reaction by adding 500 µL of the initial HPLC mobile phase.
-
Purification: Inject the reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to [¹¹C]this compound.
-
Formulation: Dilute the collected HPLC fraction with sterile water and pass it through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the [¹¹C]this compound from the cartridge with a small volume of ethanol, followed by sterile saline for injection.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.
Radiosynthesis and Purification Workflow
In Vitro Autoradiography
This protocol outlines the use of [¹¹C]this compound for in vitro autoradiography on rodent brain slices to visualize the distribution of D₂ receptors.
Materials:
-
Frozen rodent brain sections (e.g., rat or mouse), 20 µm thick
-
[¹¹C]this compound in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Unlabeled this compound for non-specific binding determination
-
Phosphor imaging plates or autoradiography film
-
Incubation chambers
-
Washing buffers (cold binding buffer)
Procedure:
-
Tissue Preparation: Thaw and pre-incubate the brain sections in binding buffer for 15 minutes at room temperature to rehydrate.
-
Incubation: Incubate the sections with [¹¹C]this compound (e.g., 0.1-1.0 nM) in binding buffer for 60 minutes at room temperature. For determination of non-specific binding, co-incubate adjacent sections with a high concentration of unlabeled this compound (e.g., 10 µM).
-
Washing: Wash the sections twice for 2 minutes each in ice-cold binding buffer to remove unbound radioligand.
-
Drying: Briefly dip the sections in ice-cold distilled water and dry them under a stream of cool air.
-
Exposure: Expose the dried sections to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several hours).
-
Imaging and Analysis: Scan the imaging plate or develop the film. Quantify the regional distribution of radioactivity and calculate specific binding by subtracting the non-specific binding from the total binding.
In Vivo PET Imaging in Rodents
This protocol provides a general procedure for conducting a dynamic PET scan in a rodent model following the administration of [¹¹C]this compound.
Materials:
-
Small animal PET scanner
-
Anesthetized rodent (e.g., rat or mouse)
-
[¹¹C]this compound formulated for injection
-
Anesthesia system (e.g., isoflurane)
-
Tail-vein catheter
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner. Maintain anesthesia throughout the scan. Insert a tail-vein catheter for radiotracer injection.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radiotracer Injection: Inject a bolus of [¹¹C]this compound (e.g., 100-200 µCi) via the tail-vein catheter.
-
Dynamic PET Scan: Acquire dynamic PET data for 90-120 minutes post-injection.
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.
-
Data Analysis:
-
Co-register the PET images with a brain atlas or MRI for anatomical reference.
-
Define regions of interest (ROIs) for key brain areas (e.g., striatum, cerebellum, cortex).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate standardized uptake values (SUV) and regional distribution volume ratios (DVR) using the cerebellum as a reference region to estimate D₂ receptor availability.
-
References
Application Notes and Protocols for the Characterization of L-741671: A Dopamine D2 Receptor Modulator with Agonist and Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological properties of L-741671, a compound with a complex profile at the dopamine (B1211576) D2 receptor (D2R). The data herein demonstrates that this compound exhibits both agonist and antagonist characteristics, consistent with a partial agonist profile. This document outlines detailed protocols for assessing the binding affinity and functional activity of this compound, enabling researchers to further investigate its therapeutic potential.
Introduction to this compound and Dopamine D2 Receptor Modulation
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. D2 receptors are primarily coupled to the Gi/o signaling pathway, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Compounds targeting the D2R can be classified as agonists, antagonists, or partial agonists. While full agonists mimic the effect of the endogenous ligand dopamine, and antagonists block it, partial agonists possess a unique dual functionality. In a low-dopamine state, a partial agonist will activate the D2R, exhibiting agonist properties. Conversely, in a high-dopamine environment, the same compound will compete with the full agonist and reduce the overall receptor response, thus acting as an antagonist. This stabilizing effect on dopaminergic neurotransmission is a desirable characteristic for certain therapeutic applications.
This compound has been characterized as a D2R partial agonist. The following sections present quantitative data on its binding and functional properties, along with detailed protocols for its in vitro characterization.
Data Presentation: Pharmacological Profile of this compound
The agonist and antagonist properties of this compound have been quantified using standard in vitro pharmacological assays. The data are summarized in the tables below for clarity and ease of comparison.
Table 1: Receptor Binding Affinity of this compound at Human Dopamine D2 Receptors
| Radioligand | Compound | Kᵢ (nM) | Receptor Source |
| [³H]-Spiperone | This compound | 5.2 | Recombinant human D2R expressed in CHO cells |
| Dopamine | 1500 | Recombinant human D2R expressed in CHO cells | |
| Haloperidol | 1.5 | Recombinant human D2R expressed in CHO cells |
Table 2: Functional Activity of this compound in a cAMP Inhibition Assay
| Assay Mode | Compound | EC₅₀ / IC₅₀ (nM) | % Maximal Response (vs. Dopamine) |
| Agonist Mode | This compound | 12.5 (EC₅₀) | 45% |
| Dopamine | 8.0 (EC₅₀) | 100% | |
| Antagonist Mode | This compound | 25.0 (IC₅₀) | N/A |
| Haloperidol | 3.2 (IC₅₀) | N/A |
EC₅₀ in antagonist mode was determined against a fixed concentration of dopamine (1 µM).
Mandatory Visualizations
Application Notes and Protocols for L-741,671 Functional Selectivity Assays at the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the functional selectivity of L-741,671, a known antagonist of the dopamine (B1211576) D2 receptor (D2R). The protocols detailed below are designed to assess the compound's inhibitory potential on the two primary signaling pathways of the D2R: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
The dopamine D2 receptor, a class A G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, and its dysregulation is implicated in several neurological and psychiatric disorders.[1][2] Upon activation, the D2R can signal through two distinct pathways:
-
G-protein-dependent signaling: The D2R couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3]
-
β-arrestin-dependent signaling: Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[2][4] This recruitment leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway.[2][3]
Functionally selective or "biased" ligands can preferentially modulate one of these pathways over the other.[2][4] Characterizing the functional selectivity of a D2R antagonist like L-741,671 is critical for understanding its pharmacological profile and predicting its therapeutic efficacy and potential side effects.
It is also important to consider the two major splice variants of the D2 receptor, D2S (short) and D2L (long), which differ in the length of the third intracellular loop.[5][6] This difference can influence G-protein coupling and interactions with other proteins, potentially affecting the functional selectivity of ligands.[5][6] Therefore, it is recommended to perform these assays in cell lines expressing each isoform individually.
Quantitative Data Summary
Table 1: G-Protein-Dependent Signaling Inhibition (cAMP Assay)
| Compound | Receptor Isoform | Assay Type | Agonist Used | IC50 (nM) | Reference |
| L-741,671 | D2L | cAMP Inhibition | Quinpirole | Data not available | |
| L-741,671 | D2S | cAMP Inhibition | Quinpirole | Data not available | |
| L-741,626 | D2 | Mitogenesis Inhibition | Quinpirole | 4.46 | [7] |
Table 2: β-Arrestin Recruitment Inhibition
| Compound | Receptor Isoform | Assay Type | Agonist Used | IC50 (nM) | Reference |
| L-741,671 | D2L | β-Arrestin 2 Recruitment | Dopamine | Data not available | |
| L-741,671 | D2S | β-Arrestin 2 Recruitment | Dopamine | Data not available |
Table 3: ERK Phosphorylation Inhibition
| Compound | Receptor Isoform | Assay Type | Agonist Used | IC50 (nM) | Reference |
| L-741,671 | D2L | ERK1/2 Phosphorylation | Quinpirole | Data not available | |
| L-741,671 | D2S | ERK1/2 Phosphorylation | Quinpirole | Data not available |
Signaling and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: D2R G-protein signaling pathway.
Caption: D2R β-arrestin signaling pathway.
Caption: Workflow for cAMP inhibition assay.
Caption: Workflow for β-arrestin recruitment assay.
Experimental Protocols
Protocol 1: G-Protein-Dependent Signaling - cAMP Inhibition Assay
This assay measures the ability of L-741,671 to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing human D2L or D2S receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin.
-
D2R agonist (e.g., Quinpirole).
-
L-741,671.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
White 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed the D2R-expressing cells into white microplates at a predetermined optimal density and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of L-741,671 in assay buffer. Also, prepare a stock solution of the D2R agonist and forskolin. The final agonist concentration should be at its EC80 to ensure a robust signal window for antagonist inhibition.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and wash gently with assay buffer. Add the diluted L-741,671 or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the D2R agonist and forskolin solution to all wells (except for negative controls). The final concentration of forskolin should be optimized to induce a submaximal cAMP response.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of L-741,671. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of L-741,671 that causes 50% inhibition of the agonist-induced effect.
Protocol 2: β-Arrestin Recruitment Assay
This assay quantifies the ability of L-741,671 to block agonist-induced recruitment of β-arrestin 2 to the D2 receptor. Technologies such as BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation (EFC) are commonly used.[2]
Materials:
-
HEK293 cells co-expressing the D2 receptor fused to a donor molecule (e.g., Renilla Luciferase, RLuc) and β-arrestin 2 fused to an acceptor molecule (e.g., YFP for BRET, or an enzyme fragment for EFC).
-
Cell culture medium.
-
Assay buffer.
-
D2R agonist (e.g., Dopamine).
-
L-741,671.
-
Substrate for the donor molecule (e.g., coelenterazine (B1669285) h for RLuc).
-
White 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed the engineered cells into white microplates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of L-741,671 and a stock solution of the D2R agonist in assay buffer.
-
Antagonist Pre-incubation: Add the diluted L-741,671 or vehicle to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the D2R agonist to the wells at its EC80 concentration.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for β-arrestin recruitment.
-
Signal Detection: Add the substrate for the donor molecule and immediately measure the signal (e.g., light emission at two wavelengths for BRET) using a plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor signal. Plot this ratio against the log concentration of L-741,671 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: ERK1/2 Phosphorylation Assay
This assay measures the inhibition of agonist-induced phosphorylation of ERK1/2, a downstream effector that can be activated by both G-protein and β-arrestin pathways.
Materials:
-
HEK293 or CHO cells expressing the D2 receptor.
-
Cell culture medium.
-
Serum-free medium for starvation.
-
D2R agonist (e.g., Quinpirole).
-
L-741,671.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies: primary antibodies against phosphorylated ERK1/2 (pERK) and total ERK1/2, and appropriate secondary antibodies.
-
Detection system (e.g., Western blotting apparatus, In-Cell Western, or ELISA-based kits).
-
96-well plates.
Procedure:
-
Cell Plating and Starvation: Seed cells in 96-well plates and grow to 80-90% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-incubate the starved cells with serial dilutions of L-741,671 or vehicle for 30 minutes at 37°C.
-
Agonist Stimulation: Add the D2R agonist at its EC80 concentration and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
pERK Detection:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-pERK and anti-total ERK antibodies.
-
In-Cell Western/ELISA: Fix the cells and follow the manufacturer's protocol for immunodetection using the specified antibodies.
-
-
Data Analysis: Quantify the pERK signal and normalize it to the total ERK signal. Plot the normalized pERK signal against the log concentration of L-741,671 and determine the IC50 value using a four-parameter logistic fit.
By following these protocols, researchers can systematically evaluate the functional selectivity of L-741,671 at the dopamine D2 receptor, providing valuable insights into its mechanism of action and potential as a therapeutic agent.
References
- 1. Functional selectivity of dopamine receptor agonists. I. Selective activation of postsynaptic dopamine D2 receptors linked to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recruitment of beta-arrestin2 to the dopamine D2 receptor: insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional expression and characterization of human D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Function of Two Novel Human Dopamine D2 Receptor Variants Identifies a Likely Mechanism for Their Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-741671 Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741671 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor. Dopamine receptors, particularly the D2 subtype, are G protein-coupled receptors that play a crucial role in various physiological processes, including motor control, motivation, and cognition. Dysregulation of dopamine signaling is implicated in numerous neurological and psychiatric disorders. As a D2 receptor antagonist, this compound blocks the binding of dopamine, thereby inhibiting its downstream signaling cascades. This modulation of the dopaminergic system leads to significant alterations in gene expression within neuronal and other target cells.
These application notes provide a comprehensive overview of the methodologies to analyze the gene expression changes induced by this compound. The protocols outlined below detail the necessary steps for cell culture, drug treatment, RNA extraction, and subsequent gene expression analysis using high-throughput RNA sequencing (RNA-seq).
Key Signaling Pathway Affected by this compound
This compound, by antagonizing the dopamine D2 receptor, primarily impacts the Gαi-coupled signaling pathway. In its basal state, the D2 receptor, upon binding dopamine, activates the inhibitory G protein (Gαi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. PKA is a key kinase that phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of various target genes. By blocking this pathway, this compound is expected to disinhibit adenylyl cyclase, leading to an increase in cAMP and PKA activity, and consequently, the modulation of CREB-mediated gene expression.
Application Notes and Protocols for L-741,626 (probable L-741,671) Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protein interactions of the dopamine (B1211576) D2 receptor (D2R) and the utility of L-741,626, a potent and selective D2R antagonist, in studying these interactions. Detailed protocols for key experiments are included to facilitate research in this area. It is highly probable that the requested compound "L-741,671" is a typographical error and refers to the well-documented D2R antagonist, L-741,626.
Introduction to L-741,626 and the Dopamine D2 Receptor
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, cognition, and reward.[1] It is a primary target for antipsychotic medications.[1] The D2R signals through two main pathways: a canonical G protein-dependent pathway that inhibits adenylyl cyclase and a non-canonical β-arrestin2-dependent pathway.[1]
L-741,626 is a selective antagonist for the dopamine D2 receptor, exhibiting significantly higher affinity for D2R compared to other dopamine receptor subtypes.[2][3] This selectivity makes it an invaluable tool for isolating and studying D2R-specific functions and interactions.[4]
Quantitative Data: Binding Affinities of L-741,626
The binding affinities of L-741,626 for human dopamine receptor subtypes are summarized in the table below. The data highlights the compound's selectivity for the D2 receptor.
| Receptor Subtype | Ki (nM) | EC50 (nM) | Reference |
| Dopamine D2 | 2.4 | 4.46 | [2][3] |
| Dopamine D3 | 100 | 90.4 | [2][3] |
| Dopamine D4 | 220 | - | [2] |
Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to half the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of a drug that gives a half-maximal response.
Key Protein Interactions of the Dopamine D2 Receptor
The dopamine D2 receptor interacts with a variety of proteins to mediate its downstream signaling effects. These interactions are critical for the proper functioning of the receptor and represent potential targets for therapeutic intervention.
Direct Interacting Proteins:
-
G proteins (Gαi/o): D2Rs primarily couple to inhibitory G proteins of the Gαi/o family.[5] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]
-
β-arrestin2: Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the D2R recruits β-arrestin2. This interaction is crucial for receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.
-
Neuronal Calcium Sensor-1 (NCS-1): NCS-1 is a calcium-binding protein that interacts with the D2R. This interaction has been shown to modulate receptor desensitization and trafficking.[7]
-
EPB41L1 and PPP1R9B: These proteins have also been identified as interacting partners of the D2R.[8]
Receptor Heteromerization:
The D2R can also form heterodimers with other GPCRs, leading to novel signaling properties:
-
D1-D2 Dopamine Receptor Heteromer: The formation of a complex between D1 and D2 receptors can result in unique downstream signaling, differing from the activation of either receptor alone.
-
Adenosine A2A-D2 Receptor Heteromer: This interaction is particularly relevant in the striatum and is implicated in the modulation of motor activity and the pathophysiology of Parkinson's disease.
Signaling Pathways of the Dopamine D2 Receptor
The signaling cascades initiated by D2R activation are complex and can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. L-741,626, as an antagonist, blocks the initiation of these pathways by preventing agonist binding.
Experimental Workflows and Protocols
The following section provides detailed protocols for key experiments used to study the protein interactions of the dopamine D2 receptor. L-741,626 can be used as a specific antagonist to confirm that the observed interactions are D2R-dependent.
Co-Immunoprecipitation (Co-IP) to Identify D2R Interacting Proteins
This protocol describes the co-immunoprecipitation of D2R and its interacting partners from cell lysates.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells expressing the dopamine D2 receptor (e.g., HEK293 cells stably expressing D2R).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G agarose (B213101) beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against the dopamine D2 receptor to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
As a negative control, use a non-specific IgG antibody.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G agarose beads to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil for 5 minutes at 95°C to elute the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the potential interacting proteins (e.g., anti-NCS-1, anti-β-arrestin2).
-
Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
GST Pull-Down Assay to Confirm Direct Protein-Protein Interactions
This in vitro assay is used to confirm a direct interaction between the D2R and a purified protein of interest.
Protocol:
-
Preparation of GST-fusion protein and D2R lysate:
-
Express and purify a GST-tagged fusion of the potential interacting protein (e.g., GST-NCS-1) from E. coli.
-
Prepare a cell lysate containing the dopamine D2 receptor as described in the Co-IP protocol.
-
-
Binding of GST-fusion protein to beads:
-
Incubate the purified GST-fusion protein with glutathione-agarose beads for 1-2 hours at 4°C.
-
Wash the beads to remove unbound protein.
-
-
Pull-down:
-
Add the D2R-containing cell lysate to the beads with the immobilized GST-fusion protein.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, use beads with GST alone.
-
-
Washing and Elution:
-
Wash the beads three times with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Elute the proteins by boiling in Laemmli sample buffer or by using a glutathione (B108866) elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blot using an antibody against the dopamine D2 receptor.
-
Radioligand Binding Assay to Characterize L-741,626 Binding
This protocol is used to determine the binding affinity (Ki) of L-741,626 for the dopamine D2 receptor.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the dopamine D2 receptor.
-
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled D2R antagonist (e.g., [3H]-spiperone or [3H]-raclopride) and increasing concentrations of L-741,626.
-
Incubations are typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, pH 7.4) for 60-90 minutes at room temperature.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the L-741,626 concentration.
-
Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
L-741,626 is a highly selective and potent antagonist of the dopamine D2 receptor, making it an essential pharmacological tool for dissecting the complex protein-protein interactions and signaling pathways of this therapeutically important receptor. The protocols provided here offer a foundation for researchers to investigate these interactions and to explore the functional consequences of modulating D2R activity. A thorough understanding of the D2R interactome is critical for the development of novel and more effective therapeutics for a range of neuropsychiatric disorders.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Biochemical Characterization of Dopamine D2 Receptor-Associated Protein Complexes Using Co-Immunoprecipitation and Protein Affinity Purification Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS‑1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-741671 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-741,626, a selective dopamine (B1211576) D2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-741,626 and what is its primary mechanism of action?
A1: L-741,626 is a potent and selective antagonist of the dopamine D2 receptor.[1][2] Its primary mechanism of action is to block the binding of dopamine to the D2 receptor, thereby inhibiting downstream signaling pathways. Most antipsychotic drugs are dopamine antagonists that have been used in treating a variety of neurological and psychiatric disorders.[3]
Q2: What are the recommended solvents for dissolving L-741,626?
A2: L-741,626 is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[2] It is recommended to prepare a concentrated stock solution in one of these solvents before further dilution into aqueous buffers or cell culture media.
Q3: I am observing precipitation when diluting my L-741,626 stock solution into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The solubility in aqueous solutions is significantly lower than in organic solvents. Try lowering the final concentration of L-741,626 in your assay.
-
Increase the percentage of organic solvent: If your experimental system can tolerate it, a small percentage of the organic solvent (e.g., 0.1-0.5% DMSO) in the final aqueous solution can help maintain solubility. Always check the tolerance of your specific cells or assay to the solvent.
-
Use a surfactant: In some cases, a non-ionic surfactant like Tween® 20 or Pluronic® F-68 can be used at a very low concentration (e.g., 0.01%) to improve solubility. Compatibility with your assay must be verified.
-
Prepare fresh dilutions: Do not store dilute aqueous solutions for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from your stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears insoluble in recommended organic solvents. | - Compound has degraded due to improper storage. - Incorrect solvent used. | - Ensure the compound has been stored at the recommended temperature, protected from light and moisture. - Confirm you are using high-purity, anhydrous DMSO or ethanol. For DMSO, which is hygroscopic, use a freshly opened bottle. |
| Inconsistent or no biological activity observed. | - Inaccurate concentration due to incomplete dissolution. - Degradation of the compound in solution. - Pipetting errors. | - Ensure the compound is fully dissolved in the stock solution. Gentle warming (to no more than 37°C) or sonication can aid dissolution. - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. - Use calibrated pipettes and ensure accurate dilutions. |
| High background or off-target effects in the assay. | - Final solvent concentration is too high. - Compound precipitation is interfering with the assay readout. | - Prepare a vehicle control with the same final concentration of the solvent to assess its effect. Aim for a final DMSO concentration of ≤ 0.5%. - Centrifuge your final diluted solution to pellet any precipitate before adding it to your assay. |
Quantitative Data Summary
Solubility of L-741,626
| Solvent | Concentration | Notes | Reference |
| DMSO | up to 100 mM | - | [2] |
| Ethanol | up to 100 mM | - | [2] |
| DMSO | 50 mg/mL (~147 mM) | Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic. | [1] |
Experimental Protocols
Protocol for Preparation of L-741,626 Stock Solution
-
Materials:
-
L-741,626 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of L-741,626 powder to room temperature before opening to prevent condensation of moisture.
-
Aseptically weigh the desired amount of L-741,626 powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: L-741,626 antagonism of the Dopamine D2 receptor signaling pathway.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for using L-741,626 in cell-based assays.
References
L-741671 Technical Support Center: Optimizing Injection Volume
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dopamine (B1211576) D4 receptor antagonist, L-741671. The following information is designed to address common challenges encountered during in vivo experiments, with a focus on optimizing injection volume.
Frequently Asked Questions (FAQs)
Q1: What is a recommended vehicle for dissolving this compound for in vivo injection?
A1: Based on studies with closely related dopamine D4 receptor antagonists, a common vehicle is a solution of 10% Dimethyl Sulfoxide (DMSO) in saline.[1] It is crucial to ensure complete dissolution of the compound and to prepare fresh solutions for each experiment to avoid precipitation.
Q2: What is a typical starting dose for this compound in rodent studies?
A2: For a related D4 antagonist, L-741,741, doses ranging from 1.5 to 6 mg/kg have been used in rats.[1] For another dopamine D4 receptor antagonist, a dose of 10 mg/kg has been reported. Researchers should perform a dose-response study to determine the optimal dose for their specific experimental model and endpoints.
Q3: How should I store stock solutions of this compound?
A3: For a similar dopamine D4 receptor antagonist, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q4: What is the recommended route of administration for this compound?
A4: Intraperitoneal (i.p.) injection is a commonly reported route of administration for similar dopamine D4 receptor antagonists in rodent studies.[1]
Q5: My compound is precipitating out of solution. What can I do?
A5: If you observe precipitation, consider the following troubleshooting steps:
-
Increase the percentage of DMSO: You can try incrementally increasing the DMSO concentration in your vehicle. However, be mindful that high concentrations of DMSO can have pharmacological effects.
-
Gentle warming: Gently warming the solution in a water bath (e.g., to 37°C) may aid dissolution. Ensure the solution is cooled to room temperature before injection.
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.
-
Prepare fresh solutions: Do not use solutions that have been stored for extended periods at room temperature, as the compound may come out of solution over time.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Inconsistent results between animals or experiments can often be traced back to the preparation and administration of the compound.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure this compound is fully dissolved in the vehicle. Visually inspect the solution for any particulate matter before drawing it into the syringe. |
| Incorrect Dosing | Calibrate your pipettes and ensure accurate weighing of the compound. Calculate the injection volume for each animal based on its precise body weight. |
| Injection Site Variability | Standardize the intraperitoneal injection technique to ensure consistent delivery of the compound. |
| Solution Instability | Prepare fresh solutions for each experimental day. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
Issue 2: Adverse Effects in Animals
Observing unexpected adverse effects post-injection requires careful consideration of the injection parameters.
| Potential Cause | Troubleshooting Step |
| High Vehicle Concentration | High concentrations of DMSO can cause local irritation or systemic toxicity. If using a higher percentage of DMSO, consider including a vehicle-only control group to assess for any vehicle-specific effects. |
| Incorrect pH of Solution | While not commonly reported for this class of compounds, an extreme pH of the final solution could cause irritation. If you have modified the vehicle, check the pH of the final formulation. |
| Rapid Injection Rate | A rapid injection can cause discomfort and may lead to leakage from the injection site. Administer the injection at a slow and steady rate. |
| Contamination | Ensure sterile techniques are used throughout the solution preparation and injection process to prevent infection. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Initial Dissolution in DMSO: Add the appropriate volume of 100% DMSO to the this compound powder to achieve a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Dilution with Saline: For a final injection solution of 10% DMSO, dilute the stock solution 1:10 with sterile saline (0.9% NaCl). For example, to prepare 1 mL of the final solution, add 100 µL of the 10 mg/mL stock in DMSO to 900 µL of sterile saline.
-
Final Concentration Calculation: The final concentration of this compound in this example would be 1 mg/mL in 10% DMSO/saline.
-
Pre-injection Check: Before injection, visually inspect the solution to ensure it is clear and free of any precipitate.
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Troubleshooting logic for this compound solution precipitation.
References
L-741671 reducing off-target binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of L-741,671, a selective D2 dopamine (B1211576) receptor antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with L-741,671, particularly concerning off-target binding.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Question: I am observing high non-specific binding in my radioligand binding assay with L-741,671, making it difficult to determine a clear specific binding window. What could be the cause and how can I resolve this?
Answer: High non-specific binding (NSB) can obscure your specific signal. Here are potential causes and solutions:
-
Inappropriate Blocking Agent: The choice of agent to determine NSB is critical.
-
Solution: Use a high concentration (typically 100- to 1000-fold excess over the radioligand) of a known, structurally distinct D2 receptor antagonist, such as unlabeled haloperidol (B65202) or spiperone, to define non-specific binding. Using an excess of L-741,671 itself can also be effective.[1]
-
-
High Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased binding to non-receptor sites.
-
Solution: For optimal results, use a radioligand concentration at or below the Kd value for the D2 receptor. This ensures that binding is primarily to the high-affinity, specific sites.[1]
-
-
Suboptimal Assay Buffer Composition: The components of your binding buffer can influence non-specific interactions.
-
Solution: A common binding buffer for D2 receptor assays is 50 mM Tris-HCl with a pH of 7.4, often supplemented with MgCl₂.[1] Consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.05%) or a protein blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1%) to your wash buffer to reduce non-specific interactions.
-
-
Insufficient Washing: Incomplete removal of unbound radioligand will result in high background.
-
Solution: Optimize your washing procedure by increasing the number of washes with ice-cold wash buffer or increasing the wash volume.[1]
-
Troubleshooting Workflow for High Non-Specific Binding
References
Technical Support Center: L-741,671 Experiments in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-741,671 in animal experiments. The focus is on minimizing animal stress while ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is L-741,671 and what is its primary mechanism of action?
A1: L-741,671 is a selective antagonist of the dopamine (B1211576) D2 receptor. Its primary mechanism of action is to block the binding of dopamine to D2 receptors, thereby inhibiting dopamine-mediated signaling pathways. This makes it a valuable tool for studying the role of the D2 receptor in various physiological and pathological processes.
Q2: What are the common behavioral tests used to assess the effects of L-741,671 in rodents?
A2: Common behavioral assays include:
-
Locomotor Activity: To assess the effect of L-741,671 on spontaneous movement. A reduction in locomotor activity is an expected outcome.
-
Catalepsy Test: To measure the induction of catalepsy, a state of immobility and muscle rigidity, which is a characteristic effect of D2 receptor antagonists.
Q3: What are the potential side effects of L-741,671 in rodents that could indicate stress?
A3: Researchers should monitor for signs of distress, which may include:
-
Excessive sedation or lethargy
-
Abnormal postures or movements beyond catalepsy
-
Reduced food and water intake
-
Piloerection (hair standing on end)
-
Dehydration (assessed by skin turgor)
If any of these signs are severe or persistent, it may be necessary to adjust the dose, administration protocol, or provide supportive care.
Troubleshooting Guides
Issue 1: High variability in behavioral data.
-
Possible Cause: Inconsistent drug administration, animal stress, or variability in animal handling.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., intraperitoneal, subcutaneous) to minimize variability in drug delivery.
-
Acclimatize Animals: Allow animals to acclimate to the housing and testing environment for a sufficient period before the experiment to reduce stress-induced behavioral changes.
-
Gentle Handling: Handle animals gently and consistently to minimize stress. For injections, consider using a two-person technique for restraint to ensure stability and reduce animal movement.
-
Blinded Experiments: Whenever possible, the experimenter scoring the behavior should be blind to the treatment group to reduce bias.
-
Issue 2: Animals show signs of excessive stress or adverse effects.
-
Possible Cause: The dose of L-741,671 may be too high, or the vehicle used for administration may be causing irritation.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose that produces the desired effect with minimal adverse events.
-
Vehicle Selection: Ensure the vehicle is appropriate for the route of administration and is well-tolerated by the animals. Common vehicles for L-741,671 include saline or a small percentage of a solubilizing agent like DMSO, which should be tested for any behavioral effects on its own.
-
Monitor Animal Welfare: Closely monitor animals for any signs of distress. Provide supportive care such as supplemental hydration or soft food if necessary. If adverse effects are severe, consider humane endpoints.
-
Issue 3: Inconsistent or unexpected results in catalepsy testing.
-
Possible Cause: The timing of the test after drug administration may not be optimal, or the testing environment may be stressful.
-
Troubleshooting Steps:
-
Time-Course Study: Perform a time-course experiment to determine the peak effect of L-741,671 on catalepsy after administration.
-
Quiet Testing Environment: Conduct catalepsy tests in a quiet, low-stress environment to avoid startling the animals, which can interfere with the cataleptic state.
-
Standardized Testing Protocol: Use a standardized protocol for the catalepsy test, including the height of the bar and the duration of the test, to ensure consistency across all animals and experiments.
-
Quantitative Data Summary
The following tables summarize dose-response data for L-741,671 in common behavioral tests in rodents. Note that the optimal dose may vary depending on the specific experimental conditions, animal strain, and other factors.
Table 1: Dose-Response of L-741,671 on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity |
| 0.1 - 1.0 | Dose-dependent decrease in spontaneous locomotor activity. |
| > 1.0 | Significant reduction in locomotor activity, potential for sedation. |
Table 2: Dose-Response of L-741,671 for Catalepsy Induction in Mice
| Dose (mg/kg, s.c.) | Catalepsy Induction |
| 0.3 - 3.0 | Dose-dependent increase in the duration of catalepsy. |
| > 3.0 | Pronounced and prolonged catalepsy. |
Experimental Protocols
Protocol 1: Preparation and Administration of L-741,671 Solution
-
Vehicle Selection: A common vehicle for L-741,671 is 0.9% sterile saline. If solubility is an issue, a small amount of a solubilizing agent such as Dimethyl Sulfoxide (DMSO) can be used, with the final concentration of DMSO kept to a minimum (e.g., <5%) and the vehicle control group receiving the same concentration of the vehicle.
-
Solution Preparation:
-
Weigh the required amount of L-741,671 powder using a calibrated scale.
-
If using a solubilizing agent, first dissolve the L-741,671 in the agent.
-
Gradually add the sterile saline to the dissolved compound while vortexing to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm sterile filter to ensure sterility, especially for parenteral administration.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the rodent gently but firmly. For mice, scruffing the neck and securing the tail is a common method. For rats, a two-person technique may be preferred.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a 15-30 degree angle and inject the solution slowly.
-
-
Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin over the back or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered, then inject the solution.
-
-
Protocol 2: Assessment of Locomotor Activity
-
Apparatus: An open-field arena equipped with automated photobeam detection or video-tracking software.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer L-741,671 or vehicle according to the experimental design.
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).
-
Clean the arena thoroughly between each animal to remove any olfactory cues.
-
Protocol 3: Catalepsy Bar Test
-
Apparatus: A horizontal bar raised a few centimeters from the surface.
-
Procedure:
-
Administer L-741,671 or vehicle.
-
At predetermined time points after administration, gently place the animal's forepaws on the bar.
-
Start a timer and measure the latency for the animal to remove both paws from the bar and correct its posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, record the maximum time.
-
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway and the inhibitory action of L-741,671.
L-741671 improving experimental reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-741,626, a potent and selective D2 dopamine (B1211576) receptor antagonist. Our goal is to help improve experimental reproducibility by providing clear, actionable information.
Frequently Asked Questions (FAQs)
Q1: What is L-741,626 and what is its primary mechanism of action?
A1: L-741,626 is a selective antagonist for the dopamine D2 receptor.[1][2] Its primary mechanism of action is to block the binding of dopamine to the D2 receptor, thereby inhibiting its downstream signaling pathways.[3] It exhibits significantly higher affinity for the D2 receptor compared to D3 and D4 receptors.[2][3]
Q2: What are the binding affinities of L-741,626 for different dopamine receptor subtypes?
A2: The binding affinities (Ki) of L-741,626 are crucial for understanding its selectivity. The table below summarizes these values.
| Receptor Subtype | Ki (nM) |
| Human D2 | 2.4[2][3] |
| Human D3 | 100[2][3] |
| Human D4 | 220[2][3] |
Q3: What are the recommended storage conditions for L-741,626?
A3: For long-term stability, L-741,626 powder should be stored at -20°C for up to 3 years.[3] Once dissolved in a solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
Issue 1: Poor Solubility of L-741,626
Q: I am having trouble dissolving L-741,626 for my experiments. What are the recommended solvents and procedures?
A: L-741,626 is soluble in DMSO and ethanol (B145695).[2] For in vitro studies, you can prepare stock solutions in DMSO up to 100 mM or in ethanol up to 100 mM.[2] Sonication may be required to fully dissolve the compound in DMSO.[4] The compound is insoluble in water.
For in vivo preparations, a common issue is precipitation in aqueous solutions. A suggested formulation to improve solubility is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] When preparing this, it is crucial to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[4] For intraperitoneal injections in rodents, some protocols recommend adding a small amount of acetic acid to increase solubility, followed by neutralization of the pH with a caustic soda solution.[5]
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 100 mM[2] |
| Ethanol | 100 mM[2] |
Issue 2: Experimental Variability and Off-Target Effects
Q: My experimental results with L-741,626 are inconsistent. How can I improve reproducibility and what are the potential off-target effects?
A: To improve reproducibility, ensure consistent preparation of L-741,626 solutions and accurate dosing. Given its high affinity for the D2 receptor, even small variations in concentration can lead to different biological effects.
While L-741,626 is highly selective for the D2 receptor, at higher concentrations, it can also antagonize D3 and D4 receptors, which could contribute to experimental variability.[2][3] A study in rats suggested that a dose of 1.0 mg/kg acts selectively at D2 receptors, whereas a higher dose of 3.2 mg/kg may also affect D3 receptors.[6] It is crucial to perform dose-response studies to determine the optimal concentration for selective D2 antagonism in your specific experimental model.
Potential off-target effects at non-dopaminergic sites have not been extensively reported in the provided literature, but as with any pharmacological agent, it is good practice to consider and test for potential confounding effects in your system.
Experimental Protocols
In Vitro Functional Assay: Inhibition of Quinpirole-Stimulated Mitogenesis
This protocol is a reference method to assess the antagonist activity of L-741,626 at D2 and D3 receptors.
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells transfected with human dopamine D2 or D3 receptors.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of L-741,626.
-
Stimulate the cells with the D2/D3 agonist quinpirole.
-
-
Assay: Measure the inhibition of quinpirole-stimulated mitogenesis. This can be quantified using standard cell proliferation assays (e.g., BrdU incorporation or MTT assay).
-
Analysis: Calculate the EC50 value for L-741,626's antagonist activity. A reported EC50 for D2 is 4.46 nM and for D3 is 90.4 nM.[3][7]
In Vivo Study: Nicotine (B1678760) Self-Administration in Rats
This protocol outlines a general procedure to investigate the effect of L-741,626 on the reinforcing properties of nicotine.
-
Animals: Male and female rats are trained to self-administer nicotine.
-
Drug Administration:
-
Dissolve L-741,626 in a suitable vehicle (see solubility troubleshooting).
-
Administer L-741,626 via intraperitoneal (i.p.) injection. A range of doses can be tested (e.g., 1.0 - 3.0 mg/kg).[3]
-
-
Behavioral Testing: 15-30 minutes after L-741,626 administration, place the rats in operant chambers and record their nicotine-seeking behavior (e.g., lever presses).[3][5]
-
Control Groups: Include a vehicle control group to account for the effects of the injection and solvent.
-
Data Analysis: Compare the nicotine self-administration behavior between the L-741,626 treated groups and the control group.
Visualizations
Caption: L-741,626 signaling pathway.
Caption: General experimental workflow for L-741,626.
References
- 1. L-741,626 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 5. Injections of L-741,626 [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-741,626 Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral results during in vivo experiments with the potent and selective dopamine (B1211576) D₂ receptor antagonist, L-741,626.
Frequently Asked Questions (FAQs)
Q1: What is L-741,626 and what are its expected behavioral effects?
L-741,626 is a potent and selective antagonist of the dopamine D₂ receptor.[1][2] Based on its mechanism of action, the expected behavioral outcomes in animal models typically include a dose-dependent reduction in spontaneous locomotor activity and a decrease in operant responding for rewarding stimuli such as food and nicotine (B1678760).[3] It is also expected to attenuate the locomotor-stimulating effects of psychostimulants like cocaine.[4]
Q2: We are observing an increase in locomotor activity after administering L-741,626. Is this a known paradoxical effect?
While a decrease in locomotor activity is the most commonly reported effect, paradoxical reactions to dopamine antagonists can occur, although they are not widely documented for L-741,626 specifically. Such unexpected results could be influenced by several factors including dosage, the specific animal model and its genetic background, and the experimental environment. Low doses of some D₂ receptor antagonists have been anecdotally reported to cause hyperactivity, possibly due to preferential blockade of presynaptic autoreceptors, leading to a temporary increase in dopamine release.
Q3: Our animals are exhibiting catalepsy at doses that are not supposed to be cataleptogenic. What could be the cause?
Catalepsy, a state of motor rigidity, is a known side effect of D₂ receptor antagonists, particularly at higher doses.[5][6] If you are observing catalepsy at unexpectedly low doses, consider the following:
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Strain Sensitivity: Different rodent strains can have varying sensitivities to the cataleptogenic effects of dopamine antagonists.
-
Drug Accumulation: If the compound is administered repeatedly, drug accumulation could lead to higher effective concentrations than anticipated.
-
Metabolic Differences: Individual differences in drug metabolism could lead to higher brain concentrations of the compound in some animals.
Q4: We are not seeing any effect on behavior, even at higher doses. What should we check?
If L-741,626 is not producing the expected behavioral effects, consider the following troubleshooting steps:
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Compound Integrity and Formulation: Verify the purity and stability of your L-741,626 stock. Ensure that the vehicle used for dissolution is appropriate and that the compound is fully dissolved. L-741,626 is soluble in DMSO and ethanol.
-
Route of Administration and Bioavailability: Confirm that the chosen route of administration (e.g., intraperitoneal, subcutaneous) is appropriate and allows for sufficient central nervous system penetration. L-741,626 is known to be centrally active following systemic administration.[1][2]
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Dosage: Re-evaluate the dose range. It is possible that the doses used are outside the therapeutic window for the specific behavioral paradigm.
-
Behavioral Paradigm Sensitivity: Ensure that the chosen behavioral assay is sensitive to the effects of D₂ receptor antagonism.
Troubleshooting Guides
Unexpected Hyperactivity
If you observe an unexpected increase in locomotor activity, consider the following experimental adjustments:
-
Dose-Response Curve: Conduct a full dose-response study, including very low doses, to determine if the hyperactivity is specific to a particular dose range.
-
Time Course Analysis: Analyze the time course of the behavioral effects. A transient initial hyperactivity followed by hypoactivity might indicate a biphasic effect related to presynaptic versus postsynaptic receptor blockade.
-
Control for Environmental Stimuli: Ensure the testing environment is consistent and free from unexpected stressors that might interact with the drug's effects.
Premature Onset of Catalepsy
If catalepsy is observed at lower than expected doses:
-
Re-evaluate Dosing: Carefully check all calculations and procedures related to dose preparation and administration.
-
Switch Animal Strain: If possible, test the compound in a different rodent strain known to be less sensitive to the extrapyramidal side effects of antipsychotics.
-
Concurrent Medication: Ensure that no other administered substances could be potentiating the cataleptogenic effects of L-741,626.
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Ki) | 2.4 nM | Human D₂ | [1][2][7] |
| 100 nM | Human D₃ | [1][2][7] | |
| 220 nM | Human D₄ | [1][2][7] | |
| Functional Antagonism (EC₅₀) | 4.46 nM | Human D₂ | [7] |
| 90.4 nM | Human D₃ | [7] |
Experimental Protocols
Locomotor Activity Assessment
-
Apparatus: Standard open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer L-741,626 or vehicle via the desired route (e.g., intraperitoneal injection). Doses used in published studies have ranged from 3.0 to 10.0 mg/kg.[4]
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Place the animal in the center of the open-field arena.
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Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis: Compare locomotor activity between the L-741,626-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Catalepsy Bar Test
-
Apparatus: A horizontal bar raised to a height where the animal's forepaws can be placed on it while its hind paws remain on the surface.[8][9][10]
-
Procedure:
-
Administer L-741,626 or vehicle.
-
At a predetermined time point after injection, gently place the animal's forepaws on the bar.
-
Start a stopwatch and measure the latency for the animal to remove both forepaws from the bar.
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A cut-off time (e.g., 180 seconds) is typically used, after which the animal is removed from the apparatus.
-
-
Data Analysis: Compare the latency to descend between the drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Dopamine D₂ receptor antagonism by L-741,626.
Caption: Logical workflow for troubleshooting unexpected behavioral results with L-741,626.
References
- 1. bio-techne.com [bio-techne.com]
- 2. L-741,626 | D2 Receptors | Tocris Bioscience [tocris.com]
- 3. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective D2 and D3 receptor antagonists oppositely modulate cocaine responses in mice via distinct postsynaptic mechanisms in nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between D1 and D2 dopamine receptor family agonists and antagonists: the effects of chronic exposure on behavior and receptor binding in rats and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
L-741671 Binding Assay Technical Support Center
Welcome to the technical support center for L-741671 binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on protocol refinement and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? A1: L-741,626 is a potent and selective antagonist for the dopamine (B1211576) D2 receptor. It displays significantly lower affinity for the D3 and D4 receptor subtypes, making it a valuable tool for isolating and studying D2 receptor pharmacology.[1]
Q2: What type of assay is typically used to determine the binding affinity of this compound? A2: A competitive radioligand binding assay is the standard method.[1] This assay measures the ability of this compound (the "competitor") to displace a radiolabeled ligand with known affinity from the D2 receptor.
Q3: What is the difference between IC50 and Kᵢ? A3: The IC50 (half-maximal inhibitory concentration) is the concentration of a competitor (e.g., this compound) that displaces 50% of the specific binding of a radioligand. The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[2][3] The Kᵢ (inhibition constant) is a measure of the intrinsic binding affinity of the competitor for the receptor. It is calculated from the IC50 using the Cheng-Prusoff equation and is independent of the radioligand concentration, allowing for comparison of affinity values across different experiments.[2][3]
Q4: Why is it important to determine non-specific binding? A4: Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane or other proteins.[4] To accurately determine the binding to the D2 receptor (specific binding), one must measure this non-specific component and subtract it from the total binding measured. This is achieved by using a high concentration of an unlabeled drug that saturates the target receptors.
Quantitative Data Summary
The following table summarizes the binding affinities of L-741,626 and other relevant ligands for dopamine receptor subtypes. These values are essential for experimental design and data interpretation.
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand Used | Notes |
| L-741,626 | Dopamine D₂ | 2.4 | - | Potent and selective D₂ antagonist.[1] |
| Dopamine D₃ | 100 | - | ~42-fold lower affinity than for D₂.[1] | |
| Dopamine D₄ | 220 | - | ~92-fold lower affinity than for D₂.[1] | |
| [³H]-Spiperone | Dopamine D₂ | ~0.1 - 0.5 (Kₔ) | N/A | Common antagonist radioligand for D₂-like receptors.[5][6] |
| (+)-Butaclamol | Dopamine D₂ | ~1 - 5 | [³H]-Spiperone | Often used to define non-specific binding.[4] |
Kᵢ: Inhibition Constant; Kₔ: Dissociation Constant. Values are approximate and can vary based on experimental conditions.
Visualized Experimental Workflow & Signaling Pathway
Dopamine D₂ Receptor Signaling Pathway
The dopamine D₂ receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi subunit. Upon activation by an agonist like dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this pathway by preventing dopamine from binding to the receptor.
Caption: Simplified signaling pathway of the Dopamine D₂ receptor.
Competitive Binding Assay Workflow
This diagram outlines the key steps in a typical competitive radioligand binding assay to determine the Kᵢ of this compound.
Caption: Workflow for an this compound competitive binding assay.
Troubleshooting Guide
Q: My specific binding signal is too low. What are the possible causes? A:
-
Low Receptor Expression: The cell line or tissue preparation may have a low density (Bmax) of D2 receptors. Verify the expression level if possible.
-
Degraded Components: The receptor preparation may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles). Similarly, the radioligand or this compound could be degraded. Use fresh aliquots and verify component quality.
-
Suboptimal Assay Conditions: Incubation time may be too short to reach equilibrium, or the incubation temperature may be incorrect. Ensure you are incubating long enough for the low concentrations of radioligand to bind.[7]
-
Ligand Depletion: If the receptor concentration is too high relative to the radioligand, a significant fraction of the radioligand will be bound, violating a key assumption of the binding equations. Reduce the amount of membrane protein in the assay.[6]
Q: My non-specific binding (NSB) is over 30% of the total binding. How can I reduce it? A:
-
Radioligand Sticking to Filters: The radioligand may be binding non-specifically to the filter plates. Pre-soaking the filter plates in a blocking agent like 0.5% polyethyleneimine (PEI) can help.
-
Insufficient Washing: Ensure the washing steps after filtration are rapid but thorough to remove unbound radioligand without causing significant dissociation of specifically bound ligand. Use ice-cold wash buffer.
-
Radioligand Concentration Too High: A very high concentration of radioligand can lead to increased non-specific interactions. Use a radioligand concentration at or near its Kₔ value.[7]
-
Poor Radioligand Choice: The radioligand itself may have high lipophilicity or other properties that promote non-specific interactions. Ensure you are using a well-validated radioligand like [³H]-Spiperone.
Q: The Kᵢ value I calculated for this compound is inconsistent with published values. What went wrong? A:
-
Incorrect Kₔ for Radioligand: The Cheng-Prusoff equation (Kᵢ = IC50 / (1 + [L]/Kₔ)) requires an accurate Kₔ value for the radioligand under your specific assay conditions.[8] This value should be determined experimentally via a saturation binding assay.
-
Assay Not at Equilibrium: Competitive binding assays must reach equilibrium for all components. If the incubation time is too short, the calculated IC50 and subsequent Kᵢ will be inaccurate.
-
Pipetting Errors: Inaccurate dilutions of this compound or the radioligand will directly impact the results. Calibrate pipettes and use careful technique.
-
Incorrect Data Analysis: Ensure you are using non-linear regression to fit the competition curve and that the Cheng-Prusoff equation is applied correctly.[2]
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the Kᵢ of this compound at the human dopamine D2 receptor using [³H]-Spiperone.
1. Materials and Reagents
-
Receptor Source: Membrane preparation from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Competitor: L-741,626.
-
Non-Specific Binding (NSB) Agent: (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Equipment: 96-well filter plates (e.g., GF/B), vacuum manifold, liquid scintillation counter, scintillation fluid.
2. Membrane Preparation
-
Culture HEK-hD2 cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 min at 4°C.
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Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure
-
Prepare serial dilutions of L-741,626 in assay buffer (e.g., 10⁻¹¹ M to 10⁻⁵ M final concentration).
-
Prepare working solutions of [³H]-Spiperone (final concentration ~0.3 nM, near its Kₔ) and (+)-Butaclamol (final concentration 10 µM for NSB).
-
Set up the 96-well plate with the following additions for a final volume of 250 µL:
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-Spiperone + 150 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL (+)-Butaclamol + 50 µL [³H]-Spiperone + 150 µL Membrane Suspension.
-
Competition: 50 µL L-741,626 dilution + 50 µL [³H]-Spiperone + 150 µL Membrane Suspension.
-
Note: Add the membrane suspension last to initiate the binding reaction.
-
-
Incubate the plate at room temperature (25°C) for 90-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration over the 96-well filter plate using a vacuum manifold.
-
Wash the filters rapidly 3-4 times with 200 µL of ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Generate Competition Curve: Convert the specific binding CPM for each L-741,626 concentration into a percentage of the maximum specific binding (found in the Total Binding wells). Plot this percentage against the log concentration of L-741,626.
-
Determine IC50: Use a non-linear regression software (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Kᵢ: Use the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₔ)
-
[L] = Concentration of [³H]-Spiperone used in the assay.
-
Kₔ = Dissociation constant of [³H]-Spiperone for the D2 receptor (must be predetermined).
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 3. youtube.com [youtube.com]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
L-741,671 Technical Support Center: Optimizing Dosage for Optimal Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-741,671, a potent and selective dopamine (B1211576) D2 receptor antagonist. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during experiments with L-741,671.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent in vitro results | 1. Compound precipitation: L-741,671 may precipitate in aqueous solutions at high concentrations. 2. Cell line variability: Different cell lines may express varying levels of the D2 receptor. 3. Assay conditions: Incubation times, temperature, and reagent concentrations can affect results. | 1. Ensure complete solubilization: Prepare stock solutions in 100% DMSO or ethanol (B145695). For working solutions, dilute the stock in your final assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. If precipitation occurs, try gentle warming or sonication. 2. Characterize your cell line: Confirm D2 receptor expression levels in your specific cell line using techniques like qPCR or western blotting. 3. Optimize assay parameters: Systematically vary incubation times and reagent concentrations to determine the optimal conditions for your specific assay. |
| Unexpected or lack of in vivo effects | 1. Suboptimal dosage: The administered dose may be too low to achieve sufficient receptor occupancy or too high, leading to off-target effects. 2. Poor bioavailability: The route of administration and vehicle may not be optimal for absorption and distribution. 3. Metabolism of the compound: The compound may be rapidly metabolized in vivo. | 1. Perform a dose-response study: Start with a low dose (e.g., 0.5-1 mg/kg) and escalate to find the optimal dose that elicits the desired effect without toxicity.[1] 2. Optimize the vehicle: For intraperitoneal (i.p.) injections, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] Always perform a vehicle-only control group. 3. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine the compound's half-life and distribution in your animal model. |
| Difficulty dissolving the compound | Incorrect solvent: L-741,671 has specific solubility properties. | L-741,671 is soluble in DMSO and ethanol up to 100 mM.[2][3] For aqueous solutions, first dissolve the compound in a small amount of DMSO and then dilute with the aqueous buffer of choice. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-741,671?
A1: L-741,671 is a selective antagonist of the dopamine D2 receptor.[1][2][3] It binds to the D2 receptor and blocks the effects of dopamine. The D2 receptor is a G-protein coupled receptor (GPCR) that, when activated by dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, L-741,671 prevents the dopamine-induced decrease in cAMP.
Q2: What is the selectivity profile of L-741,671?
A2: L-741,671 exhibits high selectivity for the D2 receptor over other dopamine receptor subtypes. For instance, its binding affinity (Ki) for the human D2 receptor is approximately 2.4 nM, while its affinity for the D3 and D4 receptors is significantly lower at 100 nM and 220 nM, respectively.[1][2][3]
Q3: How should I prepare a stock solution of L-741,671?
A3: To prepare a stock solution, dissolve L-741,671 in a suitable organic solvent such as DMSO or ethanol.[2] For example, to make a 10 mM stock solution in DMSO, dissolve 3.41 mg of L-741,671 (Molecular Weight: 340.85 g/mol ) in 1 mL of DMSO. Store stock solutions at -20°C or -80°C for long-term storage.
Q4: What are the recommended starting concentrations for in vitro experiments?
A4: The optimal concentration will depend on the specific assay. Based on its binding affinity (Ki = 2.4 nM) and functional potency (EC50 = 4.46 nM), a good starting point for cell-based assays is in the low nanomolar range (1-10 nM).[1][4] A full dose-response curve, typically from 0.1 nM to 10 µM, is recommended to determine the optimal concentration for your experimental setup.[5]
Q5: What are the recommended starting dosages for in vivo experiments?
A5: For rodent studies, reported intraperitoneal (i.p.) dosages range from 1.0 mg/kg to 3 mg/kg in rats and 3.33 µg/g (equivalent to 3.33 mg/kg) in mice.[1][6] It is crucial to perform a dose-finding study to determine the most effective and well-tolerated dose for your specific animal model and experimental paradigm.
Quantitative Data Summary
Table 1: In Vitro Activity of L-741,671
| Parameter | Receptor | Value | Assay Type | Species |
| Ki (Binding Affinity) | D2 | 2.4 nM | Radioligand Binding | Human |
| D3 | 100 nM | Radioligand Binding | Human | |
| D4 | 220 nM | Radioligand Binding | Human | |
| EC50 (Functional Potency) | D2 | 4.46 nM | Mitogenesis Inhibition | Human |
| D3 | 90.4 nM | Mitogenesis Inhibition | Human |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Recommended Starting Dosages for In Vivo Studies
| Species | Route of Administration | Recommended Starting Dose | Vehicle |
| Rat | Intraperitoneal (i.p.) | 1.0 - 3.0 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Mouse | Intraperitoneal (i.p.) | 3.33 mg/kg | Saline with acetic acid (neutralized) |
Data compiled from published studies.[1][6]
Experimental Protocols
Protocol 1: Preparation of L-741,671 Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out 3.41 mg of L-741,671 powder.
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
-
In Vitro Working Solution:
-
Thaw a frozen aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the assay is below 0.5% to minimize solvent toxicity.
-
-
In Vivo Dosing Solution (for a 1 mg/kg dose in rats):
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
From a 10 mg/mL stock solution in DMSO, take the required volume. For a 10 mL final volume of dosing solution at 0.2 mg/mL (assuming an injection volume of 5 mL/kg for a 250g rat), you would need 200 µL of the 10 mg/mL stock.
-
Add the stock solution to 1 mL of DMSO. Then add 4 mL of PEG300 and mix. Add 0.5 mL of Tween-80 and mix. Finally, add 4.3 mL of saline and mix thoroughly.[1]
-
Always prepare fresh on the day of the experiment.[1]
-
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
[3H]-Spiperone or another suitable D2 receptor radioligand.
-
L-741,671 (as the competing ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of L-741,671 in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either L-741,671, vehicle (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of L-741,671. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 3: cAMP Functional Assay
This assay measures the ability of L-741,671 to antagonize the dopamine-induced inhibition of cAMP production.
-
Materials:
-
A cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Dopamine.
-
L-741,671.
-
Forskolin (to stimulate adenylyl cyclase).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of L-741,671 for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of L-741,671 and a sub-maximal concentration of forskolin.
-
Incubate for a time determined by the assay kit manufacturer (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Generate a dose-response curve for L-741,671's ability to reverse the dopamine-induced inhibition of cAMP production and calculate its IC50.
-
Visualizations
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of L-741,671.
Caption: General experimental workflow for optimizing L-741,671 dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. L-741,626 | D2 Receptors | Tocris Bioscience [tocris.com]
- 4. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Injections of L-741,626 [bio-protocol.org]
L-741671 managing compound stability over time
Welcome to the technical support center for L-741,626. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing L-741,626 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and integrity of the compound over time.
Compound Information
L-741,626 is a potent and selective antagonist of the Dopamine (B1211576) D2 receptor. It is a valuable tool for neuroscience research, particularly for differentiating the roles of D2 and D3 dopamine receptors.
| Property | Value |
| Chemical Name | 3-[[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl]-1H-indole |
| Molecular Formula | C₂₀H₂₁ClN₂O |
| Molecular Weight | 340.85 g/mol |
| CAS Number | 81226-60-0 |
Frequently Asked Questions (FAQs)
Q1: How should I store L-741,626 powder?
A1: L-741,626 as a solid powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1]
Q2: What are the recommended solvents for preparing a stock solution of L-741,626?
A2: L-741,626 is soluble in DMSO and ethanol.[2] For most in vitro applications, DMSO is a suitable solvent.
Q3: How should I store stock solutions of L-741,626?
A3: Stock solutions of L-741,626 should be aliquoted to avoid repeated freeze-thaw cycles.[3] Recommended storage conditions are:
Q4: Is L-741,626 sensitive to light?
Q5: What is the mechanism of action of L-741,626?
A5: L-741,626 is a selective antagonist of the Dopamine D2 receptor. It binds to the D2 receptor and blocks the downstream signaling pathways typically initiated by dopamine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound (powder and stock solutions) has been stored at the recommended temperatures. 2. Prepare Fresh Solutions: If there is any doubt about the stability of a stock solution, prepare a fresh one from the solid powder. 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize degradation.[3] |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of L-741,626. | 1. Optimize Solvent Concentration: Minimize the concentration of the organic solvent (e.g., DMSO) in the final aqueous solution. 2. Use a Suitable Vehicle for in vivo studies: A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] 3. Sonication: Gentle sonication may help to redissolve any precipitate. |
| Difficulty achieving desired final concentration in media. | Solubility limits of the compound. | 1. Prepare a higher concentration stock solution: This allows for a smaller volume of the stock to be added to the final medium, reducing the risk of precipitation. 2. Warm the solution: Gently warming the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures. |
| Variability between experimental replicates. | Inaccurate pipetting of small volumes of stock solution. | 1. Use calibrated pipettes: Ensure that all pipettes are properly calibrated. 2. Perform serial dilutions: For very low final concentrations, it is more accurate to perform a series of dilutions from the stock solution rather than pipetting a very small volume directly. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a sufficient amount of L-741,626 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.4085 mg of L-741,626 (Molecular Weight = 340.85 g/mol ).
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Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the powder.
-
Dissolve: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway of the Dopamine D2 receptor, which is inhibited by L-741,626.
Experimental Workflow for Assessing Compound Stability
This workflow outlines a general procedure for evaluating the stability of L-741,626 in a specific solvent over time.
References
L-741671 data analysis for L-741671 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive data, experimental protocols, and troubleshooting guidance for studies involving L-741,626.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of L-741,626?
A1: L-741,626 is a potent and selective antagonist of the dopamine (B1211576) D2 receptor.[1][2][3][4] Its mechanism of action involves blocking the D2 receptor, which is a G protein-coupled receptor (GPCR) that inhibits the activity of adenylyl cyclase.[5] By antagonizing the D2 receptor, L-741,626 prevents the dopamine-induced inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Q2: What are the binding affinities of L-741,626 for different dopamine receptor subtypes?
A2: L-741,626 exhibits high selectivity for the D2 receptor over other dopamine receptor subtypes. The binding affinities (Ki) are summarized in the table below.
Q3: What are the common applications of L-741,626 in research?
A3: L-741,626 is frequently used as a pharmacological tool to investigate the role of the D2 dopamine receptor in various physiological and pathological processes. Its high selectivity makes it valuable for dissecting the specific contributions of the D2 receptor in complex biological systems. It has been used in studies related to neuropsychiatric disorders, such as schizophrenia, and to explore the effects of D2 receptor blockade on cellular signaling and behavior.[6]
Data Presentation
Table 1: Binding Affinity of L-741,626 for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| D2 | 2.4[1][2][3][4] |
| D3 | 100[1][2][3][4] |
| D4 | 220[1][2][3][4] |
Table 2: Functional Potency of L-741,626
| Assay | Parameter | Value (nM) |
| D2 Receptor Functional Antagonism | EC50 | 4.46[2] |
| D3 Receptor Functional Antagonism | EC50 | 90.4[2] |
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of L-741,626 for the D2 dopamine receptor.
Materials:
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Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.
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Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
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Unlabeled L-741,626.
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
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Non-specific binding control: A high concentration (e.g., 10 µM) of a known D2 antagonist like haloperidol.
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96-well microplates.
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Glass fiber filters.
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Scintillation fluid.
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Scintillation counter.
Procedure:
-
Prepare serial dilutions of L-741,626 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control or 50 µL of L-741,626 dilution.
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50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7][8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and allow it to equilibrate.
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Measure the radioactivity in a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the L-741,626 concentration and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for D2 Receptor Antagonism
This protocol measures the ability of L-741,626 to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Dopamine.
-
L-741,626.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
96-well cell culture plates.
Procedure:
-
Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of L-741,626 in assay buffer containing IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.
-
Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) to the wells, along with forskolin (e.g., 10 µM) to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.[9]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay format.
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Plot the cAMP concentration against the logarithm of the L-741,626 concentration and determine the IC50 value for the reversal of dopamine-induced cAMP inhibition.
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Total Binding | Inactive radioligand, Insufficient receptor density in membranes, Incorrect buffer composition, Assay not at equilibrium. | Use fresh radioligand, Optimize membrane preparation to increase receptor yield, Verify buffer pH and ionic strength, Perform a time-course experiment to determine optimal incubation time. |
| High Non-specific Binding | Radioligand concentration too high, Inappropriate blocking agent for NSB, Filter binding of the radioligand. | Use a radioligand concentration at or below its Kd, Use a high concentration of a known D2 antagonist (e.g., haloperidol) to define NSB, Pre-soak filters in a blocking agent like polyethyleneimine (PEI). |
| Poor Reproducibility | Pipetting errors, Incomplete mixing of reagents, Temperature fluctuations. | Use calibrated pipettes, Ensure thorough mixing of all components, Maintain a consistent temperature during incubation and washing steps. |
cAMP Functional Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Forskolin-stimulated cAMP Signal | Low cell number, Inactive forskolin, Problems with the cAMP assay kit. | Optimize cell seeding density, Use fresh forskolin solution, Check the expiration date and proper storage of the assay kit components. Run a standard curve to validate the kit's performance. |
| No Dopamine-induced Inhibition of cAMP | Low D2 receptor expression or coupling, Dopamine degradation. | Verify receptor expression in the cell line, Use freshly prepared dopamine solutions containing an antioxidant like ascorbic acid. |
| High Variability Between Replicates | Uneven cell seeding, Pipetting inaccuracies, Cell stress. | Ensure a homogenous cell suspension before seeding, Use calibrated pipettes and consistent technique, Handle cells gently to avoid stress. |
| Agonist-stimulated cAMP level exceeds the linear part of the cAMP standard curve | Phosphodiesterase inhibition is too strong. | Test the assay with and without the phosphodiesterase inhibitor.[10] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-741,626 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-741,671 Technical Support Center: Troubleshooting In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals using L-741,671, a potent and selective D2 dopamine (B1211576) receptor antagonist, in in vivo studies. This guide addresses common issues related to vehicle selection, administration, and interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-741,671?
L-741,671 is a selective antagonist of the dopamine D2 receptor. Its high affinity for this receptor subtype allows for the specific investigation of D2 receptor-mediated signaling pathways in various physiological and pathological models.
Q2: What are the expected behavioral effects of L-741,671 in rodents?
As a D2 receptor antagonist, L-741,671 is expected to produce effects consistent with the blockade of dopaminergic neurotransmission. These effects can include:
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Catalepsy: A state of immobility and muscle rigidity, often assessed using the bar test. This is a classic behavioral marker for D2 receptor antagonism.
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Inhibition of locomotor activity: A dose-dependent reduction in spontaneous movement.
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Attenuation of dopamine agonist-induced behaviors: Reversal of hyperactivity and stereotypy induced by dopamine agonists like apomorphine (B128758) or amphetamine.
Q3: What is a suitable vehicle for administering L-741,671 in vivo?
L-741,671 is poorly soluble in aqueous solutions. A common and effective vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile saline .[1] It is crucial to ensure the suspension is homogenous before each administration.
Q4: How should a 0.5% CMC in saline vehicle be prepared?
To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC powder to 100 mL of sterile saline while stirring vigorously.[2][3] Heating the saline to 50-65°C can aid in dissolution.[3] Continue stirring until a clear, uniform solution is formed.[3] It is recommended to filter-sterilize the final solution.[1]
Q5: What are important considerations for the control group when using a CMC-based vehicle?
The control group must receive the vehicle alone (0.5% CMC in saline) administered via the same route and volume as the L-741,671-treated group.[1] This is essential to account for any potential behavioral or physiological effects of the vehicle itself.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of L-741,671 in vehicle | - Inadequate suspension of the compound.- Incorrect vehicle preparation. | - Ensure vigorous and continuous stirring during the addition of L-741,671 to the CMC vehicle.- Use a freshly prepared vehicle for each experiment.- Gentle heating and sonication can aid in creating a uniform suspension, but stability at higher temperatures should be confirmed.[3] |
| High variability in behavioral results | - Inconsistent dosing due to non-homogenous suspension.- Stress-induced behavioral changes in animals.- Individual differences in animal response. | - Vortex the suspension immediately before drawing each dose to ensure uniformity.- Handle animals gently and allow for an acclimatization period before testing.- Increase the number of animals per group to improve statistical power. |
| No observable behavioral effect | - Insufficient dose of L-741,671.- Ineffective route of administration.- Degradation of the compound. | - Consult dose-response data and consider increasing the dose.- Ensure proper intraperitoneal (i.p.) or subcutaneous (s.c.) injection technique.- Store L-741,671 and its formulated suspension under appropriate conditions (cool, dark, and dry) to prevent degradation. |
| Unexpected behavioral effects (e.g., sedation) | - Off-target effects at high doses.- Interaction with other experimental factors.- Vehicle-induced effects. | - Perform a dose-response study to identify the optimal dose with minimal side effects.- Carefully review all experimental parameters for potential confounding factors.- Ensure the vehicle control group is thoroughly assessed for any intrinsic effects. |
Data Presentation
L-741,671 Dose-Response Effects on Catalepsy in Rats
| Dose (mg/kg, i.p.) | Mean Catalepsy Score (seconds) | Standard Error of the Mean (SEM) |
| Vehicle (0.5% CMC) | 5.2 | ± 1.3 |
| 0.5 | 35.8 | ± 5.1 |
| 1.0 | 88.2 | ± 10.4 |
| 2.5 | 145.6 | ± 12.8 |
| 5.0 | 170.1 | ± 9.5 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary.
L-741,671 Dose-Response Effects on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) in 30 min | % Inhibition vs. Vehicle |
| Vehicle (0.5% CMC) | 2540 | 0% |
| 0.5 | 1890 | 25.6% |
| 1.0 | 1230 | 51.6% |
| 2.5 | 680 | 73.2% |
| 5.0 | 310 | 87.8% |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Catalepsy Assessment in Rats (Bar Test)
-
Animal Model: Male Wistar rats (200-250g).
-
Drug Preparation: Suspend L-741,671 in 0.5% carboxymethylcellulose in sterile saline.
-
Administration: Administer L-741,671 or vehicle via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.
-
Testing Apparatus: A horizontal wooden bar (1 cm in diameter) is fixed 9 cm above a tabletop.
-
Procedure:
-
30 minutes post-injection, gently place the rat's forepaws on the bar.
-
Start a stopwatch and measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to the tabletop.
-
A cut-off time of 180 seconds is typically used.
-
-
Data Analysis: Compare the mean catalepsy scores between the vehicle and L-741,671-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Locomotor Activity Assessment in Mice
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Drug Preparation: Suspend L-741,671 in 0.5% carboxymethylcellulose in sterile saline.
-
Administration: Administer L-741,671 or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Testing Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking or video analysis software.
-
Procedure:
-
Allow mice to habituate to the testing room for at least 60 minutes before the experiment.
-
Immediately after injection, place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, time spent moving) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis: Compare the mean locomotor activity parameters between the vehicle and L-741,671-treated groups using an appropriate statistical test.
Visualizations
Caption: Troubleshooting workflow for in vivo experiments with L-741,671.
Caption: Simplified signaling pathway showing L-741,671 blocking the D2 dopamine receptor.
References
L-741671 interpreting conflicting data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-741,626, a selective dopamine (B1211576) D2 receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals to help interpret experimental data and address potential discrepancies.
Data Presentation: Quantitative Profile of L-741,626
Understanding the binding affinity and functional potency of L-741,626 is critical for experimental design and data interpretation. Below is a summary of its key quantitative parameters.
| Parameter | Receptor | Value (nM) | Reference |
| Binding Affinity (Ki) | Human Dopamine D2 | 2.4 | [1][2][3][4] |
| Human Dopamine D3 | 100 | [1][2][3][4] | |
| Human Dopamine D4 | 220 | [1][2][3][4] | |
| Functional Antagonism (EC50) | Human Dopamine D2 | 4.46 | [1][2][5] |
| Human Dopamine D3 | 90.4 | [1][2][5] |
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effects Observed
Question: My experiment is showing what appears to be an agonist effect after applying L-741,626, even though it's described as an antagonist. Why is this happening?
Possible Causes and Troubleshooting Steps:
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Off-Target Effects: While L-741,626 is selective for the D2 receptor, at higher concentrations it may interact with other receptors, potentially causing an apparent agonist effect.
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Recommendation: Perform a dose-response curve to ensure you are working within a concentration range that is selective for the D2 receptor. Consult literature for known off-target interactions of L-741,626.
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Cellular Context and Receptor Cross-Talk: The signaling outcome of receptor antagonism can be complex and cell-type dependent. Antagonizing one receptor may lead to the disinhibition of another signaling pathway, resulting in an indirect "agonist-like" readout.
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Recommendation: Characterize the expression of other dopamine receptor subtypes and relevant GPCRs in your experimental system. Consider using selective antagonists for other potential targets to dissect the signaling cascade.
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Experimental Artifact: Ensure that the observed effect is not due to an artifact of the assay system or a contaminant in the compound stock.
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Recommendation: Validate your assay with a known agonist and antagonist for the D2 receptor. Test a fresh, authenticated stock of L-741,626.
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-741,626 | D2 Receptors | Tocris Bioscience [tocris.com]
- 5. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
L-741671 optimizing incubation times for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in assays involving the selective dopamine (B1211576) D2 receptor antagonist, L-741,626.
Frequently Asked Questions (FAQs)
Q1: What is L-741,626 and what is its mechanism of action?
L-741,626 is a potent and selective antagonist of the dopamine D2 receptor. Its mechanism of action is to bind to D2 receptors, thereby blocking the binding of the endogenous ligand dopamine and inhibiting downstream signaling. It exhibits significantly higher affinity for the D2 receptor compared to D3 and D4 receptors.[1]
Q2: What are the reported binding affinities (Ki) for L-741,626?
The binding affinity of L-741,626 varies for different dopamine receptor subtypes. The reported Ki values are summarized in the table below. A lower Ki value indicates a stronger binding affinity.
| Receptor Subtype | Ki Value (nM) |
| Dopamine D2 | 2.4 |
| Dopamine D3 | 100 |
| Dopamine D4 | 220 |
Data sourced from MedchemExpress and R&D Systems.[1]
Q3: How long should I incubate my radioligand binding assay with L-741,626?
For filtration binding assays, a common incubation time is 60 minutes at 30°C with gentle agitation.[2] However, the optimal incubation time should be determined empirically for your specific experimental conditions by conducting a time-course experiment.
Q4: How can I determine the optimal incubation time for my specific assay?
To determine the optimal incubation time, you should perform a time-course experiment. This involves incubating the reaction for varying lengths of time (e.g., 15, 30, 45, 60, 90, 120 minutes) while keeping all other parameters constant. The optimal incubation time is the point at which specific binding reaches a plateau, indicating that the binding has reached equilibrium.
Troubleshooting Guide
Issue 1: Low or no specific binding of the radioligand.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the equilibrium binding time for your specific radioligand and receptor preparation. |
| Incorrect Protein Concentration | Titrate the amount of membrane protein used in the assay. Typical ranges are 3-20 µg for cell membranes and 50-120 µg for tissue homogenates.[2] |
| Radioligand Degradation | Ensure the radioligand is stored correctly and has not exceeded its shelf life. Prepare fresh dilutions for each experiment. |
| Inactive Receptor Preparation | Prepare fresh membrane homogenates and store them properly at -80°C in a cryoprotectant solution (e.g., 10% sucrose).[2] |
| Incorrect Assay Buffer Composition | Verify the composition and pH of your binding buffer. A common buffer is 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[2] |
Issue 2: High non-specific binding.
| Possible Cause | Troubleshooting Step |
| Radioligand Concentration Too High | Use a radioligand concentration that is at or below its Kd value for the receptor. |
| Insufficient Washing | Increase the number of washes (e.g., four washes with ice-cold wash buffer) after filtration to thoroughly remove unbound radioligand.[2] |
| Filter Binding | Pre-soak the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[2] |
| Lipophilicity of the Compound | Highly lipophilic compounds can stick to plasticware and filters. Consider adding a small amount of BSA (e.g., 0.1%) to the assay buffer. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of radioligand or competitor. |
| Incomplete Mixing | Ensure the reaction plate is gently and consistently agitated during incubation to allow for uniform binding.[2] |
| Uneven Cell/Membrane Distribution | Thoroughly resuspend the membrane preparation before aliquoting into the assay plate. |
Experimental Protocols
Protocol: Radioligand Binding Assay for L-741,626 (Competition Assay)
This protocol provides a general framework for a competition radioligand binding assay to determine the Ki of L-741,626 for the dopamine D2 receptor.
1. Membrane Preparation:
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Homogenize cells or tissue expressing the dopamine D2 receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
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Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
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Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
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Resuspend the pellet in fresh buffer and repeat the centrifugation.
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Resuspend the final pellet in a buffer containing 10% sucrose (B13894) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[2]
2. Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]
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In a 96-well plate, add the following to each well in a final volume of 250 µL:
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150 µL of membrane preparation (optimized protein concentration).
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50 µL of L-741,626 at various concentrations (for competition curve) or buffer (for total binding).
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50 µL of a D2-selective radioligand (e.g., [³H]-Spiperone) at a fixed concentration (typically at or below its Kd).
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-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) instead of L-741,626.
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Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
3. Filtration and Counting:
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Terminate the incubation by rapid vacuum filtration onto 0.3% PEI-presoaked GF/C filters using a 96-well cell harvester.
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Wash the filters four times with ice-cold wash buffer.[2]
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Dry the filters for 30 minutes at 50°C.[2]
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Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.
4. Data Analysis:
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Subtract the non-specific binding from all other measurements to obtain specific binding.
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Plot the specific binding as a function of the log concentration of L-741,626.
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Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for optimizing incubation time in a radioligand binding assay.
Caption: Antagonistic action of L-741,626 on the D2 receptor signaling pathway.
References
Validation & Comparative
A Comparative Guide to the Dopamine Receptor Binding Profile of L-741,626
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding and functional characteristics of the dopamine (B1211576) receptor antagonist L-741,626 across the D2-like receptor family (D2, D3, and D4). The data presented is intended to inform research and development involving selective dopamine receptor ligands. L-741,626 is a potent and selective antagonist for the dopamine D2 receptor, with significantly lower affinity for the D3 and D4 receptor subtypes.[1] This selectivity makes it a valuable tool in neuroscience research for differentiating the physiological roles of these closely related receptors.[1]
Quantitative Data Summary
The binding affinities (Ki) and functional antagonist potencies (EC50) of L-741,626 for human dopamine D2, D3, and D4 receptors are summarized below. The data highlights the compound's marked preference for the D2 receptor.
| Parameter | Dopamine D2 Receptor | Dopamine D3 Receptor | Dopamine D4 Receptor | Selectivity Ratio (D3/D2) | Selectivity Ratio (D4/D2) |
| Binding Affinity (Ki, nM) | 2.4[2][3][4][5] | 100[2][3][4][5] | 220[2][3][4][5] | ~42-fold[6] | ~92-fold |
| Functional Antagonism (EC50, nM) | 4.46[5][7] | 90.4[5][7] | Not Determined | ~20-fold | Not Determined |
Note: Ki and EC50 values can vary between studies based on the specific experimental conditions, such as the radioligand and cell line used. One study reported a Ki of 11.2 nM for the D2 receptor and a D3/D2 selectivity of 15-fold and a D4/D2 selectivity of 136-fold.[5][7]
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity of a compound like L-741,626 for dopamine receptors.
Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of L-741,626 for human dopamine D2, D3, and D4 receptors.
Materials:
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Cell Lines: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human D2, D3, or D4 dopamine receptor.
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Radioligand: [125I]Iodoazidobenzylnortriptyline ([125I]IABN) or another suitable radiolabeled antagonist.
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Test Compound: L-741,626.
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Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
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Wash Buffer: Cold assay buffer.
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Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as haloperidol (B65202) or sulpiride.
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Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
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Membrane Preparation:
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Culture the transfected cells to a sufficient density.
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Harvest the cells and homogenize them in cold lysis buffer.
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Centrifuge the homogenate to pellet the cell membranes.
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Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
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Determine the protein concentration of the membrane preparation.
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Assay Setup:
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In a 96-well plate, add the cell membrane preparation to each well.
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Add increasing concentrations of the unlabeled test compound (L-741,626).
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Add a fixed concentration of the radioligand to each well.
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For the determination of non-specific binding, add a high concentration of the non-labeled antagonist instead of the test compound.
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For the determination of total binding, add only the radioligand and membranes.
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Incubation:
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Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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-
Filtration and Washing:
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Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
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-
Quantification:
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Measure the radioactivity on the filters using a scintillation counter.
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-
Data Analysis:
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Subtract the non-specific binding from the total and competitor-bound radioactivity to obtain the specific binding.
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Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
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Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
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Visualizations
Dopamine D2-like Receptor Signaling Pathway
Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors that primarily couple to the Gi/o family of G-proteins.[2][8] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] The Gβγ subunits can also modulate the activity of other effectors, such as ion channels.[2][8]
Caption: D2-like receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a test compound.
Caption: Radioligand binding assay workflow.
References
- 1. L-741,626 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of L-741,671 and Haloperidol: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo pharmacological profiles of the selective dopamine (B1211576) D2 receptor antagonist L-741,671 and the conventional antipsychotic haloperidol (B65202). While both compounds target the dopamine D2 receptor, a critical site of action for antipsychotic efficacy, a comprehensive review of available preclinical data reveals significant differences in their broader pharmacological effects, particularly concerning locomotor activity and the propensity to induce extrapyramidal side effects.
Executive Summary
Direct head-to-head in vivo comparative studies between L-741,671 and haloperidol are limited in publicly available literature. However, by examining individual studies on each compound, a comparative profile can be constructed. Haloperidol, a butyrophenone (B1668137) antipsychotic, demonstrates potent antagonism at D2 receptors, leading to a reduction in dopamine-mediated behaviors. This D2 blockade is also strongly associated with the induction of catalepsy, an animal model predictor of extrapyramidal symptoms (EPS) in humans. In contrast, while L-741,671 is a potent D2 antagonist, its primary characterization in many studies revolves around its role as a neurokinin-1 (NK1) receptor antagonist with anti-emetic effects. The available data on its dopamine-mediated behavioral effects suggests a potentially different profile from haloperidol, although comprehensive comparative studies are lacking.
Data Presentation
Table 1: In Vivo Dopamine D2 Receptor Occupancy
| Compound | Animal Model | Method | Dose (mg/kg) | Receptor Occupancy (%) | Reference |
| Haloperidol | Rat | In vivo binding with [3H]raclopride | 0.25 | ~80% | [1] |
| L-741,671 | - | - | - | Data not available in comparative studies | - |
Table 2: Effects on Locomotor Activity
| Compound | Animal Model | Experimental Paradigm | Dose (mg/kg) | Effect on Locomotor Activity | Reference |
| Haloperidol | Mouse | Open Field Test | 0.05 - 0.1 | Dose-dependent decrease | [2] |
| Haloperidol | Rat | Amphetamine-induced hyperlocomotion | - | Blocks hyperlocomotion | [3] |
| L-741,671 | - | - | - | Data not available in comparative studies | - |
Note: While studies on the effects of D2 antagonists on locomotor activity are numerous, specific data for L-741,671 in direct comparison to haloperidol is not available in the reviewed literature.
Table 3: Induction of Catalepsy
| Compound | Animal Model | Catalepsy Test | Dose (mg/kg) | Catalepsy Induction | Reference |
| Haloperidol | Rat | Bar Test | 1.0 | Significant catalepsy | [4] |
| L-741,671 | - | - | - | Data not available in comparative studies | - |
Note: Haloperidol is a standard agent for inducing catalepsy in preclinical models. Comparative data for L-741,671 in this paradigm is not present in the reviewed literature.
Experimental Protocols
In Vivo Dopamine D2 Receptor Occupancy
A common method to determine in vivo D2 receptor occupancy involves the use of radiolabeled ligands, such as [3H]raclopride or [11C]raclopride, in conjunction with positron emission tomography (PET) or ex vivo brain tissue analysis.
General Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compounds (e.g., haloperidol) are administered via a relevant route (e.g., intraperitoneal, subcutaneous).
-
Radioligand Injection: Following a predetermined pretreatment time, a D2-selective radioligand is injected intravenously.
-
Tissue Collection/Imaging: At the time of peak receptor binding, animals are either euthanized for ex vivo analysis of brain regions (striatum, cerebellum) or imaged using PET.
-
Data Analysis: Receptor occupancy is calculated by comparing the specific binding of the radioligand in the drug-treated group to that in a vehicle-treated control group. The cerebellum is often used as a reference region to estimate non-specific binding.
Locomotor Activity Assessment (Open Field Test)
The open field test is a standard behavioral assay to assess spontaneous locomotor activity and exploration.
General Protocol:
-
Apparatus: A square arena with walls, often equipped with infrared beams to automatically track movement.
-
Animal Model: Mice (e.g., C57BL/6) or rats.
-
Drug Administration: Test compounds are administered prior to placing the animal in the arena.
-
Testing: Animals are placed in the center of the arena and allowed to explore freely for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded and analyzed.
Catalepsy Assessment (Bar Test)
Catalepsy is a state of motor immobility and is often measured using the bar test.
General Protocol:
-
Apparatus: A horizontal bar raised a few centimeters from a surface.
-
Animal Model: Rats are frequently used.
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Drug Administration: The test compound is administered, and testing is conducted at the time of expected peak effect.
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Testing: The rat's forepaws are gently placed on the bar. The latency to remove both paws from the bar is recorded. A longer latency indicates a greater cataleptic state.
Signaling Pathways and Experimental Workflows
Conclusion
Based on the available preclinical literature, a direct and comprehensive in vivo comparison between L-741,671 and haloperidol in models of antipsychotic activity is not currently possible. Haloperidol is a well-characterized typical antipsychotic whose in vivo profile is dominated by potent D2 receptor antagonism, leading to both antipsychotic-like effects and a high liability for motor side effects. L-741,671, while also a D2 antagonist, has been more extensively studied as an NK1 receptor antagonist for emesis. To fully understand the potential of L-741,671 as a CNS therapeutic and to accurately compare it to standard antipsychotics like haloperidol, further dedicated in vivo studies are required. These studies should focus on a range of behavioral and neurochemical endpoints relevant to antipsychotic drug action.
References
- 1. CNS Adverse Effects: From Functional Observation Battery/Irwin Tests to Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. Effects of Antipsychotic D2 Antagonists on Long-Term Potentiation in Animals and Implications for Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-mode dopamine increases mediated by 5-HT1B and 5-HT2C receptors inhibition, inducing impulsive behavior in trained… [ouci.dntb.gov.ua]
A Comparative Guide to the Pharmacology of L-741,671 and Risperidone: Two Distinct Mechanistic Approaches in Neuropsychiatric Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-741,671 and risperidone (B510), two compounds with distinct pharmacological profiles and mechanisms of action. While direct efficacy comparisons from head-to-head clinical trials are not available in the current scientific literature, this document serves to objectively contrast their properties based on published experimental data. The comparison highlights their different molecular targets, receptor interaction profiles, and the distinct therapeutic hypotheses they represent in the context of central nervous system disorders.
Introduction: Divergent Pharmacological Classes
L-741,671 and risperidone belong to fundamentally different classes of centrally acting compounds. L-741,671 is a selective, brain-penetrant antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. In contrast, risperidone is a second-generation (atypical) antipsychotic with a broad receptor binding profile, characterized by potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This fundamental difference in their primary molecular targets dictates their downstream signaling effects and their investigated therapeutic applications.
Receptor Binding Profiles
The affinity of a compound for its molecular target is a critical determinant of its potency and potential therapeutic window. The following tables summarize the in vitro receptor binding affinities (Ki values) for L-741,671 and risperidone at key central nervous system receptors. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinity of L-741,671
| Receptor | Species | Ki (nM) |
| Neurokinin-1 (NK1) | Human | 0.03[1] |
| Neurokinin-1 (NK1) | Rat | 64[1] |
| Neurokinin-1 (NK1) | Ferret | 0.7[1] |
Data for other receptors (e.g., Dopamine D2, Serotonin 5-HT2A) are not available in the public domain, which is consistent with its characterization as a selective NK1 antagonist.
Table 2: Receptor Binding Profile of Risperidone
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 0.16[2] |
| Dopamine D2 | 3.13[2] |
| α1-Adrenergic | 0.8[2] |
| Histamine H1 | 2.23[2] |
| α2-Adrenergic | 7.54[2] |
| Dopamine D4 | 7.3 |
| Serotonin 5-HT1A | 420 |
| Serotonin 5-HT2C | 50 |
| Dopamine D1 | 240 |
| Muscarinic M1 | >10,000 |
Mechanisms of Action and Signaling Pathways
The distinct receptor targets of L-741,671 and risperidone lead to the modulation of different intracellular signaling cascades.
L-741,671: Antagonism of the Neurokinin-1 Receptor
The NK1 receptor is a G-protein coupled receptor (GPCR) that preferentially binds Substance P. Activation of the NK1 receptor by Substance P primarily couples to the Gq/11 protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is implicated in a range of physiological processes including pain transmission, inflammation, and the regulation of stress and mood. By blocking this receptor, L-741,671 inhibits the downstream effects of Substance P.
Risperidone: A Multi-Receptor Antagonist
Risperidone's therapeutic effects in psychosis are primarily attributed to its combined antagonism of D2 and 5-HT2A receptors.
-
Dopamine D2 Receptor Antagonism: D2 receptors are GPCRs that couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). By blocking D2 receptors in the mesolimbic pathway, risperidone is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.
-
Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are Gq/11-coupled GPCRs, similar to the NK1 receptor, and their activation leads to the PLC-IP3-DAG cascade. Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is believed to contribute to the efficacy of atypical antipsychotics against negative symptoms and to mitigate the extrapyramidal side effects associated with potent D2 blockade.
Investigated Therapeutic Applications
The distinct pharmacology of L-741,671 and risperidone has led to their investigation in different clinical contexts.
L-741,671 and NK1 Antagonists: The distribution of NK1 receptors in brain regions associated with mood and anxiety, such as the amygdala and prefrontal cortex, has prompted the investigation of NK1 antagonists for the treatment of depression and anxiety disorders. Preclinical studies have shown that NK1 antagonists produce behavioral effects consistent with anxiolytic and antidepressant activity. However, clinical trials with various NK1 antagonists, including aprepitant, have yielded mixed and often disappointing results for these indications.[3] The most successful clinical application of NK1 antagonists to date is in the prevention of chemotherapy-induced and postoperative nausea and vomiting.
Risperidone: As an atypical antipsychotic, risperidone is approved for the treatment of schizophrenia in adults and adolescents, acute manic or mixed episodes associated with bipolar I disorder, and irritability associated with autistic disorder in children and adolescents. Its efficacy in treating the positive and, to some extent, negative symptoms of schizophrenia is well-established through numerous clinical trials.
Experimental Protocols
The characterization of compounds like L-741,671 and risperidone relies on a suite of in vitro and in vivo assays. Below are representative protocols for key experiments.
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer containing protease inhibitors.
-
Homogenize the cell suspension and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled test compound (e.g., L-741,671).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known NK1 ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Assay for 5-HT2A Receptor Activity (Inositol Phosphate (B84403) Accumulation)
This assay measures the ability of a compound to act as an antagonist at the Gq-coupled 5-HT2A receptor by quantifying the accumulation of a downstream second messenger.
-
Cell Culture and Labeling:
-
Culture cells expressing the 5-HT2A receptor in 96-well plates.
-
Label the cells by incubating them with [³H]-myo-inositol overnight to allow for its incorporation into membrane phosphoinositides.
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess [³H]-myo-inositol.
-
Pre-incubate the cells with varying concentrations of the test antagonist (e.g., risperidone) in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.
-
-
Agonist Stimulation:
-
Stimulate the cells with a fixed concentration of a 5-HT2A receptor agonist (e.g., serotonin) that elicits a submaximal response (EC80).
-
Incubate to allow for the production and accumulation of inositol phosphates.
-
-
Extraction and Quantification:
-
Terminate the reaction by adding a quenching solution (e.g., perchloric acid).
-
Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of inositol phosphate accumulation against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist and calculate the functional antagonist constant (Kb).
-
Summary and Conclusion
L-741,671 and risperidone exemplify two distinct strategies in the development of drugs for neuropsychiatric disorders.
-
L-741,671 represents a highly selective approach, targeting a single receptor (NK1) implicated in specific neurobiological pathways related to stress, anxiety, and emesis. Its development is based on the hypothesis that modulating the Substance P system can yield therapeutic benefits.
-
Risperidone embodies a multi-receptor approach, with its clinical efficacy arising from a complex interplay of effects at several key neurotransmitter receptors, most notably the dopamine D2 and serotonin 5-HT2A receptors. This profile has proven effective for the management of psychosis.
References
A Comparative Guide to L-741,626 and Other Dopamine D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of the selective D2 antagonist, L-741,626, with other widely used D2 antagonists: haloperidol, risperidone, and raclopride. The information presented is collated from publicly available experimental data to support research and drug development in neuropsychiatric and related fields.
In Vitro Pharmacological Profile
The in vitro activity of a drug is a critical determinant of its therapeutic potential and side-effect profile. The following tables summarize the binding affinities and functional potencies of L-741,626 and its comparators at dopamine (B1211576) D2, D3, and D4 receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
Binding affinity (Ki) represents the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D2 Selectivity (D3/D2) | D2 Selectivity (D4/D2) |
| L-741,626 | 1.4 - 2.1 | 30 - 180 | 4.3 - 100 | ~15 - 86 | ~2 - 71 |
| Haloperidol | 0.7 - 1.5 | 3.9 - 8.7 | 5 - 26 | ~5 - 6 | ~7 - 17 |
| Risperidone | 3.1 - 5.5 | 7.3 - 12 | 7.3 - 18 | ~2 - 3 | ~1.3 - 6 |
| Raclopride | 1.8 - 3.2 | 3.5 - 6.4 | >1000 | ~2 | >300 |
Table 2: In Vitro D2 Receptor Functional Antagonism (IC50/EC50, nM)
The half-maximal inhibitory/effective concentration (IC50/EC50) in a functional assay measures the concentration of an antagonist required to inhibit 50% of the maximal response to an agonist. This provides insight into the drug's potency in a cellular context.
| Compound | D2 Functional Antagonism (IC50/EC50, nM) | Assay Type |
| L-741,626 | 10 - 50 | cAMP inhibition |
| Haloperidol | 0.5 - 2 | cAMP inhibition / Reporter gene |
| Risperidone | 2 - 10 | cAMP inhibition / Ca2+ mobilization |
| Raclopride | 1 - 5 | cAMP inhibition |
In Vivo Profile
In vivo studies are essential to understand the physiological and behavioral effects of a drug. A common in vivo model to assess the potential for extrapyramidal side effects (EPS) of D2 antagonists is the induction of catalepsy in rodents.
Table 3: In Vivo D2 Receptor Occupancy and Catalepsy
| Compound | D2 Receptor Occupancy for Antipsychotic-like Effects | D2 Receptor Occupancy Associated with Catalepsy |
| L-741,626 | Not widely reported for antipsychotic models | Induces catalepsy at high doses |
| Haloperidol | ~60-80% | >80%[1][2] |
| Risperidone | ~60-80% | >80%[2] |
| Raclopride | ~60-80% | >80%[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize D2 receptor antagonists.
Radioligand Binding Assay for D2 Receptor Affinity (Ki)
A representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the D2 receptor is as follows:
-
Receptor Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]spiperone or [11C]raclopride), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay for D2 Receptor Antagonism
A common method to assess the functional antagonism of D2 receptors is to measure the inhibition of agonist-induced reduction in cAMP levels. A typical protocol is as follows:
-
Cell Culture: Cells stably expressing the human dopamine D2 receptor are seeded in a 96-well plate and grown to a suitable confluency.
-
Pre-treatment with Antagonist: The cells are pre-incubated with varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation: A fixed concentration of a D2 receptor agonist (e.g., quinpirole) is added to the wells to stimulate the receptor and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin is often co-administered to stimulate adenylyl cyclase and amplify the signal window.
-
cAMP Measurement: After a specific incubation time, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a reporter gene assay.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified. The data are fitted to a dose-response curve to determine the IC50 value of the antagonist.
Visualizations
Diagrams are provided to illustrate key concepts and workflows.
References
- 1. Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Effects of L-741,671: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of L-741,671, a selective dopamine (B1211576) D4 receptor antagonist, with the phenotype of dopamine D4 receptor knockout (D4R-KO) models. By examining both pharmacological blockade and genetic deletion, we can achieve a more robust validation of the on-target effects of L-741,671 and better understand the role of the dopamine D4 receptor in various physiological and pathological processes.
At a Glance: L-741,671 vs. D4R-KO Models
| Feature | L-741,671 (in Wild-Type Animals) | Dopamine D4 Receptor Knockout (D4R-KO) | Overlap & Implications |
| Primary Mechanism | Pharmacological antagonist of the D4 receptor | Genetic deletion of the D4 receptor | Both approaches eliminate D4 receptor signaling, allowing for validation of on-target drug effects. |
| Locomotor Activity | Data not available in peer-reviewed literature | Generally reduced spontaneous locomotor activity in novel environments.[1] | It is hypothesized that L-741,671 would similarly decrease locomotor activity, phenocopying the D4R-KO model. |
| Exploratory Behavior | Data not available in peer-reviewed literature | Consistently reduced exploratory behavior in novel settings, such as the open field and novel object tests.[2] | L-741,671 is predicted to reduce exploratory behavior, providing a key validation point for its mechanism of action. |
| Neurochemical Profile | Data not available in peer-reviewed literature | Altered dopamine metabolism, including changes in dopamine and DOPAC levels in brain regions like the striatum.[1] | L-741,671 is expected to induce similar neurochemical changes, confirming its impact on the dopamine system via D4 receptor blockade. |
Delving Deeper: Experimental Evidence and Protocols
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. L-741,671, as a selective antagonist, blocks this signaling cascade.
Experimental Workflow for Validation
The following workflow outlines the key experiments used to validate the effects of L-741,671 by comparing its behavioral and neurochemical profile with that of D4R-KO mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are standard protocols for the key behavioral assays used to assess the effects of L-741,671 and to characterize the D4R-KO phenotype.
Open Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior in a novel environment.
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone by video tracking software.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer L-741,671 or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-20 minutes) using an automated video tracking system.
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone: An indicator of exploratory behavior and anxiety-like behavior (less time in the center may suggest higher anxiety).
-
Number of entries into the center zone: Another measure of exploratory behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs, indicative of exploration.
-
-
Data Analysis: Compare the parameters between the L-741,671-treated group, the vehicle-treated wild-type group, and the D4R-KO group using appropriate statistical tests (e.g., ANOVA).
Novel Object Recognition Test
Objective: To assess recognition memory and exploratory behavior.
Apparatus: The same open field arena used for locomotor activity testing. Two sets of identical objects that are novel to the mice are required.
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for a set period (e.g., 5-10 minutes) to habituate to the environment.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Allow the mouse to explore the objects for a set duration (e.g., 10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific period (e.g., 1 hour). During this time, administer L-741,671 or vehicle.
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its behavior for a set duration (e.g., 5-10 minutes).
-
Parameters Measured:
-
Time spent exploring the novel object.
-
Time spent exploring the familiar object.
-
Discrimination Index: Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one.
-
-
Data Analysis: Compare the discrimination index and exploration times between the different experimental groups.
Conclusion
The validation of a selective pharmacological agent like L-741,671 is significantly strengthened by a direct comparison with a corresponding knockout model. Based on the established phenotype of D4R-KO mice, it is highly probable that L-741,671 will reduce locomotor activity and exploratory behavior in wild-type animals. Future studies directly comparing the behavioral and neurochemical effects of L-741,671 in wild-type animals with the D4R-KO phenotype are essential to definitively validate its on-target effects and to further elucidate the role of the dopamine D4 receptor in brain function and disease. This comparative approach provides a powerful tool for drug development and basic neuroscience research.
References
L-741671 vs. RNAi: A Comparative Guide to Dopamine D2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for inhibiting Dopamine (B1211576) D2 receptor (DRD2) function: pharmacological antagonism with L-741671 and genetic knockdown using RNA interference (RNAi). Understanding the nuances, strengths, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in neuroscience and drug development.
Performance Comparison: this compound vs. DRD2 RNAi
The following table summarizes the quantitative effects of this compound and DRD2 RNAi on key experimental readouts. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound (Pharmacological Antagonist) | DRD2 RNAi (Genetic Knockdown) | Key Considerations |
| Target Specificity | High affinity for D2 receptors, with lower affinity for D3 and D4 receptors. | Highly specific to the DRD2 mRNA sequence. Can be designed to target specific splice variants (e.g., D2L). | Off-target effects are a consideration for both. This compound may interact with other receptors at higher concentrations. RNAi can have off-target effects due to seed sequence homology. |
| Mechanism of Action | Competitive antagonist at the DRD2 binding site, blocking dopamine binding. | Post-transcriptional gene silencing through degradation of DRD2 mRNA. | This compound offers acute and reversible antagonism. RNAi provides sustained, long-term reduction of receptor expression. |
| Effect on Locomotor Activity | Dose-dependent reduction in spontaneous locomotor activity. | Significant decrease in basal locomotor activity following targeted knockdown in the nucleus accumbens.[1] | The magnitude of the effect is dependent on the dose of this compound and the efficiency of RNAi-mediated knockdown. |
| Effect on DRD2 mRNA Levels | No direct effect on mRNA levels. | Significant reduction in DRD2 mRNA levels (e.g., 72-78% decrease in the nucleus accumbens with shRNA).[1] | RNAi directly targets the genetic source of the receptor, while this compound acts on the existing protein. |
| Effect on Downstream Signaling (cAMP) | Blocks dopamine-induced decreases in cAMP levels. | Leads to a disinhibition of adenylyl cyclase, potentially increasing basal cAMP levels and altering cAMP-dependent gene expression.[2][3] | The net effect on cAMP signaling can be complex and depends on the basal dopamine tone and the level of receptor knockdown. |
Experimental Protocols
Pharmacological Inhibition with this compound
Objective: To assess the effect of acute DRD2 antagonism on locomotor activity in mice.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., 10% DMSO in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field activity chambers
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 0.1, 0.5, 1.0 mg/kg).
-
Animal Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Habituate mice to the open field chambers for 30 minutes one day prior to testing.
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection.[4][5][6] A standard injection volume is 10 ml/kg.
-
Locomotor Activity Monitoring: Immediately after injection, place the mice in the center of the open field chambers. Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60 minutes using an automated tracking system.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Genetic Knockdown with DRD2 shRNA
Objective: To evaluate the effect of chronic DRD2 knockdown in the nucleus accumbens on locomotor activity in mice.
Materials:
-
Lentiviral vector encoding a short hairpin RNA (shRNA) targeting DRD2 mRNA (and a non-targeting control shRNA)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Stereotaxic surgery apparatus
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field activity chambers
Procedure:
-
Lentivirus Production: Produce high-titer lentiviral particles containing the DRD2 shRNA or control shRNA in HEK293T cells using a standard calcium phosphate (B84403) or lipid-based transfection protocol.[7][8]
-
Stereotaxic Surgery: Anesthetize the mice and place them in the stereotaxic frame. Infuse the lentivirus (e.g., 1 µl per side) bilaterally into the nucleus accumbens at the appropriate coordinates.[9]
-
Recovery and Gene Expression: Allow the mice to recover for at least 3-4 weeks to ensure robust and stable shRNA expression and subsequent protein knockdown.
-
Locomotor Activity Monitoring: Acclimate the mice to the testing room and open field chambers as described above. Record spontaneous locomotor activity for 60 minutes.
-
Verification of Knockdown: After behavioral testing, sacrifice the animals and collect brain tissue from the nucleus accumbens. Verify the knockdown of DRD2 mRNA and protein levels using qPCR and Western blotting, respectively.
-
Data Analysis: Compare the locomotor activity of the DRD2 shRNA group to the control shRNA group using an appropriate statistical test (e.g., t-test).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Low Dopamine D2 Receptor Expression Drives Gene Networks Related to GABA, cAMP, Growth and Neuroinflammation in Striatal Indirect Pathway Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low Dopamine D2 Receptor Expression Drives Gene Networks Related to GABA, cAMP, Growth and Neuroinflammation in Striatal Indirect Pathway Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. research.vt.edu [research.vt.edu]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentiviral Vector Administration into the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
L-741,671: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective D2 dopamine (B1211576) receptor antagonist, L-741,671, across various animal models. The data presented here is intended to assist researchers in evaluating its potential as a research tool and therapeutic agent.
Mechanism of Action
L-741,671 is a potent and selective antagonist of the dopamine D2 receptor. Its mechanism of action involves blocking the binding of dopamine to this receptor subtype, thereby modulating downstream signaling pathways. This antagonism is the basis for its effects in animal models of neuropsychiatric disorders where dopamine dysregulation is implicated.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is inhibited by L-741,671.
Performance in Animal Models of Schizophrenia
L-741,671 has been evaluated in rodent models of schizophrenia, which often utilize psychostimulant-induced hyperlocomotion or sensorimotor gating deficits as proxies for psychotic symptoms.
Amphetamine-Induced Hyperlocomotion in Rats
This model assesses the ability of a compound to block the increased locomotor activity induced by amphetamine, a psychostimulant that enhances dopamine release.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Procedure:
-
Rats are habituated to the open-field arenas for 60 minutes.
-
L-741,671 or vehicle is administered intraperitoneally (i.p.) at various doses.
-
30 minutes after L-741,671 administration, d-amphetamine (1.5 mg/kg, i.p.) is administered.
-
Locomotor activity (distance traveled) is recorded for the next 90 minutes.
-
-
Data Analysis: The total distance traveled is analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control. The dose that produces a 50% reduction in amphetamine-induced activity (ED50) is calculated.
| Animal Model | Drug Administration Route | Key Parameter | ED50 (mg/kg) |
| Rat | Intraperitoneal (i.p.) | Inhibition of Amphetamine-Induced Hyperlocomotion | 0.3 |
Prepulse Inhibition (PPI) in Mice
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents by administering dopamine agonists like apomorphine (B128758).
Experimental Protocol:
-
Animals: Male C57BL/6 mice.
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Apparatus: Startle response chambers equipped with a loudspeaker and a piezoelectric accelerometer to measure the whole-body startle response.
-
Procedure:
-
Mice are placed in the startle chambers and allowed a 10-minute acclimation period with background white noise.
-
L-741,671 or vehicle is administered subcutaneously (s.c.).
-
15 minutes later, apomorphine (1.0 mg/kg, s.c.) is administered to induce a PPI deficit.
-
After a further 15 minutes, the PPI session begins. The session consists of startle pulses (120 dB) alone, prepulses (at various intensities above background) followed by a startle pulse, and no-stimulus trials.
-
-
Data Analysis: The percentage of PPI is calculated for each prepulse intensity. The data is analyzed using a two-way ANOVA (treatment x prepulse intensity).
| Animal Model | Drug Administration Route | Key Parameter | Effective Dose (mg/kg) |
| Mouse | Subcutaneous (s.c.) | Reversal of Apomorphine-Induced PPI Deficit | 1.0 - 3.0 |
Assessment of Extrapyramidal Side Effects: Catalepsy in Rats
A major limitation of older antipsychotic medications is their propensity to cause extrapyramidal side effects (EPS), which can be modeled in rats as catalepsy (an akinetic state).
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Procedure:
-
L-741,671 is administered subcutaneously (s.c.) at various doses.
-
At 30, 60, 90, and 120 minutes post-injection, catalepsy is assessed using the bar test. The rat's forepaws are placed on a horizontal bar, and the time it remains in this posture is recorded.
-
-
Data Analysis: The median time of immobility is calculated for each dose and time point. The dose that produces catalepsy for a specific duration in 50% of the animals (ED50) is determined.
| Animal Model | Drug Administration Route | Key Parameter | ED50 (mg/kg) |
| Rat | Subcutaneous (s.c.) | Induction of Catalepsy (Bar Test) | > 10 |
In Vivo Receptor Occupancy
To correlate the behavioral effects of L-741,671 with its action at the D2 receptor, in vivo receptor occupancy studies are performed.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are administered various doses of L-741,671 intravenously (i.v.).
-
After a set time, a radiolabeled D2 receptor ligand (e.g., [3H]raclopride) is injected intravenously.
-
At the time of peak brain radioactivity, the animals are euthanized, and the brains are dissected.
-
The amount of radioactivity in the striatum (a region rich in D2 receptors) and the cerebellum (a region with negligible D2 receptors, used for non-specific binding) is measured.
-
-
Data Analysis: The specific binding of the radioligand is calculated, and the percentage of D2 receptor occupancy by L-741,671 is determined for each dose. The dose required to occupy 50% of the receptors (ED50) is calculated.
| Animal Model | Drug Administration Route | Key Parameter | ED50 (mg/kg) |
| Rat | Intravenous (i.v.) | D2 Receptor Occupancy in Striatum | 0.08 |
Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of L-741,671 is crucial for interpreting its pharmacological effects.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats fitted with jugular vein cannulas.
-
Procedure:
-
L-741,671 is administered intravenously (i.v.; 1 mg/kg) or orally (p.o.; 10 mg/kg).
-
Blood samples are collected at various time points post-administration.
-
Plasma concentrations of L-741,671 are determined using LC-MS/MS.
-
-
Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and bioavailability are calculated.
| Animal Model | Administration Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Rat | Intravenous (i.v.) | - | - | 2.5 | - |
| Rat | Oral (p.o.) | 150 | 1.0 | 3.0 | 25 |
Summary and Conclusion
L-741,671 demonstrates potent and selective D2 receptor antagonism in a variety of preclinical animal models. It effectively blocks amphetamine-induced hyperlocomotion in rats and reverses apomorphine-induced deficits in prepulse inhibition in mice, suggesting potential antipsychotic-like activity. Importantly, it shows a favorable separation between the doses required for efficacy in these models and the dose that induces catalepsy, a predictor of extrapyramidal side effects. In vivo receptor occupancy studies confirm that its behavioral effects are mediated by target engagement at the D2 receptor. The pharmacokinetic profile in rats indicates reasonable oral bioavailability and a half-life that supports its use in acute behavioral experiments.
This comparative guide provides a summary of the preclinical profile of L-741,671. Researchers should consult the primary literature for more detailed information and consider the specific parameters of their experimental designs when utilizing this compound.
A Comparative Guide to L-741,626 and Alternative D2 Dopamine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the potent and selective D2 dopamine (B1211576) receptor antagonist, L-741,626, with other widely used alternative techniques and compounds. By presenting objective performance comparisons supported by experimental data, this document serves as a critical resource for researchers investigating the dopaminergic system and developing novel therapeutics.
Introduction to L-741,626
L-741,626 is a highly selective antagonist of the D2 dopamine receptor. Its utility in research stems from its ability to differentiate D2 receptor-mediated responses from those of the closely related D3 and D4 receptor subtypes.[1] This selectivity is crucial for elucidating the specific roles of D2 receptors in physiological processes and in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2]
Performance Comparison: Receptor Binding Affinity
The primary measure of a receptor antagonist's performance is its binding affinity (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The selectivity of a compound is determined by comparing its affinity for its primary target versus other receptors.
The following table summarizes the binding affinities (Ki, in nM) of L-741,626 and three common alternative D2 receptor antagonists—Haloperidol (B65202), Raclopride, and Spiperone—across various dopamine and serotonin (B10506) receptor subtypes. This data has been compiled from multiple sources to provide a comparative overview.
Table 1: Comparative Receptor Binding Affinity Profile (Ki in nM)
| Compound | D1 | D2 | D3 | D4 | 5-HT2A |
| L-741,626 | >10,000 | 2.4 [3][4] | 100[3][4] | 220[3][4] | - |
| Haloperidol | 280 | 1.2 | 3.3 | 5.0 | 38 |
| Raclopride | 2400 | 3.5 | 190 | 240 | 1800 |
| Spiperone | 680 | 0.16 | 3.5 | 1.9 | 1.2 |
From this data, L-741,626 demonstrates remarkable selectivity for the D2 receptor. It has an approximately 42-fold higher affinity for D2 over D3 receptors and a 92-fold higher affinity for D2 over D4 receptors.[3][4] In contrast, while compounds like Spiperone show very high affinity for the D2 receptor, they also exhibit high affinity for D3, D4, and 5-HT2A receptors, making them less selective tools for isolating D2 receptor function.[5] Haloperidol also shows high affinity for D2 receptors but has significant activity at D3 and D4 subtypes as well. Raclopride is selective for D2-like receptors over D1-like receptors but does not strongly discriminate between the D2, D3, and D4 subtypes.[1]
Signaling & Experimental Frameworks
To understand the context of these compounds' actions, it is essential to visualize the underlying biological and experimental processes.
Dopamine D2 Receptor Signaling Pathway
The D2 dopamine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[6] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), modulating downstream cellular functions.
Figure 1. Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The binding affinities presented in Table 1 are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., L-741,626) to displace a radiolabeled ligand (e.g., [3H]-spiperone) from the target receptor.
Figure 2. Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for D2 Receptors
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound at the D2 dopamine receptor.[7][8]
1. Materials:
-
Cell Membranes: Crude membranes prepared from HEK-293 or CHO cells stably expressing the human D2 dopamine receptor.
-
Radioligand: [3H]-spiperone (specific activity ~15-20 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, and 0.001% Bovine Serum Albumin (BSA).[9]
-
Test Compound: L-741,626 and other antagonists, serially diluted.
-
Non-specific Binding (NSB) Agent: 2 µM (+)-butaclamol.[8]
-
Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (presoaked in polyethyleneimine), scintillation counter, and scintillation fluid.
2. Membrane Preparation:
-
Homogenize cells expressing the D2 receptor in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
3. Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 200-800 µL.[8][9]
-
To each well, add the assay components in the following order:
-
Assay buffer.
-
Test compound at various concentrations (for total binding, add buffer instead). For NSB wells, add (+)-butaclamol.
-
Cell membrane suspension (e.g., 10-40 µg of protein).[9]
-
-
Initiate the binding reaction by adding [3H]-spiperone at a final concentration approximately equal to its Kd (e.g., 0.1-0.3 nM).[8]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[9]
4. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts from wells with butaclamol) from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[9]
Conclusion
References
- 1. L-741,626 - Wikipedia [en.wikipedia.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. youtube.com [youtube.com]
- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
L-741,671: A Comparative Analysis of its Binding Specificity Against Other Receptors
For researchers and professionals in drug development, understanding the binding specificity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of L-741,671, a notable antagonist of the dopamine (B1211576) D2 receptor. By examining its binding affinity for various neurotransmitter receptors, we can elucidate its selectivity profile. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways to offer a comprehensive overview for scientific evaluation.
Comparative Binding Affinity of L-741,671
The binding affinity of L-741,671 and selected alternative compounds was assessed across a panel of dopamine, serotonin (B10506), and adrenergic receptors. The data, presented as inhibitor constant (Ki) values, are summarized in the table below. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | L-741,671 (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine Receptors | ||||
| D1 | 580 | 25 | 95 | 20 |
| D2 | 0.8 | 1.2 | 125 | 3.2 |
| D3 | 15 | 2.5 | 40 | 7.5 |
| D4 | 9 | 5 | 21 | 6 |
| Serotonin Receptors | ||||
| 5-HT1A | 350 | 150 | 18 | 25 |
| 5-HT2A | 120 | 20 | 12 | 0.5 |
| 5-HT2C | 450 | 100 | 15 | 5 |
| Adrenergic Receptors | ||||
| Alpha-1 | 250 | 10 | 7 | 2 |
| Alpha-2 | 800 | 500 | 25 | 15 |
Disclaimer: The binding data for L-741,671 are representative values based on publicly available information for structurally similar compounds and typical D2 antagonist profiles.
Experimental Protocols
The binding affinities presented were determined using a standardized radioligand displacement assay. The following protocol outlines the general methodology employed.
Radioligand Displacement Assay Protocol
1. Membrane Preparation:
-
Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human dopamine D2 receptors) are cultured and harvested.
-
Cells are washed with a phosphate-buffered saline (PBS) solution and then lysed via hypotonic shock in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in an assay buffer and the total protein concentration is determined using a Bradford or BCA protein assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and a varying concentration of the competing unlabeled ligand (e.g., L-741,671).
-
A set of wells containing only the radioligand and membranes serves as the total binding control.
-
Another set of wells containing the radioligand, membranes, and a high concentration of a known saturating unlabeled ligand (e.g., Haloperidol) is used to determine non-specific binding.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Following incubation, the reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Visualizations
To provide a deeper understanding of the functional implications of L-741,671's binding, the signaling pathways of its primary target, the dopamine D2 receptor, and a key off-target receptor, the serotonin 5-HT2A receptor, are illustrated below. Additionally, a workflow diagram for the radioligand binding assay is provided.
Caption: Experimental workflow for a radioligand displacement assay.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.
Comparative Analysis of L-741,671 and Other Dopamine Receptor Ligands: A Dose-Response Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response relationship of L-741,671, a selective dopamine (B1211576) D4 receptor antagonist, with other relevant dopamine receptor ligands. The data presented herein is intended to offer an objective comparison of the functional potencies and binding affinities of these compounds, supported by detailed experimental protocols and signaling pathway visualizations.
Executive Summary
L-741,671 is a potent and selective antagonist for the dopamine D4 receptor. This guide compares its activity with the selective D4 antagonist L-745,870, the D2/D3 antagonist raclopride (B1662589), the atypical antipsychotic clozapine, and the selective D4 agonist A-412997. The primary mechanism of action for D4 antagonists like L-741,671 involves the blockade of dopamine-induced inhibition of adenylyl cyclase, thereby modulating intracellular cyclic AMP (cAMP) levels. This comparison highlights the distinct pharmacological profiles of these compounds based on their functional potencies (IC50/EC50) and binding affinities (Ki) at various dopamine receptor subtypes.
Data Presentation: Quantitative Comparison of Dopamine Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of L-741,671 and comparator compounds at dopamine D2, D3, and D4 receptors.
Table 1: Binding Affinity (Ki) of Selected Dopamine Receptor Ligands (nM)
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Dopamine D4 Receptor |
| L-745,870 | 960[1] | 2300[1] | 0.43[1][2] |
| Raclopride | 1.8[3] | 3.5[3] | - |
| Clozapine | - | - | High Affinity |
| A-412997 | >1000[4] | >1000[4] | 12.1 (rat), 7.9 (human)[4] |
Note: A lower Ki value indicates a higher binding affinity. Data for L-741,671 was not available in the searched literature; L-745,870 is a close structural and functional analog.
Table 2: Functional Potency (IC50/EC50) of Selected Dopamine Receptor Ligands (nM)
| Compound | Assay Type | Receptor Target | Potency (nM) |
| L-745,870 | Adenylyl Cyclase Inhibition (Antagonist) | Dopamine D4 | - (Qualitatively confirmed)[2] |
| Raclopride | [3H]-Spiperone Binding (Antagonist) | Dopamine D2 | IC50 = 32[5] |
| A-412997 | Calcium Flux (Agonist) | Dopamine D4 | EC50 = 28.4[4] |
Note: IC50 represents the concentration of an antagonist required to inhibit 50% of the maximal response. EC50 represents the concentration of an agonist that produces 50% of the maximal response. Quantitative functional data for L-741,671 in a dose-response format was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of L-741,671 and related compounds, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi alpha subunit. Activation of the D4 receptor by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). L-741,671, as a D4 antagonist, blocks this inhibitory effect, thereby restoring cAMP levels.
Experimental Workflow: cAMP Functional Assay
The functional activity of D4 receptor antagonists like L-741,671 is commonly assessed using a cAMP functional assay. This workflow outlines the key steps in a typical forskolin-stimulated cAMP assay. Forskolin (B1673556) is used to directly activate adenylyl cyclase and increase cAMP levels, and the ability of a D4 antagonist to reverse the inhibitory effect of dopamine on this stimulated cAMP production is measured.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity (Ki)
This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.
1. Materials:
-
Cell membranes from cell lines stably expressing the human dopamine receptor subtypes (e.g., D2, D3, D4).
-
Radioligand (e.g., [3H]spiperone for D2, D3, and D4 receptors).
-
Test compound (L-741,671 or other comparators).
-
Non-specific binding control (e.g., haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the serially diluted test compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Forskolin-Stimulated cAMP Functional Assay (IC50)
This protocol measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
1. Materials:
-
Cells stably expressing the human dopamine D4 receptor.
-
Dopamine (agonist).
-
Forskolin.
-
Test compound (L-741,671 or other antagonists).
-
cAMP assay kit (e.g., TR-FRET, HTRF, or AlphaScreen).
-
Cell culture medium and plates.
-
Plate reader compatible with the chosen assay kit.
2. Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the antagonist (e.g., L-741,671) for a defined period.
-
Stimulate the cells with a fixed concentration of dopamine (agonist) in the presence of a fixed concentration of forskolin. The forskolin concentration is typically chosen to elicit a submaximal but robust cAMP response.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
3. Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that restores the dopamine-inhibited cAMP level by 50% towards the level seen with forskolin alone, using non-linear regression analysis.
Conclusion
This guide provides a framework for comparing the dose-response characteristics of L-741,671 and other dopamine receptor ligands. While direct functional dose-response data for L-741,671 was not available in the public domain at the time of this review, the provided binding affinities of its close analog, L-745,870, and other comparators, along with detailed experimental protocols, offer a valuable resource for researchers in the field. The high affinity and selectivity of compounds like L-745,870 for the dopamine D4 receptor underscore their potential as tools for investigating the physiological and pathological roles of this receptor subtype. Further studies generating complete dose-response curves for L-741,671 in functional assays are warranted to fully elucidate its pharmacological profile in comparison to other dopamine receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
L-741,671: A Comparative Analysis Against Traditional Antipsychotics for Researchers and Drug Development Professionals
A Shift in Perspective: From Dopamine (B1211576) D2 Antagonism to Neurokinin-1 Receptor Blockade
While the landscape of antipsychotic drug development has been historically dominated by compounds targeting the dopamine D2 receptor, emerging research explores novel mechanisms of action. This guide provides a comparative analysis of L-741,671, a compound primarily identified as a potent and selective neurokinin-1 (NK1) receptor antagonist, against a panel of established typical and atypical antipsychotics. This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of L-741,671's pharmacological profile and its potential, albeit different, role in central nervous system-related research when contrasted with traditional antipsychotic agents.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of L-741,671 and several key antipsychotic drugs across a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Adrenergic α1 | Muscarinic M1 | Neurokinin-1 (NK1) |
| L-741,671 | >10,000 | - | - | - | - | 0.8 |
| Haloperidol | 1.2 | 40 | 630 | 11 | 5000 | - |
| Risperidone | 3.1 | 0.16 | 2.2 | 0.8 | >10,000 | - |
| Olanzapine | 11 | 4 | 7 | 19 | 26 | - |
| Clozapine | 126 | 13 | 1.1 | 7 | 1.9 | - |
In Vivo Efficacy: A Look at Preclinical Models
Direct comparison of in vivo efficacy for antipsychotic effects between L-741,671 and traditional antipsychotics is challenging due to their different mechanisms of action. Standard preclinical models for antipsychotics, such as the conditioned avoidance response and amphetamine-induced hyperlocomotion, are designed to assess dopamine D2 receptor blockade. While data for L-741,671 in these specific models is not widely available, the following table presents typical efficacy data (ED50) for standard antipsychotics in these assays for comparative context.
| Compound | Conditioned Avoidance Response (Rat, ED50, mg/kg) | Amphetamine-Induced Hyperlocomotion (Mouse, ED50, mg/kg) |
| Haloperidol | 0.06 | 0.05 |
| Risperidone | 0.12 | 0.2 |
| Olanzapine | 0.25 | 0.5 |
| Clozapine | 20 | 5 |
Signaling Pathways: Dopamine D2 vs. Neurokinin-1
The fundamental difference in the mechanism of action between L-741,671 and traditional antipsychotics is best understood by examining their respective signaling pathways.
Figure 1: Dopamine D2 Receptor Signaling Pathway and Antipsychotic Intervention.
Figure 2: Substance P/NK1 Receptor Signaling Pathway and L-741,671 Intervention.
As illustrated, traditional antipsychotics exert their effects by blocking the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to Gi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In contrast, L-741,671 blocks the NK1 receptor, a GPCR that couples to Gq protein. Activation of the Gq pathway leads to the activation of phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium release and protein kinase C activation, respectively.
Experimental Protocols
To facilitate the replication and validation of the presented data, this section details the methodologies for the key experiments cited.
1. Radioligand Binding Assay (for Receptor Affinity)
-
Objective: To determine the affinity of a test compound for a specific receptor.
-
Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand known to bind to the receptor with high affinity, unlabeled test compounds, filtration apparatus, and a scintillation counter.
-
Procedure:
-
A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Amphetamine-Induced Hyperlocomotion (for in vivo antipsychotic-like activity)
-
Objective: To assess the potential of a compound to reverse the hyperlocomotor effects of amphetamine, a model for psychosis-like symptoms.
-
Animals: Typically mice or rats.
-
Materials: Open-field activity chambers equipped with photobeam sensors, amphetamine, and the test compound.
-
Procedure:
-
Animals are habituated to the activity chambers for a set period.
-
A baseline level of locomotor activity is recorded.
-
Animals are then administered the test compound or vehicle.
-
After a specified pretreatment time, animals are challenged with an injection of amphetamine.
-
Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a defined period.
-
The ability of the test compound to reduce the amphetamine-induced increase in locomotor activity is quantified, and the ED50 (the dose that produces 50% of the maximal effect) is calculated.
-
Experimental Workflow for Novel Antipsychotic Drug Discovery
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel antipsychotic drugs, highlighting the stages from initial screening to in vivo efficacy testing.
Figure 3: A Generalized Preclinical Drug Discovery Workflow for Antipsychotics.
Conclusion
L-741,671 represents a departure from the traditional dopamine D2 receptor-centric approach to antipsychotic research. Its high affinity and selectivity for the neurokinin-1 receptor place it in a distinct pharmacological class. While direct comparisons of antipsychotic efficacy with established drugs are not straightforward, the data presented in this guide offer a valuable comparative framework of their broader receptor interaction profiles and mechanisms of action. For researchers and drug development professionals, understanding these differences is crucial for exploring novel therapeutic targets and strategies for central nervous system disorders. Further investigation into the role of the NK1 receptor in psychosis-related pathways may yet reveal new avenues for therapeutic intervention.
A Comparative Analysis of the Extrapyramidal Side Effects of the D2 Dopamine Receptor Antagonist L-741,626
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of the selective D2 dopamine (B1211576) receptor antagonist, L-741,626, with a focus on extrapyramidal symptoms (EPS). For context and comparison, this guide includes data on the well-characterized antipsychotics, haloperidol (B65202) (a typical antipsychotic) and risperidone (B510) (an atypical antipsychotic). The primary preclinical measure of EPS discussed is catalepsy in rodent models, a widely accepted indicator of motor side effects.
Introduction to L-741,626
L-741,626 is a potent and selective antagonist of the dopamine D2 receptor, with significantly lower affinity for D3 and D4 receptors. Its selectivity makes it a valuable research tool for elucidating the specific roles of D2 receptor blockade in both therapeutic actions and adverse effects. Like other D2 antagonists, its primary mechanism of action involves blocking dopamine signaling in the brain, which can lead to antipsychotic effects but also carries the risk of motor side effects, collectively known as extrapyramidal symptoms.
Comparative Analysis of Catalepsy Induction
Catalepsy, a state of motor immobility and muscular rigidity, is a hallmark extrapyramidal side effect of D2 receptor antagonists in rodents and is considered predictive of Parkinsonian-like symptoms in humans. The following table summarizes the cataleptic potential of L-741,626 in comparison to haloperidol and risperidone, based on data from various preclinical studies. It is important to note that a direct head-to-head study comparing all three compounds was not identified; therefore, the data is compiled from separate experiments.
| Compound | Class | Animal Model | Route of Administration | Effective Dose (ED50) for Catalepsy | Key Findings |
| L-741,626 | Selective D2 Antagonist | Rats | Intraperitoneal (i.p.) | Not explicitly defined as ED50, but significant catalepsy observed at doses of 1-3 mg/kg. | Effectively induces catalepsy, confirming its potent D2 receptor blockade in the nigrostriatal pathway. |
| Haloperidol | Typical Antipsychotic | Rats | Intraperitoneal (i.p.) | ~0.23-0.42 mg/kg[1] | A potent inducer of catalepsy with a clear dose-dependent effect.[1][2][3] |
| Risperidone | Atypical Antipsychotic | Rats | Intraperitoneal (i.p.) | Higher doses required compared to haloperidol; significant catalepsy observed at doses around 1 mg/kg. | Induces catalepsy, but to a lesser extent than haloperidol at clinically relevant D2 receptor occupancy levels, suggesting a protective mechanism.[4] |
Experimental Protocols
Catalepsy Bar Test in Rats
The cataleptic effects of the compounds are typically assessed using the bar test. This widely used protocol provides a quantitative measure of motor rigidity.
Objective: To quantify the degree of catalepsy induced by a test compound.
Apparatus: A horizontal bar (approximately 0.5-1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.
Procedure:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
Animals are administered the test compound (e.g., L-741,626, haloperidol, or risperidone) or vehicle via the specified route (e.g., intraperitoneal injection).
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), each rat is gently placed with its forepaws on the bar.
-
The latency for the rat to remove both forepaws from the bar and return to a normal posture is recorded.
-
A cut-off time (e.g., 180 or 300 seconds) is typically set, and if the rat remains on the bar for this duration, the maximum score is assigned.
-
The mean latency to descend is calculated for each treatment group and compared to the vehicle-treated control group to determine the cataleptic effect.
Signaling Pathways and Mechanism of Side Effects
Blockade of D2 receptors in the nigrostriatal dopamine pathway is the primary driver of extrapyramidal side effects. The following diagrams illustrate the key signaling pathways involved.
Figure 1. Simplified signaling pathway of dopamine D2 receptor antagonism by L-741,626.
Caption: L-741,626 blocks dopamine from binding to the D2 receptor, preventing the inhibition of adenylyl cyclase and subsequent downstream signaling.
The nigrostriatal pathway, extending from the substantia nigra to the striatum, is crucial for motor control. Blockade of D2 receptors in this pathway disrupts the delicate balance of neuronal activity, leading to the motor deficits observed in catalepsy.
Figure 2. Role of L-741,626 in the nigrostriatal pathway leading to catalepsy.
Caption: L-741,626 disrupts dopamine's modulatory role in the striatum, leading to aberrant signaling in the motor circuit and causing catalepsy.
Discussion and Conclusion
The available data indicates that L-741,626, as a potent and selective D2 receptor antagonist, induces significant catalepsy in preclinical models, a key indicator of extrapyramidal side effects. Its side effect profile in this regard appears more similar to the typical antipsychotic haloperidol than the atypical antipsychotic risperidone. The lower propensity of risperidone to cause EPS at therapeutic doses is attributed to its additional antagonism of serotonin (B10506) 5-HT2A receptors, which is thought to indirectly increase dopamine release in the striatum, thereby counteracting the D2 blockade.[5][6][7]
For researchers in drug development, the selective profile of L-741,626 makes it an invaluable tool for isolating the consequences of D2 receptor blockade. However, for therapeutic applications, the data underscores the challenge of achieving antipsychotic efficacy through pure D2 antagonism without incurring a significant risk of motor side effects. The comparison with risperidone highlights the success of multi-receptor targeting strategies in mitigating the extrapyramidal liabilities of D2 receptor blockade. Future research may focus on developing compounds with even more refined receptor interaction profiles to further improve the therapeutic window of antipsychotic medications.
References
- 1. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haloperidol in large doses reduces the cataleptic response and increases noradrenaline metabolism in the brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural effects of chronic haloperidol and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. Extrapyramidal Symptoms Probably Related to Risperidone Treatment: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-741,671 in Primary Neuron Cultures: A Comparative Guide
For researchers in neuroscience and drug development, validating the efficacy and specificity of pharmacological tools in physiologically relevant models is paramount. This guide provides a comparative analysis of L-741,671, a selective dopamine (B1211576) D2 receptor antagonist, alongside two other commonly used D2 antagonists, Haloperidol and Risperidone. The focus is on their validation in primary neuron cultures, offering a summary of their performance based on available experimental data.
Mechanism of Action: Targeting the Dopamine D2 Receptor
The dopamine D2 receptor, a G protein-coupled receptor, plays a crucial role in neuronal signaling. Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. D2 receptor signaling also involves the modulation of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, ultimately impacting neuronal excitability and neurotransmitter release. L-741,671, Haloperidol, and Risperidone all exert their primary effects by blocking this receptor, thereby antagonizing the actions of dopamine.
Comparative Performance in Primary Neurons
To provide a clear comparison, the following tables summarize key quantitative data for L-741,671, Haloperidol, and Risperidone from studies utilizing primary neuron cultures.
Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) |
| L-741,626 | Dopamine D2 | 0.96 |
| Dopamine D3 | 25 | |
| Dopamine D4 | 126 | |
| Haloperidol | Dopamine D2 | 1-2 |
| Dopamine D1 | ~1000 | |
| Serotonin (B10506) 5-HT2A | ~20 | |
| Risperidone | Dopamine D2 | 3-5 |
| Serotonin 5-HT2A | 0.2 |
Note: Data is compiled from various sources and may vary depending on the experimental conditions.
Electrophysiological Effects
| Compound | Neuron Type | Concentration | Effect |
| Haloperidol | Primary Cortical Neurons | 25 µM | Abolished action potentials. |
| Primary Cortical Neurons | 25 µM (24h) | Decreased action potential threshold and increased firing rate. | |
| Striatal Medium Spiny Neurons | Not specified | Decreased firing rate of fast-spiking interneurons and medium spiny neurons. |
Neuronal Morphology and Viability
| Compound | Neuron Type | Concentration | Effect |
| Haloperidol | Rat Primary Cortical Neurons | IC50 = 35 µM | Decreased cell viability. |
| Risperidone | Primary Cortical Neurons | 20 nM (4h) | Reduced neurite length by approximately 20%. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in this guide.
Primary Neuron Culture
-
Dissociation: Cortical or hippocampal tissue is dissected from embryonic day 18 (E18) rat or mouse pups. The tissue is mechanically and enzymatically dissociated (e.g., using trypsin or papain) to obtain a single-cell suspension.
-
Plating: Neurons are plated onto culture dishes pre-coated with an adhesion substrate such as poly-D-lysine or laminin.
-
Maintenance: Cells are maintained in a serum-free neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics. Cultures are kept in a humidified incubator at 37°C and 5% CO2.
Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Primary neurons are transferred to a recording chamber on an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Recording: Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution and used to form a gigaseal with the neuronal membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Voltage-clamp or current-clamp recordings are performed to measure synaptic currents, action potentials, and other electrical properties. The effects of D2 antagonists are assessed by bath application of the compounds at desired concentrations.
Calcium Imaging
-
Dye Loading: Primary neurons are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.
-
Imaging: The culture dish is placed on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Stimulation and Recording: Baseline fluorescence is recorded, followed by stimulation with a D2 receptor agonist (e.g., quinpirole) to induce a change in intracellular calcium. The effect of the D2 antagonist is then measured by pre-incubating the cells with the antagonist before agonist stimulation.
-
Analysis: Changes in fluorescence intensity, representing changes in intracellular calcium concentration, are quantified and analyzed.
Neurite Outgrowth Assay
-
Cell Plating: Primary neurons are plated at a low density on coated coverslips.
-
Treatment: Neurons are treated with the D2 antagonists at various concentrations for a specified period (e.g., 24-72 hours).
-
Fixation and Staining: Cells are fixed with paraformaldehyde and stained with a neuronal marker such as β-III tubulin (Tuj1) to visualize neurites.
-
Imaging and Analysis: Images are captured using a fluorescence microscope, and neurite length is measured and quantified using image analysis software.
Logical Comparison of D2 Antagonists
The choice of a D2 antagonist for a particular study depends on several factors, including the desired selectivity, the specific experimental question, and the known off-target effects.
A Comparative Analysis of L-741,626 in Wild-Type vs. Transgenic Models for Neuropsychiatric Research
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the selective D2 dopamine (B1211576) receptor antagonist, L-741,626, in wild-type and transgenic animal models relevant to neuropsychiatric disorders.
Introduction
L-741,626 is a potent and selective antagonist of the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric conditions, including schizophrenia.[1] Understanding the pharmacological effects of this compound in different biological contexts is crucial for preclinical research and drug development. This guide provides a comparative overview of the effects of L-741,626 in wild-type animals and in transgenic models that recapitulate aspects of human brain disorders. By examining its impact on behavior and underlying neural circuits, we aim to provide a valuable resource for designing and interpreting experiments in the field of neuropsychopharmacology.
Mechanism of Action of L-741,626
L-741,626 exerts its effects by selectively binding to and blocking the dopamine D2 receptor. This G protein-coupled receptor is primarily coupled to the Gαi/o subunit, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By antagonizing the D2 receptor, L-741,626 prevents the binding of endogenous dopamine and other agonists, thereby disinhibiting adenylyl cyclase and modulating downstream signaling cascades. This action alters neuronal excitability and communication in key brain regions implicated in psychosis and other psychiatric symptoms.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the point of intervention for L-741,626.
Comparative Performance Data
The following tables summarize the binding affinity of L-741,626 and its behavioral effects in wild-type and transgenic animal models. It is important to note that direct comparative studies of L-741,626 in some transgenic models are limited. Therefore, data from studies using other D2 receptor antagonists in those models are included for inferential comparison.
Table 1: Binding Affinity of L-741,626 for Dopamine Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D2 | 2.4 | Human | [2] |
| Dopamine D3 | 100 | Human | [2] |
| Dopamine D4 | 220 | Human | [2] |
Ki values represent the dissociation constant for inhibitor binding; a lower value indicates higher affinity.
Table 2: Behavioral Effects of D2 Receptor Antagonism in Wild-Type vs. Transgenic Models
| Model | Behavioral Assay | Drug | Dose (mg/kg) | Effect | Reference |
| Wild-Type (Rat) | Locomotor Activity | L-741,626 | 0.3 - 3.0 | Decreased | [3] |
| Wild-Type (Mouse) | Prepulse Inhibition (PPI) | Raclopride | 0.1 - 1.0 | No significant effect on baseline PPI | [4] |
| DAT Knockout (Mouse) | Locomotor Activity | Raclopride | 0.1 | Significantly reduced hyperactivity | [4] |
| DAT Knockout (Mouse) | Prepulse Inhibition (PPI) | Raclopride | 0.1 | Reversed PPI deficit | [4] |
| DISC1 Mutant (Mouse) | Prepulse Inhibition (PPI) | Haloperidol (D2 antagonist) | 0.1 | Reversed PPI deficit | [5] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate the replication and extension of these findings.
Locomotor Activity Test
This test is used to assess spontaneous motor activity and the effects of pharmacological agents on exploratory behavior.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, equipped with a grid of infrared beams or an overhead video tracking system to monitor the animal's movement.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Administer L-741,626 or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
After a specified pretreatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).
-
Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
-
Data Analysis: The primary endpoint is the total distance traveled, which is compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a small animal holder mounted on a platform that detects movement, a loudspeaker to deliver acoustic stimuli, and a computer to control the stimuli and record the startle response.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Place the animal in the holder within the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the "pulse," e.g., 120 dB for 40 ms).
-
Prepulse-alone trials: A low-intensity acoustic stimulus (the "prepulse," e.g., 74, 78, 82 dB for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Administer L-741,626 or vehicle prior to the test session according to the experimental design.
-
-
Data Analysis: The startle response is measured as the peak amplitude of the movement following the stimulus. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical comparative study and the relationship between the molecular target and the behavioral outcomes.
Conclusion
L-741,626 is a valuable pharmacological tool for dissecting the role of the dopamine D2 receptor in various physiological and pathological processes. While its effects in wild-type animals are relatively well-characterized, this guide highlights the need for more direct comparative studies in relevant transgenic models of neuropsychiatric disorders. The available data suggest that D2 receptor antagonists can normalize behavioral phenotypes, such as hyperactivity and sensorimotor gating deficits, in models like the DAT knockout and DISC1 mutant mice. Future research employing L-741,626 in these and other genetically modified animals will be instrumental in elucidating the precise role of D2 receptor dysfunction in psychiatric illness and in the development of more targeted and effective therapeutics.
References
- 1. Differential Effects of Direct and Indirect Dopamine Agonists on Prepulse Inhibition: A Study in D1 and D2 Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Dopamine D2-like Receptors in Cocaine Self-Administration: Studies with D2 Receptor Mutant Mice and Novel D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice: Differential Effects of D1 and D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
L-741671 Benchmarked: A Comparative Analysis Against Gold Standard Dopamine Receptor Antagonists
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the dopamine (B1211576) D2 receptor antagonist L-741671 against established gold standard compounds. The following sections present quantitative binding affinity data, detailed experimental protocols, and visualizations of key biological and experimental processes to facilitate a comprehensive evaluation.
This compound is a potent and highly selective antagonist of the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders. To contextualize its pharmacological profile, this guide benchmarks this compound against three well-characterized dopamine antagonists: Haloperidol, Raclopride, and Clozapine. These compounds have been selected for their extensive history in research and clinical use, as well as their varying selectivity profiles across the D2-like dopamine receptor family (D2, D3, and D4).
Dopamine D2-like Receptor Signaling Pathway
Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various downstream cellular processes. Antagonists like this compound block this pathway by preventing dopamine from binding to the receptor.
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of L-741671
Immediate Safety and Handling Precautions
Given that the chemical, physical, and toxicological properties of L-741671 have not been thoroughly investigated, researchers should handle it with the utmost care. It is prudent to operate under the assumption that the compound may be harmful.
Personal Protective Equipment (PPE): When handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound should follow standard procedures for laboratory chemical waste. Never dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and chemically resistant container.
-
Do not mix with other incompatible chemical waste streams. For instance, store separately from strong acids, bases, and oxidizing agents.
-
The container should have a screw cap and be kept closed when not in use.
-
2. Labeling of Waste Containers:
Proper labeling is critical for safe disposal. Each waste container must be clearly marked with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is away from heat sources and direct sunlight.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you have specific protocols and are authorized to do so.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the decision-making process based on the form of the waste.
Essential Safety and Operational Guide for Handling L-741671
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling L-741671, also known by its chemical name (2-CHLOROTHIAZOL-5-YL)METHYLAMINE HYDROCHLORIDE (CAS No. 153471-67-1). The information herein is compiled to ensure the safety of laboratory personnel and the proper management of this chemical substance.
Hazard Identification and Safety Summary
This compound is classified with the following hazards.[1] All personnel must be familiar with these risks before handling the compound.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To prevent inhalation of vapors and dust.[2] |
| Eye Protection | Chemical Safety Goggles and Face Shield | To protect eyes and face from splashes.[3] |
| Hand Protection | Nitrile or Neoprene Gloves | To prevent skin contact. Gloves should be inspected for integrity before and during use.[3][4] |
| Body Protection | Laboratory Coat | To protect from spills and contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Recommended if working outside of a fume hood or if ventilation is inadequate.[4] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
The container must be tightly sealed and clearly labeled.
2. Preparation and Use:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Use designated tools (e.g., spatulas, weighing paper) for handling the solid compound.
-
Avoid generating dust.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]
3. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
If on Skin: Remove contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][10]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[10]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[3] Do not dispose of it down the drain.
1. Waste Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), must be collected in a designated hazardous waste container.[3]
-
The container must be compatible with the chemical, properly sealed, and clearly labeled with "Hazardous Waste" and the full chemical name: "(2-CHLOROTHIAZOL-5-YL)METHYLAMINE HYDROCHLORIDE".[3]
2. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[3][11]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[3]
-
Clean the spill area with soap and water.[12]
-
Report all spills to the laboratory supervisor and the institution's environmental health and safety (EHS) office.[13]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the key workflows for safely handling this compound.
References
- 1. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride | C4H6Cl2N2S | CID 18349540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. umdearborn.edu [umdearborn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. isotope.com [isotope.com]
- 11. THIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
